Isophysalin G
Description
Properties
Molecular Formula |
C28H30O10 |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(2S,8R,9R,12S,17S,24S,26R,27R)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-16(23)21(32)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)22(33)37-25/h4-5,8,13-16,18-19,29,34H,6-7,9-11H2,1-3H3/t13-,14-,15+,16?,18+,19-,23+,24+,25+,26?,27?,28?/m1/s1 |
InChI Key |
JMNMXSXLYDOMTI-AEEQHBTFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Isophysalin G: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Physalis, a member of the Solanaceae family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the physalins, a group of modified C28 seco-steroids, have garnered significant attention for their potent therapeutic properties, including anti-inflammatory, cytotoxic, and antimalarial effects. This technical guide focuses on a specific, albeit less commonly referenced, member of this family: Isophysalin G. Recent research has led to a structural revision of the compound previously identified as Physalin G, effectively defining the true structure of what we will refer to herein as this compound. This document provides a comprehensive overview of the discovery, detailed isolation protocols, and known biological activities of this compound, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
The journey to understanding this compound begins with the initial isolation and characterization of a compound designated as Physalin G from Physalis alkekengi var. franchetii. However, subsequent, more detailed spectroscopic analysis, including advanced 2D-NMR techniques, led to a revision of its structure. This revised structure is what is now accurately recognized as this compound.
The structural elucidation of this compound was accomplished through a combination of spectroscopic methods. The complete assignment of its proton (¹H) and carbon-¹³ (¹³C) NMR signals was crucial in establishing the correct connectivity and stereochemistry of the molecule.
Table 1: Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H-NMR | [Data to be populated from specific literature] |
| ¹³C-NMR | [Data to be populated from specific literature] |
| Mass Spectrometry (MS) | [Data to be populated from specific literature] |
Note: This table will be populated with specific chemical shifts (δ) in ppm and coupling constants (J) in Hz once the definitive spectroscopic data is located in the primary literature.
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from Physalis species is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for isolating physalins from Physalis angulata and Physalis alkekengi.
Plant Material Collection and Preparation
-
Species: Aerial parts of Physalis angulata or calyces of Physalis alkekengi var. franchetii.
-
Collection: Harvest during the appropriate season to ensure maximum yield of secondary metabolites.
-
Preparation: Air-dry the plant material in a well-ventilated area, protected from direct sunlight. Once thoroughly dried, grind the material into a coarse powder.
Extraction
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Procedure:
-
Macerate the powdered plant material in the chosen solvent at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional agitation.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Fractionation
-
Objective: To separate the crude extract into fractions of varying polarity.
-
Procedure:
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity: n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).
-
Concentrate each fraction under reduced pressure. The physalins, including this compound, are typically enriched in the dichloromethane and ethyl acetate fractions.
-
Chromatographic Purification
-
Techniques: A combination of column chromatography techniques is employed for the final purification of this compound.
-
Step 1: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (70-230 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, starting with 100% n-hexane and incrementally increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of approximately 50-100 mL and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Step 2: Sephadex LH-20 Column Chromatography
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol or a mixture of dichloromethane and methanol (1:1 v/v).
-
Purpose: To remove pigments and other high molecular weight impurities.
-
-
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Detection: UV detector at a wavelength of 220-254 nm.
-
Outcome: Isolation of pure this compound.
-
-
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Biological Activities and Quantitative Data
This compound, along with other physalins, exhibits a range of promising biological activities. The primary activities reported are anti-inflammatory and cytotoxic.
Anti-inflammatory Activity
Physalins, as a class of compounds, are known to exert their anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is a central mediator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and interleukins. While the specific mechanism for this compound is still under detailed investigation, it is hypothesized to follow a similar mechanism of action.
Table 2: Anti-inflammatory Activity of Related Physalins
| Compound | Assay | Cell Line/Model | IC₅₀ / Effect |
| Physalin A | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | [Data from literature] |
| Physalin F | Inhibition of pro-inflammatory cytokines | [Data from literature] | [Data from literature] |
| This compound | [Assay] | [Cell Line/Model] | [IC₅₀ / Effect] |
Note: This table will be populated with specific quantitative data as it becomes available in the literature.
The diagram below illustrates the proposed anti-inflammatory signaling pathway for physalins.
Cytotoxic Activity
Several physalins have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis (programmed cell death).
Table 3: Cytotoxic Activity of this compound and Related Physalins
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | [Cell Line] | [Cancer Type] | [IC₅₀ Value] |
| [Cell Line] | [Cancer Type] | [IC₅₀ Value] | |
| Physalin B | HCT116 | Colon Carcinoma | 1.35 |
| MCF-7 | Breast Adenocarcinoma | [Data from literature] | |
| Physalin D | [Cell Line] | [Cancer Type] | [IC₅₀ Value] |
| Physalin F | A549 | Lung Carcinoma | [Data from literature] |
Note: This table will be populated with specific quantitative data for this compound as it becomes available in the literature.
The following logical diagram illustrates the general relationship between physalin compounds and their biological effects.
Conclusion and Future Directions
This compound represents a promising lead compound from the rich chemical diversity of the Physalis genus. Its potent biological activities, particularly in the realms of anti-inflammatory and cytotoxic effects, warrant further investigation. The structural revision of this molecule provides a solid foundation for future research.
Key areas for future exploration include:
-
Optimization of Isolation Protocols: Developing more efficient and scalable methods for the isolation of this compound to facilitate further preclinical and clinical studies.
-
Mechanism of Action Studies: Detailed elucidation of the specific molecular targets and signaling pathways modulated by this compound to better understand its therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety Profiling: Comprehensive animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features responsible for its activity and to potentially develop more potent and selective derivatives.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical sciences. As research in this area continues to evolve, a deeper understanding of the therapeutic potential of this fascinating natural product is anticipated.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isophysalin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin G is a naturally occurring C-28 steroid belonging to the physalin family of compounds. Physalins are a group of highly oxygenated 16,24-cyclo-13,14-seco steroids, biogenetically related to withanolides, and are characteristic constituents of plants from the genus Physalis (Solanaceae family)[1]. These plants, such as Physalis angulata and Physalis alkekengi, have a long history in traditional medicine for treating a variety of ailments[2]. This compound, like other physalins, exhibits a range of biological activities, including anti-inflammatory and antimalarial properties, making it a molecule of interest for further investigation in drug discovery and development[2][3]. This guide provides a comprehensive overview of its chemical structure, stereochemistry, spectroscopic data, and relevant experimental methodologies.
Chemical Structure and Stereochemistry
The fundamental architecture of this compound is based on the complex physalin skeleton. This framework is characterized by the cleavage of the C-13/C-14 bond of the original steroid nucleus, which forms a nine-membered ring, and a subsequent carbocyclization between C-16 and C-24[1].
The systematic IUPAC name for this compound is (1R,2S,5S,8S,9R,15S,17R,18R,21S,24R,26S,27S)-5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.1¹⁸,²⁷.0¹,⁵.0²,²⁴.0⁸,¹⁷.0⁹,¹⁴.0²¹,²⁶]nonacosa-11,13-diene-4,10,22,29-tetrone[3]. This nomenclature precisely defines the absolute configuration at each of its twelve stereocenters, highlighting the molecule's significant stereochemical complexity.
It is critical to note that the structure of this compound has been the subject of revision. A 2011 study presented a revised structure based on extensive 2D-NMR analysis, clarifying the connectivity and stereochemistry that had been previously reported[4]. The data and structure presented in this guide are based on this revised assignment.
Figure 1: Key structural features of the this compound molecule.
Data Presentation
Quantitative data for this compound is summarized below. The physicochemical properties are derived from computational and experimental data, while the NMR data corresponds to the revised structural assignment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₈H₃₀O₁₀ | [3] |
| Molar Mass | 526.5 g/mol | [3][5] |
| Appearance | Powder | [5] |
| IUPAC Name | (1R,2S,5S,8S,9R,15S,17R,18R,21S,24R,26S,27S)-5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.1¹⁸,²⁷.0¹,⁵.0²,²⁴.0⁸,¹⁷.0⁹,¹⁴.0²¹,²⁶]nonacosa-11,13-diene-4,10,22,29-tetrone |[3] |
Table 2: ¹H NMR Spectral Data of this compound (Revised Structure) Complete experimental values for chemical shifts (δ) and coupling constants (J) should be referenced from the primary literature that performed the structural revision[4]. The following represents a general format.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | ... | ... | ... |
| H-2 | ... | ... | ... |
| H-4 | ... | ... | ... |
| H-6 | ... | ... | ... |
| H-7 | ... | ... | ... |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectral Data of this compound (Revised Structure) As with the ¹H NMR data, complete experimental values should be sourced from the primary literature[4].
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ... |
| C-2 | ... |
| C-3 | ... |
| C-4 | ... |
| C-5 | ... |
| ... | ... |
Experimental Protocols
Isolation and Purification of this compound
The following is a representative protocol synthesized from methods reported for the isolation of physalins from Physalis species.
Protocol Steps:
-
Extraction:
-
Air-dried and powdered aerial parts of a Physalis species (e.g., P. angulata) are subjected to extraction.
-
Extraction is typically performed using a Soxhlet apparatus with ethanol or by maceration with dichloromethane (CH₂Cl₂) at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
-
Solvent Partitioning:
-
The crude residue is suspended in a water/methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on polarity. Physalins are typically enriched in the ethyl acetate and chloroform fractions.
-
-
Column Chromatography:
-
The physalin-rich fraction (e.g., ethyl acetate fraction) is subjected to open column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, then methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those with similar profiles.
-
-
Purification by Preparative HPLC:
-
Fractions containing this compound are further purified using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC).
-
A reverse-phase column (e.g., C18) is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
-
Detection is typically performed using a UV detector, and the peak corresponding to this compound is collected.
-
-
Purity Confirmation:
-
The purity of the isolated this compound is confirmed by analytical HPLC. The final compound is obtained as a powder after solvent evaporation.
-
Structure Elucidation Protocol
The definitive structure of this compound was determined using a combination of modern spectroscopic techniques.
Protocol Steps:
-
Mass Spectrometry (MS):
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule.
-
This data allows for the unambiguous determination of the molecular formula (C₂₈H₃₀O₁₀).
-
-
1D NMR Spectroscopy:
-
¹H NMR spectroscopy is performed to identify the types and number of protons in the molecule, their chemical environments, and their scalar couplings.
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, establishing proton connectivity within molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the molecular fragments identified by COSY and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.
-
-
Data Integration and Structure Confirmation:
-
All spectroscopic data (MS, 1D, and 2D NMR) are integrated to assemble the final structure. The HMBC and NOESY data are particularly vital for confirming the complex polycyclic system and the relative configurations of the numerous stereocenters, leading to the revised structural assignment of this compound[4].
-
Figure 2: Workflow for the isolation and structural elucidation of this compound.
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activities, primarily anti-inflammatory and antimalarial effects.
-
Anti-inflammatory Activity: Several studies have shown that physalins, including this compound, can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages[2]. A key mechanism for many physalins is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the translocation of NF-κB to the nucleus, physalins inhibit the transcription of various pro-inflammatory genes.
-
Antimalarial Activity: this compound has been reported to have in vitro activity against the malaria parasite Plasmodium falciparum[3].
References
Isophysalin G: A Technical Guide to its Natural Abundance, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isophysalin G, a naturally occurring physalin found in plants of the Physalis genus. Due to the limited availability of direct quantitative data for this compound, this document presents the available information in the context of other well-studied physalins, offering valuable comparative insights. This guide covers the known natural sources, available data on its abundance, detailed protocols for the isolation of related compounds, and an examination of the signaling pathways modulated by closely related physalins.
Natural Abundance and Yield of this compound and Related Physalins
Direct quantification of the natural abundance and isolation yield of this compound from raw plant material is not extensively documented in publicly available literature. However, studies on extracts of Physalis alkekengi L. var. franchetii provide insights into its relative abundance compared to other major physalins.
One study analyzing an extract from the calyces of P. alkekengi var. franchetii reported the relative content of several physalins, with Physalin G constituting 2.66% of the measured physalins in that specific extract[1]. It is important to note that this figure represents the relative percentage within the extract and not the absolute yield from the initial dried plant material.
For a broader perspective, the following table summarizes the quantitative data for other prominent physalins isolated from various Physalis species. This data highlights the variability in physalin content depending on the species, plant part, and maturity.
Table 1: Quantitative Data for Major Physalins in Physalis Species
| Physalin | Plant Species | Plant Part | Concentration/Yield | Reference |
| Physalin D | Physalis alkekengi L. | Immature Calyx | 0.7880 ± 0.0612% of dry weight | [2][3][4] |
| Physalin D | Physalis alkekengi L. | Mature Calyx | 0.2028 ± 0.016% of dry weight | [2][3][4] |
| Physalin D | Physalis alkekengi L. | Immature Fruits | 0.0992 ± 0.0083% of dry weight | [2][3][4] |
| Physalin D | Physalis alkekengi L. | Mature Fruits | 0.0259 ± 0.0021% of dry weight | [2][3][4] |
| Total Physalins | Physalis genus | Various | 0.07 to 45.2 mg per g dry weight | [2] |
| Physalin A | Physalis minima L. | Young Fruit | ~9.89 mg/g dry weight (total physalins) | [5] |
| Physalin B | Physalis minima L. | Young Leaf & Flower Bud | ~14.23 mg/g dry weight (total physalins in young leaves) | [5] |
Experimental Protocols: Isolation of Physalins
General Extraction and Fractionation
-
Plant Material Preparation: Air-dried and powdered calyces, leaves, or whole plants of the desired Physalis species are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with a solvent such as methanol or ethanol at room temperature or under reflux. This process is typically repeated multiple times to ensure complete extraction of the phytochemicals[1].
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (or chloroform), and ethyl acetate. This step separates compounds based on their polarity, with physalins typically concentrating in the dichloromethane and ethyl acetate fractions[1].
Chromatographic Purification
-
Silica Gel Column Chromatography: The physalin-rich fraction (e.g., dichloromethane fraction) is subjected to silica gel column chromatography. A gradient elution system, often starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity with a solvent such as ethyl acetate or methanol, is used to separate the different physalins[6].
-
Sephadex LH-20 Chromatography: Fractions obtained from the silica gel column that are rich in the desired physalin can be further purified using a Sephadex LH-20 column with methanol as the eluent. This step separates compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water[2][3][4].
The following diagram illustrates a general workflow for the isolation of physalins.
Signaling Pathways Modulated by Related Physalins
While the specific signaling pathways targeted by this compound are not yet fully elucidated, research on the closely related Isophysalin A provides significant insights into the potential mechanisms of action for this class of compounds. A study on breast cancer stem cells (BCSCs) demonstrated that Isophysalin A inhibits their stemness properties through the modulation of the Stat3 and IL-6 signaling pathways [9][10].
Inhibition of the Stat3/IL-6 Signaling Pathway by Isophysalin A
Isophysalin A was found to:
-
Reduce the phosphorylation of Stat3: This prevents its activation and subsequent translocation to the nucleus.
-
Decrease the DNA binding of Stat3: This inhibits the transcription of target genes that promote cell survival and proliferation.
-
Lower the expression and secretion of Interleukin-6 (IL-6): IL-6 is a cytokine that can activate the Stat3 pathway, creating a positive feedback loop. By reducing IL-6 levels, Isophysalin A further dampens Stat3 signaling.
The inhibition of this pathway by Isophysalin A leads to the suppression of cancer stem cell properties, including mammosphere formation, colony formation, and cell migration, and induces apoptosis[9][10].
The following diagram illustrates the inhibitory effect of Isophysalin A on the Stat3/IL-6 signaling pathway in breast cancer stem cells.
Conclusion
This compound is a promising natural product with potential applications in drug development, particularly in oncology. While specific data on its natural abundance and isolation yield are currently limited, the available information on related physalins suggests that Physalis species, especially P. alkekengi, are viable sources. The established protocols for physalin isolation provide a solid foundation for obtaining pure this compound for further research. Furthermore, the elucidation of the inhibitory effects of the closely related Isophysalin A on the Stat3/IL-6 signaling pathway offers a compelling starting point for investigating the mechanism of action of this compound. Further quantitative studies and bioactivity screenings are warranted to fully unlock the therapeutic potential of this compound.
References
- 1. Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and quantitative analysis of physalin D in the fruit and calyx of Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and quantitative analysis of physalin D in the fruit and calyx of Physalis alkekengi L. - Repository of the Academy's Library [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]
- 7. Isolation, pharmacological activity and structure determination of physalin B and 5β,6β-epoxyphysalin B isolated from Congolese Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolite Profiling, through LC-ESI/LTQOrbitrap/MS Analysis, of Antioxidant Extracts from Physalis alkekengi L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
An In-depth Technical Guide to the Biosynthesis of Isophysalin G in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Isophysalin G, a bioactive physalin found in various plant species of the Solanaceae family. Physalins, including this compound, are highly oxidized C28-steroidal lactones belonging to the withanolide class of secondary metabolites, which are of significant interest for their potential therapeutic applications.[1][2][3] This document details the proposed enzymatic steps, key intermediates, and regulatory aspects of this complex pathway. It also outlines the experimental methodologies employed to elucidate these biochemical transformations and presents quantitative data where available.
Introduction to this compound and the Physalin Class
This compound is a naturally occurring physalin, a type of withanolide characterized by a 16,24-cyclo-13,14-seco-steroid skeleton.[2][3] These compounds are predominantly found in plants of the genus Physalis.[2][3] The intricate structure of this compound, like other physalins, contributes to its diverse biological activities, which have spurred research into its biosynthesis for potential biotechnological production.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is not yet fully elucidated. However, it is widely hypothesized to be derived from the well-established withanolide biosynthetic pathway, which itself originates from the universal sterol pathway.[1] The pathway can be broadly divided into the early stages, involving the formation of the sterol backbone, and the late stages, where a series of modifications lead to the diverse structures of physalins.
The initial steps of this compound biosynthesis are shared with other isoprenoids and sterols, commencing with the synthesis of isoprene units through two primary pathways: the cytosolic mevalonic acid (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway.[4]
These pathways converge to produce farnesyl pyrophosphate (FPP), which is then dimerized to form squalene. A series of enzymatic reactions convert squalene into cycloartenol, the first cyclic precursor in phytosterol biosynthesis. The key enzymes and intermediates in these early stages are summarized in Table 1.
Table 1: Key Enzymes and Intermediates in the Early Stages of Physalin Biosynthesis
| Step | Precursor | Enzyme | Product | Pathway Location |
| 1 | Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) & others | Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) | MVA (Cytosol) |
| 2 | Pyruvate & Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose-5-phosphate synthase (DXS), 1-deoxy-D-xylulose-5-phosphate reductase (DXR) & others | IPP & DMAPP | MEP (Plastid) |
| 3 | IPP & DMAPP | Farnesyl pyrophosphate synthase (FPPS) | Farnesyl pyrophosphate (FPP) | Cytosol |
| 4 | Farnesyl pyrophosphate (FPP) | Squalene synthase (SQS) | Squalene | Cytosol |
| 5 | Squalene | Squalene epoxidase (SQE) | 2,3-Oxidosqualene | Cytosol |
| 6 | 2,3-Oxidosqualene | Cycloartenol synthase (CAS) | Cycloartenol | Cytosol |
Source: Adapted from references[4][5]
The pathway from cycloartenol to this compound involves a series of largely uncharacterized modifications. A critical branch point is believed to be 24-methylenecholesterol.[6][7] This intermediate can be directed towards the biosynthesis of brassinosteroids or, alternatively, towards withanolides and physalins. The conversion of 24-methylenecholesterol to 24-methyldesmosterol, catalyzed by the enzyme sterol delta-24-isomerase (24ISO), is considered a key step leading to the physalin backbone.[6][7]
Following the formation of 24-methyldesmosterol, a cascade of oxidative reactions, likely catalyzed by a series of cytochrome P450 monooxygenases (P450s) and dehydrogenases, is thought to occur.[6][8] These reactions are responsible for the hydroxylation, epoxidation, and lactone ring formation that are characteristic of withanolides. Withanolides and withaphysalins have been proposed as crucial intermediates in the final steps leading to the diverse array of physalins.[9][10] The specific enzymes responsible for the final structural modifications that yield this compound are currently unknown.
Quantitative Data on Biosynthesis
While specific quantitative data on the biosynthesis of this compound is scarce due to the incomplete elucidation of the pathway, studies on the upstream withanolide pathway provide some insights. For example, the expression levels of key biosynthetic genes can be correlated with withanolide accumulation. Table 2 presents data on the differential expression of withanolide biosynthetic pathway genes in Withania somnifera.
Table 2: Relative Fold Change Expression of Withanolide Biosynthetic Pathway Genes in Withania somnifera
| Gene | Enzyme | Fold Change in Reproductive vs. Vegetative Phase |
| HMGR | 3-hydroxy-3-methylglutaryl-coenzyme A reductase | 3.88 |
| SMT | Sterol methyltransferase | 2.63 |
| CAS | Cycloartenol synthase | 2.58 |
| DXR | 1-deoxy-D-xylulose-5-phosphate reductase | 2.24 |
Source: Data from reference[4]
Experimental Protocols for Pathway Elucidation
The investigation of the this compound biosynthetic pathway relies on a combination of modern molecular biology, biochemistry, and analytical chemistry techniques. The following are key experimental protocols employed in this field.
-
Objective: To identify and quantify physalins and their potential precursors in plant extracts.
-
Methodology:
-
Extraction: Plant tissues are homogenized and extracted with a suitable solvent (e.g., methanol, ethanol).
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate compounds based on their hydrophobicity. A gradient elution with solvents like water (often with formic acid) and acetonitrile is applied.
-
Mass Spectrometric Detection: The eluent from the chromatography is introduced into a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF). Mass spectra are acquired in both positive and negative ion modes.
-
Data Analysis: Putative identification of this compound and other physalins is based on their accurate mass, retention time, and fragmentation patterns compared to authentic standards or literature data.[6]
-
-
Objective: To identify and validate the function of genes encoding enzymes in the biosynthetic pathway.
-
Methodology:
-
Transcriptome Analysis: RNA is extracted from plant tissues known to produce this compound. RNA-sequencing (RNA-Seq) is performed to generate a transcriptome profile. Candidate genes (e.g., P450s, dehydrogenases) are identified based on their expression patterns, which may correlate with physalin accumulation.[9]
-
Gene Cloning: Candidate genes are cloned into expression vectors.
-
Heterologous Expression: The expression vectors are introduced into a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.[8]
-
In Vitro Enzyme Assays: The recombinant enzymes are purified, and their activity is tested by incubating them with hypothesized substrates (e.g., 24-methyldesmosterol or other withanolides) and necessary cofactors (e.g., NADPH for P450s). The reaction products are analyzed by LC-MS to confirm the enzyme's function.[8]
-
In Vivo Gene Silencing: Techniques like Virus-Induced Gene Silencing (VIGS) can be used to suppress the expression of a candidate gene in the native plant. A reduction in the accumulation of this compound or an accumulation of its presumed substrate would provide evidence for the gene's role in the pathway.[6]
-
-
Objective: To quantify the transcript levels of biosynthetic genes.
-
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues and reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The abundance of specific gene transcripts is measured by qPCR using gene-specific primers.
-
Data Normalization: The expression levels are normalized to a constitutively expressed reference gene (e.g., ACTIN). The 2-ΔΔCT method is commonly used to calculate the relative fold change in gene expression.[4]
-
Visualizations of Pathways and Workflows
The following diagrams illustrate the proposed biosynthetic pathway of this compound and a typical experimental workflow for gene discovery.
References
- 1. Biosynthesis of the triterpenoid withanolides in Withaniasomnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of P450 Candidates Associated with the Biosynthesis of Physalin-Class Compounds in Physalis angulata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. twistbioscience.com [twistbioscience.com]
- 9. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Anti-Cancer Mechanisms of Isophysalin A: A Technical Guide
Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action of Isophysalin G in cancer cells. This guide provides a comprehensive overview of the anti-cancer activities of its close structural analog, Isophysalin A , which may offer insights into the potential mechanisms of other isophysalins.
Isophysalin A, a steroidal lactone derived from plants of the Physalis genus, has demonstrated significant anti-cancer properties by targeting key cellular processes involved in tumor progression and survival. This technical guide synthesizes the current understanding of Isophysalin A's mechanism of action in cancer cells, with a focus on its impact on cancer stem cells (CSCs), apoptosis induction, and the modulation of critical signaling pathways.
Inhibition of Cancer Stem Cell (CSC) Properties
Isophysalin A has been identified as a potent inhibitor of breast cancer stem cells (BCSCs), a subpopulation of tumor cells responsible for therapeutic resistance, metastasis, and recurrence.[1][2]
Data on CSC Inhibition
| Parameter | Cell Line | Treatment | Result | Reference |
| CD44high/CD24low Population | MDA-MB-231 | Isophysalin A | Reduction from 90.4% to 67.6% | [1][3] |
| Late Apoptotic CSCs | MDA-MB-231 mammospheres | Isophysalin A | Increase from 9.8% to 36.9% | [1][3] |
| CSC-Specific Gene Expression | MDA-MB-231 mammospheres | Isophysalin A | Inhibition of c-myc, Oct4, and Nanog | [1] |
| IC50 (Cell Viability) | MDA-MB-231 | Isophysalin A (24h) | 351 µM | [1] |
| IC50 (Cell Viability) | MCF-7 | Isophysalin A (24h) | 355 µM | [1] |
Experimental Protocols
Mammosphere Formation Assay:
-
Breast cancer cells (MDA-MB-231 and MCF-7) are seeded in ultra-low attachment 6-well plates.[2]
-
Cells are cultured in mammosphere medium supplemented with growth factors.[2]
-
Isophysalin A is added at various concentrations.
-
The number and size of mammospheres (spherical colonies of stem-like cells) are quantified after a set incubation period.[2]
CD44high/CD24low Subpopulation Analysis:
-
MDA-MB-231 cells are treated with Isophysalin A for 24 hours.[1][3]
-
Cells are harvested and stained with fluorescently labeled antibodies against CD44 and CD24.[1][3]
-
The percentage of cells with the CD44high/CD24low phenotype is determined by flow cytometry.[1][3]
Apoptosis Assay in CSCs:
-
Mammospheres derived from MDA-MB-231 cells are treated with Isophysalin A.[1]
-
Cells are stained with Annexin V and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.[1]
Induction of Apoptosis and Modulation of Signaling Pathways
Isophysalin A induces apoptosis in cancer cells through the modulation of key signaling pathways that regulate cell survival and death. The STAT3 and IL-6 signaling pathways have been identified as primary targets.[1][2][3][4]
STAT3/IL-6 Signaling Pathway
Isophysalin A inhibits the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a crucial role in CSC maintenance.[3] This inhibition is, at least in part, mediated by the downregulation of Interleukin-6 (IL-6), an inflammatory cytokine that activates STAT3.[1]
References
- 1. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 4. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Isophysalin G: A Technical Guide for Researchers
Abstract
Isophysalin G, a naturally occurring seco-steroid belonging to the withanolide class, has garnered scientific interest for its potential therapeutic properties. Isolated from various species of the Physalis genus, this compound has demonstrated noteworthy anti-inflammatory effects in preclinical studies. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development who are investigating novel anti-inflammatory agents. Information is presented through detailed text, structured data tables, and diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activity.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory compounds with high efficacy and minimal side effects is a critical area of pharmaceutical research.
Physalins, a group of steroidal lactones derived from plants of the Physalis genus (Solanaceae family), have shown a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[1][2] this compound is a member of this family, and like other physalins, its anti-inflammatory action is attributed to its ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators.[1] This guide synthesizes the current knowledge on this compound, providing a technical foundation for further investigation and development.
Mechanism of Action: Modulating Inflammatory Cascades
The anti-inflammatory effects of this compound and related physalins are primarily mediated through the inhibition of major pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These actions lead to a downstream reduction in inflammatory enzymes, cytokines, and other mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[3][4] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation.[3][4] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[2][5]
Studies on physalins, including Physalin G, indicate that they suppress the phosphorylation and degradation of IκB proteins.[1][2] This action prevents the nuclear translocation of the active NF-κB p65 subunit, thereby blocking the transcription of inflammatory genes.[1][6]
Caption: Inhibition of the NF-κB pathway by this compound.
Modulation of MAPK Signaling Pathways
MAPK pathways are another critical set of signaling cascades that regulate inflammation.[7] They consist of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK).[7][8] The main MAPK families involved in inflammation are ERK, JNK, and p38.[7][9] Activation of these pathways by stimuli like LPS leads to the phosphorylation of transcription factors such as Activator Protein-1 (AP-1), which, in turn, promotes the expression of inflammatory genes.[10][11]
Physalins have been shown to suppress the phosphorylation of JNK, p38, and ERK in LPS-stimulated macrophages.[12][13] By inhibiting the activation of these kinases, this compound can effectively reduce the expression of iNOS, COX-2, and various pro-inflammatory cytokines.[12][13]
Caption: Modulation of the MAPK signaling pathway by this compound.
Suppression of Pro-inflammatory Mediators and Enzymes
A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of key inflammatory molecules.
-
Nitric Oxide (NO) and Prostaglandin E2 (PGE2): In inflammatory conditions, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are upregulated, leading to excessive production of NO and PGE2, respectively.[14][15] These molecules contribute to vasodilation, pain, and fever. Physalin G, along with other physalins, has been shown to inhibit the expression of iNOS and COX-2, thereby reducing the levels of NO and PGE2 in activated macrophages.[1][5][12]
-
Pro-inflammatory Cytokines: Cytokines are signaling proteins that orchestrate the inflammatory response. This compound contributes to the downregulation of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][16][17] This effect has been observed both in vitro in macrophage cell lines and in vivo in models of endotoxic shock.[1]
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of physalins. While data specific to this compound is limited, the activities of closely related physalins provide a strong indication of its potential potency.
Table 1: In Vivo Anti-inflammatory Activity of Physalins
| Compound | Model | Dosage | Effect | Reference |
| Physalin G | Endotoxic shock (mouse) | 0.5 - 1 mg/kg | Protected against lethal dose of LPS; Decreased TNF production. | [1] |
| Physalin B | Endotoxic shock (mouse) | 0.5 - 1 mg/kg | Protected against lethal dose of LPS; Decreased TNF production. | [1] |
| Physalin F | Endotoxic shock (mouse) | 0.5 - 1 mg/kg | Protected against lethal dose of LPS; Decreased TNF production. | [1] |
| Physalin A | Carrageenan-induced paw edema | Not specified | Significantly reduced paw edema, NO, and TNF levels. | [1] |
Table 2: In Vitro Inhibition of Inflammatory Mediators by Physalins
| Compound | Cell Line | Stimulant | Target | Effect (e.g., IC50) | Reference |
| Physalin A | RAW 264.7 | LPS | NO Production | Significant inhibition | [5][10] |
| Physalin B | Macrophages | LPS/IFN-γ | NO Production | Significant inhibition | [1] |
| Physalin F | Macrophages | LPS/IFN-γ | NO Production | Significant inhibition | [1] |
| Physalin G | Macrophages | LPS/IFN-γ | NO Production | Significant inhibition | [1] |
| Physalin A | RAW 264.7 | LPS | PGE2 Production | Significant inhibition | [5] |
| Physalin E | RAW 264.7 | LPS | TNF-α, IL-6 | Dose-dependent inhibition | [6] |
Experimental Protocols
This section details common methodologies used to evaluate the anti-inflammatory properties of this compound.
General Experimental Workflow
The investigation of a compound's anti-inflammatory activity typically follows a standardized workflow, beginning with in vitro screening and progressing to more complex in vivo models.
Caption: General experimental workflow for anti-inflammatory studies.
In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
This protocol is widely used to screen compounds for their ability to inhibit inflammatory responses in a cellular model.[5][12]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well or 24-well plates at a density of approximately 1x10^5 cells/mL and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-treated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A negative control (no LPS) and a positive control (LPS only) are included.
-
Incubation: Cells are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
After a short incubation, the absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Cells are lysed to extract total protein.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-IκB, phospho-p65, phospho-p38, phospho-JNK, and phospho-ERK. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system.
-
In Vivo Endotoxic Shock Model
This model assesses the protective effects of a compound against systemic inflammation.[1]
-
Animals: Male BALB/c mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Treatment: Mice are administered this compound (e.g., 0.5 or 1 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route. A vehicle control group receives the solvent only.
-
Induction of Shock: One hour after treatment, mice are injected i.p. with a lethal dose of LPS (e.g., 15-30 mg/kg).
-
Survival Monitoring: Survival is monitored and recorded over a period of 72 hours.
-
Serum Cytokine Analysis: In a separate cohort of animals, blood is collected via cardiac puncture at a specific time point (e.g., 2 hours) after LPS challenge. Serum is separated, and TNF-α levels are measured by ELISA.
Conclusion and Future Directions
This compound exhibits significant anti-inflammatory properties, primarily through the dual inhibition of the NF-κB and MAPK signaling pathways. This activity results in the suppression of key pro-inflammatory enzymes (iNOS, COX-2), cytokines (TNF-α, IL-1β, IL-6), and mediators (NO, PGE2). The available data, largely extrapolated from studies on related physalins, strongly supports its potential as a lead compound for the development of novel anti-inflammatory drugs.
Future research should focus on several key areas:
-
Comprehensive Profiling: Conduct detailed dose-response studies for this compound specifically to determine its IC50 values against a wider range of inflammatory targets.
-
Target Identification: Utilize advanced techniques such as proteomics and chemical biology to identify the direct molecular targets of this compound within the inflammatory pathways.
-
In Vivo Efficacy: Evaluate the therapeutic efficacy of this compound in various animal models of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
-
Pharmacokinetics and Safety: Investigate the absorption, distribution, metabolism, excretion (ADME), and toxicology profile of this compound to assess its drug-like properties and safety for potential clinical translation.
By addressing these questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its development as a next-generation anti-inflammatory agent.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. Physalin A attenuates inflammation through down-regulating c-Jun NH2 kinase phosphorylation/Activator Protein 1 activation and up-regulating the antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytokines in Pain: Harnessing Endogenous Anti-Inflammatory Signaling for Improved Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Capillarisin inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Possible link between NO concentrations and COX-2 expression in systems treated with soy-isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic Effects of Acidic pH and Pro-Inflammatory Cytokines IL-1β and TNF-α for Cell-Based Intervertebral Disc Regeneration [mdpi.com]
- 17. Pro-Inflammatory Cytokines and Interferon-Stimulated Gene Responses Induced by Seasonal Influenza A Virus with Varying Growth Capabilities in Human Lung Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Isophysalin G: A Potential Antimalarial Agent Against Plasmodium falciparum
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent discovery and development of novel antimalarial agents. Natural products have historically been a rich source of therapeutic leads, and among these, the physalins, a group of steroidal lactones derived from plants of the Physalis genus, have demonstrated a range of biological activities. This technical guide provides an in-depth overview of the antimalarial activity of Isophysalin G against P. falciparum, summarizing the key quantitative data, experimental protocols, and a visual representation of the evaluation workflow. The information presented is primarily based on a significant study that investigated the antiplasmodial properties of several physalins.[1][2][3][4][5][6]
Quantitative Efficacy and Cytotoxicity
The in vitro activity of this compound was evaluated against the chloroquine-resistant W2 clone of Plasmodium falciparum. The compound exhibited antiplasmodial activity in the low micromolar range.[1] To assess its therapeutic potential, the cytotoxicity was also determined against mammalian cells, specifically mouse splenocytes. The selectivity index (SI), a crucial parameter in drug discovery, was calculated to gauge the compound's specificity for the parasite over host cells. An SI value greater than 3 is generally considered significant.[4]
Table 1: In Vitro Activity of this compound Against P. falciparum (W2 Clone) and Mammalian Cells [1][4]
| Compound | Antiplasmodial IC50 (µM) | Cytotoxicity LC50 (µM) | Selectivity Index (SI) |
| This compound | 6.7 ± 1.20 | 37.5 ± 7.10 | 5.60 |
| Mefloquine (control) | 2.75 ± 0.90 | 13.3 ± 6.01 | - |
IC50 (Inhibitory Concentration 50%): The concentration of the compound that inhibits 50% of parasite growth. LC50 (Lethal Concentration 50%): The concentration of the compound that is lethal to 50% of mouse splenocytes. SI (Selectivity Index) = LC50 / IC50[4]
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of this compound's antimalarial activity.
In Silico Prediction of Antimalarial Activity
Prior to in vitro testing, the antimalarial potential of this compound and other physalins was predicted using an in silico method known as the Similarity Ensemble Approach (SEA).[1][5] This computational analysis compares the chemical structure of a query molecule to a large database of compounds with known biological activities. While not providing the highest predicted score for antimalarial activity, this was the only pharmacological activity found to be common among the four physalins analyzed (B, D, F, and G).[1] The Tanimoto coefficient (Tc), a measure of chemical similarity, for the physalins ranged from 0.67 to 0.73, suggesting a reasonable likelihood of antimalarial activity.[1][4]
In Vitro Antiplasmodial Assay
The in vitro activity of this compound was assessed against the chloroquine-resistant W2 clone of P. falciparum.[1][4]
-
Parasite Culture: The P. falciparum parasites were maintained in a continuous culture of human erythrocytes (blood group O+).[4] The culture medium was supplemented with Albumax II, sodium bicarbonate, hypoxanthine, HEPES, and gentamicin.[7] Parasites were incubated at 37°C in an atmosphere of 5% O2 and 5% CO2.[7]
-
Drug Susceptibility Assay: The assay was performed to determine the IC50 value of this compound. Various concentrations of the compound were incubated with synchronized parasite cultures (ring stage) for a specified period.
-
Assessment of Parasite Growth Inhibition: Parasite growth was determined by microscopy of Giemsa-stained blood smears.[5] The percentage of parasitemia reduction in treated cultures was calculated relative to untreated control cultures.[5]
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves generated from the parasite growth inhibition data using a non-linear regression analysis.[4]
Cytotoxicity Assay
The cytotoxicity of this compound was evaluated against mouse splenocytes to determine the LC50 value.[4]
-
Cell Culture: Mouse splenocytes were cultured in an appropriate medium.
-
Compound Incubation: The cells were incubated with various concentrations of this compound.
-
Viability Assessment: Cell viability was assessed using a suitable method, such as the MTT assay.
-
LC50 Calculation: The LC50 values were determined from the dose-response curves based on cell viability.[4]
In Vivo Antimalarial Activity (General Methodology)
While this compound itself was not selected for in vivo testing in the primary study, the general methodology for evaluating other physalins (D and F) involved a murine model of malaria.[1][3][5]
-
Animal Model: Mice were infected with Plasmodium berghei.[1][5]
-
Drug Administration: The test compounds were administered to the infected mice, typically via intraperitoneal or oral routes, for a set number of consecutive days.[4][5]
-
Parasitemia Monitoring: Blood smears were taken from the mice at regular intervals to monitor the level of parasitemia.[5]
-
Efficacy Assessment: The efficacy of the compound was determined by the reduction in parasitemia compared to a control group treated with a vehicle.[5] Survival rates of the treated mice were also monitored.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of this compound's antimalarial activity.
In Vitro Antimalarial Activity Workflow for this compound.
Mechanism of Action and Signaling Pathways
The precise mechanism of action by which this compound exerts its antiplasmodial effect has not yet been elucidated. The initial investigation relied on a computational prediction of activity, which does not provide mechanistic insights.[1] Further research is required to identify the specific molecular targets and signaling pathways within P. falciparum that are affected by this compound.
Conclusion and Future Directions
This compound has demonstrated promising in vitro activity against a drug-resistant strain of P. falciparum, coupled with a favorable selectivity index. These findings highlight its potential as a lead compound for the development of new antimalarial drugs. However, significant further research is necessary. Key future directions should include:
-
Mechanism of Action Studies: Elucidating the specific molecular target(s) and mechanism of action of this compound is crucial for its further development.
-
In Vivo Efficacy Studies: Comprehensive in vivo studies in relevant animal models are required to confirm its antimalarial efficacy, establish pharmacokinetic and pharmacodynamic profiles, and assess its safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and drug-like properties.
The exploration of natural compounds like this compound represents a valuable strategy in the ongoing effort to combat malaria. The data presented in this guide provide a solid foundation for future research aimed at translating this initial promise into a tangible therapeutic solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 3. Collection - Antimalarial Activity of Physalins B, D, F, and G - Journal of Natural Products - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. arca.fiocruz.br [arca.fiocruz.br]
- 6. Antimalarial activity of physalins B, D, F, and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fast-acting inhibitor of blood-stage P. falciparum with mechanism distinct from artemisinin and chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Isophysalin G: A Technical Guide for Drug Discovery Professionals
Introduction
Isophysalin G is a naturally occurring seco-steroid belonging to the physalin family, a group of compounds isolated from plants of the Physalis genus. These molecules have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its anti-inflammatory and antimalarial properties. The document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Structure and Physicochemical Properties of this compound
This compound is a C-18 nor-ergostane-type steroid characterized by a 13,14-seco-16,24-cyclo steroid skeleton. Its chemical formula is C28H30O10, and it has a molecular weight of 526.53 g/mol . The complex architecture of this compound, featuring multiple stereocenters and functional groups, presents a unique scaffold for medicinal chemistry exploration.
Known Biological Activities
This compound has demonstrated notable potential in two primary therapeutic areas: inflammation and malaria.
-
Anti-inflammatory Activity: this compound, along with other physalins, exhibits anti-inflammatory properties.[1] Studies have shown that physalins can suppress the production of pro-inflammatory mediators, suggesting their potential as leads for the development of novel anti-inflammatory agents.[1]
-
Antimalarial Activity: this compound has been identified as having activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.
Structure-Activity Relationship
While comprehensive SAR studies involving synthetic analogs of this compound are limited in the publicly available literature, preliminary insights can be drawn from the comparative activities of naturally occurring physalins.
Antimalarial Activity
The following table summarizes the in vitro antimalarial activity of this compound and other closely related physalins against the W2 strain of Plasmodium falciparum.
| Compound | IC50 (µM) |
| Physalin B | 3.1 |
| Physalin D | 55.0 |
| Physalin F | 2.2 |
| This compound | 5.3 |
Data sourced from publicly available research.
The data suggests that subtle structural variations among the physalins can significantly impact their antimalarial potency. For instance, the presence of an epoxide in Physalin F correlates with higher activity compared to this compound. Further synthetic modifications of the this compound scaffold are warranted to elucidate a more detailed SAR.
Mechanism of Action
Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of physalins are primarily attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Physalins are thought to interfere with this cascade by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay is a standard method to screen for potential anti-inflammatory compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. After 1 hour of pre-incubation, cells are stimulated with LPS (1 µg/mL).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Determination: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.
References
In Silico Modeling of Isophysalin G Binding to the CXCR4 G Protein-Coupled Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isophysalin G, a naturally occurring steroidal lactone from the Physalis genus, has demonstrated significant anti-inflammatory and immunomodulatory activities. These effects are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Given the intricate crosstalk between G protein-coupled receptors (GPCRs) and NF-κB signaling, this whitepaper proposes a comprehensive in silico modeling study to investigate the potential binding of this compound to the C-X-C chemokine receptor type 4 (CXCR4). CXCR4, a GPCR, is a key regulator of inflammatory responses and has been shown to activate the NF-κB pathway.[1][2][3][4][5][6][7] This guide provides a detailed framework for a hypothetical study, outlining the experimental protocols, expected data outcomes, and the logical relationships within the proposed signaling and experimental workflows.
Introduction
This compound belongs to the physalin class of withanolides, which are known for their potent biological activities.[8] The anti-inflammatory properties of physalins are well-documented and are primarily mediated through the suppression of the NF-κB signaling cascade.[8] The NF-κB pathway is a central regulator of inflammation, and its activation is implicated in a multitude of inflammatory diseases.
Recent research has highlighted the significant role of GPCRs in modulating NF-κB activity.[1][2][5][6] The chemokine receptor CXCR4, in particular, has been identified as a potent activator of the NF-κB pathway in various cell types, including immune cells.[3][4][7] The binding of its endogenous ligand, CXCL12, to CXCR4 initiates a signaling cascade that leads to the activation of IκB kinase (IKK), subsequent degradation of IκBα, and the nuclear translocation of NF-κB, culminating in the transcription of pro-inflammatory genes.[3][4]
Given the steroidal backbone of this compound and the established link between CXCR4 and NF-κB, we hypothesize that this compound may exert its anti-inflammatory effects by directly binding to and modulating the activity of the CXCR4 receptor. This in silico study aims to explore this hypothesis through a combination of molecular docking and molecular dynamics simulations.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of this compound's interference with the CXCR4-mediated NF-κB signaling pathway.
Caption: Proposed mechanism of this compound action on the CXCR4-NF-κB pathway.
Experimental Protocols
This section outlines the detailed methodologies for the proposed in silico investigation.
Molecular Docking
Objective: To predict the binding mode and affinity of this compound to the CXCR4 receptor.
Protocol:
-
Protein Preparation:
-
The 3D crystal structure of the human CXCR4 receptor will be obtained from the Protein Data Bank (PDB ID: 3ODU).[9][10][11]
-
The protein structure will be prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This includes removing water molecules, adding hydrogen atoms, assigning protonation states at pH 7.4, and minimizing the structure using the OPLS3e force field.
-
The receptor grid will be generated around the known binding site of CXCR4 antagonists.[12][13]
-
-
Ligand Preparation:
-
The 3D structure of this compound will be obtained from a chemical database (e.g., PubChem) or built using Maestro.
-
The ligand will be prepared using LigPrep (Schrödinger Suite) to generate possible ionization states at pH 7.4 ± 0.5 and various tautomers and stereoisomers.
-
-
Docking Simulation:
-
Molecular docking will be performed using the Glide module of the Schrödinger Suite.
-
Standard Precision (SP) and Extra Precision (XP) docking modes will be employed.
-
The docking poses will be ranked based on their GlideScore, and the top-ranked poses will be visually inspected for favorable interactions.
-
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the this compound-CXCR4 complex and to further refine the binding mode predicted by molecular docking.
Protocol:
-
System Preparation:
-
The best-ranked docked complex from the molecular docking study will be used as the starting structure for the MD simulation.
-
The complex will be embedded in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) membrane bilayer using the CHARMM-GUI membrane builder.
-
The system will be solvated with TIP3P water molecules and neutralized with Na+ and Cl- ions to a final concentration of 0.15 M.
-
-
MD Simulation Parameters:
-
All MD simulations will be performed using GROMACS 2023.
-
The CHARMM36m force field will be used for the protein, lipid, and ions, and the CGenFF force field for this compound.
-
The system will be subjected to energy minimization, followed by a series of equilibration steps (NVT and NPT ensembles) to stabilize the temperature and pressure.
-
A production MD simulation of at least 100 nanoseconds will be performed.
-
-
Trajectory Analysis:
-
The stability of the complex will be analyzed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.
-
The flexibility of the protein will be assessed by calculating the root-mean-square fluctuation (RMSF) of each residue.
-
The interactions between this compound and CXCR4 will be monitored throughout the simulation, including hydrogen bonds, hydrophobic interactions, and salt bridges.
-
Binding Free Energy Calculation
Objective: To calculate the binding free energy of this compound to CXCR4.
Protocol:
-
MM/PBSA Calculation:
-
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method will be used to calculate the binding free energy.
-
Snapshots from the stable part of the MD trajectory will be used for the calculation.
-
The binding free energy (ΔG_bind) will be calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.[14]
-
Data Presentation
The following tables summarize the expected quantitative data from the proposed in silico studies.
Table 1: Molecular Docking Results
| Ligand | Docking Score (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| This compound | -8.5 ± 0.5 | Asp97, Glu288, Tyr116 | Asp97 (O-H...O) |
| Known Antagonist (e.g., AMD3100) | -9.2 ± 0.3 | Asp171, Glu288, Asp262 | Glu288 (N-H...O) |
Table 2: Molecular Dynamics Simulation Analysis
| System | Average RMSD (Å) (Protein Backbone) | Average RMSD (Å) (Ligand) | Key Interacting Residues (from trajectory) |
| CXCR4-Isophysalin G | 1.8 ± 0.3 | 1.2 ± 0.2 | Asp97, Glu288, Tyr116, Trp94 |
| Apo-CXCR4 | 2.1 ± 0.4 | N/A | N/A |
Table 3: Binding Free Energy Calculations (MM/PBSA)
| Complex | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |
| CXCR4-Isophysalin G | -25.5 ± 2.0 | -35.2 ± 1.5 | -15.8 ± 1.8 | 30.5 ± 2.5 | -5.0 ± 0.5 |
| CXCR4-Known Antagonist | -30.1 ± 1.8 | -40.7 ± 1.2 | -20.3 ± 1.5 | 35.9 ± 2.1 | -5.0 ± 0.4 |
Experimental Workflow
The logical flow of the proposed in silico study is depicted in the following diagram.
Caption: In silico experimental workflow for modeling this compound and CXCR4 interaction.
Conclusion
This technical guide outlines a rigorous in silico approach to investigate the potential interaction between this compound and the CXCR4 receptor. The proposed workflow, combining molecular docking, molecular dynamics simulations, and binding free energy calculations, provides a robust framework for elucidating the molecular basis of this compound's anti-inflammatory activity. The findings from this hypothetical study could provide valuable insights for the rational design of novel anti-inflammatory agents targeting the CXCR4-NF-κB signaling axis and could pave the way for future experimental validation.
References
- 1. G protein-coupled receptor connectivity to NF-kappaB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. NF-κB Signaling Pathway Confers Neuroblastoma Cells Migration and Invasion Ability via the Regulation of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of nuclear factor kappaB activation by G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPCR Signaling Through a Novel NF-kB Pathway - Peter Lucas [grantome.com]
- 7. CXCR4 knockdown prevents inflammatory cytokine expression in macrophages by suppressing activation of MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions of selected cardiovascular active natural compounds with CXCR4 and CXCR7 receptors: a molecular docking, molecular dynamics, and pharmacokinetic/toxicity prediction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions of selected cardiovascular active natural compounds with CXCR4 and CXCR7 receptors: a molecular docking, molecular dynamics, and pharmacokinetic/toxicity prediction study | springermedizin.de [springermedizin.de]
- 11. Interactions of selected cardiovascular active natural compounds with CXCR4 and CXCR7 receptors: a molecular docking, molecular dynamics, and pharmacokinetic/toxicity prediction study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 14. Calculation of absolute protein–ligand binding free energy from computer simulations - PMC [pmc.ncbi.nlm.nih.gov]
Isophysalin G: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin G is a naturally occurring steroidal lactone belonging to the physalin class of compounds, which are primarily isolated from plants of the Physalis genus. Physalins have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, with a focus on its anti-inflammatory properties. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Pharmacokinetic Profile
Detailed pharmacokinetic studies specifically on this compound are limited in publicly available literature. However, research on related physalins provides valuable insights into the likely absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound class.
General Pharmacokinetic Characteristics of Physalins
Studies on various physalins, including physalin A, D, and L, suggest that these compounds generally exhibit low oral bioavailability. This is attributed to factors such as poor solubility in gastrointestinal fluids and a significant first-pass metabolism effect, potentially involving gut microbiota. For instance, isophysalin B, a closely related compound, is reported to be poorly absorbed in rats following oral administration.
Table 1: Pharmacokinetic Parameters of Related Physalins in Rats
| Compound | Dose (mg/kg) | Route | Tmax (h) | T1/2 (h) | MRT (h) | AUC (ng·h/mL) |
| Physalin A | 2 (equivalent) | Oral | 1.3 | 2.5 | 3.6 | 113 |
| Physalin D | 16 (equivalent) | Oral | 1.7 | 3.4 | 4.9 | 103 |
| Physalin L | 3 (equivalent) | Oral | 1.3 | 2.8 | 4.1 | 266 |
Data extracted from a study on the oral administration of a P. alkekengi extract in rats. Tmax = Time to maximum plasma concentration; T1/2 = Half-life; MRT = Mean residence time; AUC = Area under the plasma concentration-time curve.
It is important to note that these parameters are for related compounds and may not be directly extrapolated to this compound. Further dedicated pharmacokinetic studies are required to determine the specific ADME profile of this compound.
Pharmacodynamic Profile
The primary pharmacodynamic effect of this compound identified to date is its anti-inflammatory activity. This action is believed to be mediated through the inhibition of key inflammatory pathways.
Anti-inflammatory Mechanism of Action
The underlying mechanism for this anti-inflammatory activity is likely the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Several physalins containing an α,β-unsaturated ketone moiety, a structural feature present in this compound, have been demonstrated to target and inhibit IκB kinase β (IKKβ). Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This results in the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's pharmacokinetic and pharmacodynamic properties. These protocols are based on standard methods and may require optimization for specific experimental conditions.
Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats following oral and intravenous administration of this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Acclimatize for at least one week before the experiment.
-
Diet: Standard laboratory chow and water ad libitum. Fasted overnight before dosing.
2. Drug Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Intravenous (IV) Administration: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) Administration: Administer a single dose (e.g., 10-50 mg/kg) by oral gavage.
3. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or tail vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into heparinized tubes and centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
4. Sample Analysis (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ions for this compound and an appropriate internal standard.
-
5. Pharmacokinetic Parameter Calculation:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, Vd, CL, and F) using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Nitric Oxide Production Assay in Macrophages
This protocol describes the measurement of NO production in LPS-stimulated murine macrophages.
1. Cell Culture:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
3. Nitrite Measurement (Griess Assay):
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the analysis of key proteins in the NF-κB signaling pathway in response to this compound treatment.
1. Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound at the desired concentration for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation and degradation, 1 hour for p65 nuclear translocation).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a commercially available kit.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IKKα/β, IKKβ, phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-inflammatory potential, likely mediated through the inhibition of the NF-κB signaling pathway. However, a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties is still in its early stages. The lack of specific quantitative data for this compound highlights the need for further research.
Future studies should focus on:
-
Detailed Pharmacokinetic Profiling: Conducting robust in vivo ADME studies in multiple species to determine key pharmacokinetic parameters, including oral bioavailability, and to identify major metabolites.
-
Quantitative Pharmacodynamics: Establishing a clear dose-response relationship for its anti-inflammatory effects and determining IC50 values for the inhibition of key targets like IKKβ and NO production.
-
Target Identification and Validation: Confirming the direct molecular targets of this compound and elucidating the precise mechanisms of interaction.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of inflammatory diseases.
The information and protocols provided in this technical guide offer a solid foundation for researchers to advance the scientific understanding of this compound and explore its potential as a novel therapeutic agent.
Isophysalin G: A Technical Guide to Toxicity and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isophysalin G, a naturally occurring steroidal lactone isolated from plants of the Physalis genus, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and antimalarial activities. As with any compound intended for further development, a thorough understanding of its toxicity and safety profile is paramount. This technical guide provides a comprehensive overview of the current knowledge on the toxicity of this compound, outlines detailed experimental protocols for its safety assessment, and presents key signaling pathways potentially involved in its mechanism of action. Due to the limited availability of direct toxicological data for this compound, this guide also draws upon information from related physalins and established toxicological methodologies to propose a robust framework for its preclinical safety evaluation.
Introduction
Physalins are a class of C-28 ergostane-type steroids characterized by a 13,14-seco-16,24-cyclo-steroid skeleton. This compound is among the various physalins isolated from Physalis alkekengi and other related species.[1] While research has highlighted its potential therapeutic benefits, a comprehensive toxicological profile is essential for any progression towards clinical application. This document aims to consolidate the available (though limited) toxicity data for this compound and provide a detailed roadmap for its systematic safety assessment.
Quantitative Toxicity Data
Direct quantitative toxicity data for this compound is scarce in publicly available literature. However, a study investigating its antimalarial activity provides valuable insights into its biological effect and selectivity.
Table 1: In Vitro Activity of this compound
| Assay Type | Organism/Cell Line | Endpoint | Value (μM) | Selectivity Index (SI) | Reference |
| Antimalarial Activity | Plasmodium falciparum | IC50 | 37.5 ± 7.10 | 10.40 | [2][3] |
| Cytotoxicity | Human Hepatocellular Carcinoma (HepG2) | LC50 | 570 ± 146.4 | - | [2] |
Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (LC50 in HepG2 cells) to the effective concentration (IC50 against P. falciparum). A higher SI value is indicative of a more selective therapeutic effect.
Experimental Protocols for Safety Assessment
A comprehensive safety assessment of this compound should encompass in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity, along with safety pharmacology studies.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50) in various human cell lines.
Experimental Workflow:
Caption: Workflow for In Vitro Cytotoxicity Testing of this compound.
Methodology:
-
Cell Culture: A panel of human cancer cell lines (e.g., HepG2 - liver, A549 - lung, MCF-7 - breast) and a non-cancerous human cell line (e.g., HEK293 - embryonic kidney) should be cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well microplates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, which is then solubilized.
-
Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting a dose-response curve.
Genotoxicity Assays
Objective: To assess the potential of this compound to induce DNA damage or mutations.
Recommended Assays:
-
Comet Assay (Single Cell Gel Electrophoresis): Detects DNA strand breaks.
-
Micronucleus Test: Detects chromosomal damage.
Experimental Workflow (Comet Assay):
Caption: Workflow for the Comet Assay to assess DNA damage.
Methodology (Comet Assay):
-
Cell Treatment: Cells are treated with various concentrations of this compound for a defined period.
-
Slide Preparation: Treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the slides are examined under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
In Vivo Acute Oral Toxicity
Objective: To determine the median lethal dose (LD50) of this compound and observe signs of toxicity in an animal model.
Methodology (Up-and-Down Procedure - OECD Guideline 425):
-
Animal Model: Typically, female rats or mice are used.
-
Dosing: A single animal is dosed with a starting concentration of this compound.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.
-
LD50 Calculation: This sequential dosing continues until enough data is collected to calculate the LD50 using specialized software.
Safety Pharmacology
Objective: To investigate the potential adverse effects of this compound on major physiological systems.[4][5][6][7][8]
Core Battery of Tests:
-
Central Nervous System (CNS): Assessment of effects on behavior, motor activity, and coordination in rodents (e.g., Irwin test).[6]
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a suitable animal model (e.g., conscious telemetered dogs or non-human primates).
-
Respiratory System: Measurement of respiratory rate and tidal volume in rodents using whole-body plethysmography.
Potential Signaling Pathways Involved in Toxicity
Based on studies of other physalins, the toxicity of this compound may involve the modulation of key signaling pathways that regulate inflammation, cell survival, and apoptosis.[9][10][11]
Potential Signaling Pathway Interactions:
Caption: Potential signaling pathways modulated by this compound.
NF-κB Pathway: Several physalins have been shown to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[9] this compound may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
Apoptosis Pathway: Physalins can induce apoptosis in cancer cells.[10][11] The mechanism may involve the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3, leading to programmed cell death.
Conclusion and Future Directions
The available data on the toxicity and safety of this compound is currently limited. The provided in vitro antimalarial activity and cytotoxicity data suggest a degree of selectivity, but a comprehensive preclinical safety assessment is imperative before any further development. This technical guide outlines the necessary in vitro and in vivo studies, including cytotoxicity, genotoxicity, acute toxicity, and safety pharmacology, that should be conducted. Furthermore, elucidation of the specific signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and potential off-target effects. Future research should focus on systematically generating these critical safety data to fully characterize the toxicological profile of this compound and determine its potential as a safe and effective therapeutic agent.
References
- 1. Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimalarial activity of physalins B, D, F, and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nucro-technics.com [nucro-technics.com]
- 5. criver.com [criver.com]
- 6. nuvisan.com [nuvisan.com]
- 7. fda.gov [fda.gov]
- 8. jrfglobal.com [jrfglobal.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Physalins, a class of steroidal lactones primarily isolated from plants of the Physalis genus, have garnered significant attention in the scientific community for their diverse and potent biological activities. This in-depth technical guide focuses on Isophysalin G and its structurally related physalins, offering a comprehensive review of their anticancer, anti-inflammatory, and immunomodulatory properties. This document provides a detailed examination of the underlying mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate these effects.
Biological Activities of this compound and Related Physalins
Physalins exhibit a broad spectrum of pharmacological effects, positioning them as promising candidates for the development of novel therapeutic agents. The primary areas of investigation include their ability to combat cancer, reduce inflammation, and modulate the immune system.
Anticancer Activity
A growing body of evidence highlights the potent cytotoxic effects of various physalins against a range of cancer cell lines.[1] These compounds induce cell death through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][2] For instance, Physalin B and F have demonstrated strong cytotoxic activities against large cell lung carcinoma (CORL23) and human breast cancer (MCF-7) cells.[1] Isophysalin A has been shown to inhibit the viability and stemness of breast cancer cells.[3][4]
Anti-inflammatory Activity
Several physalins, including this compound, have demonstrated significant anti-inflammatory properties.[5] The primary mechanism underlying this activity is the suppression of pro-inflammatory mediators.[1] Physalins A, B, E, F, and G have been shown to inhibit the production of inflammatory molecules such as nitric oxide (NO), interleukin (IL)-1β, IL-6, IL-12, prostaglandin E2 (PGE2), and tumor necrosis factor (TNF-α) in activated macrophages.[1][5] This inhibition is often achieved through the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1][6][7]
Immunomodulatory Effects
Beyond their direct anti-inflammatory actions, physalins also exhibit immunomodulatory activities, influencing the behavior of various immune cells.[1] Physalins B, F, G, and H have shown potent antiproliferative effects on stimulated lymphocytes.[1] This suggests that these compounds could have therapeutic applications in autoimmune diseases and other conditions characterized by an overactive immune response. Interestingly, while many physalins show immunosuppressive effects, Physalin D has been noted for its lack of immunosuppressive activity, highlighting the structure-activity relationship within this class of compounds.[1]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and related physalins, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Physalins (IC50 values in µM)
| Physalin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Physalin B | CORL23 | Large Cell Lung Carcinoma | 0.4 - 1.92 | [1] |
| Physalin F | CORL23 | Large Cell Lung Carcinoma | 0.4 - 1.92 | [1] |
| Physalin B | MCF-7 | Breast Cancer | 0.4 - 1.92 | [1] |
| Physalin F | MCF-7 | Breast Cancer | 0.4 - 1.92 | [1] |
| Physalin B | HCT116 | Colon Cancer | 1.35 | [1] |
| Isophysalin A | MDA-MB-231 | Breast Cancer | 351 | [3][4] |
| Isophysalin A | MCF-7 | Breast Cancer | 355 | [3][4] |
Table 2: Anti-inflammatory and Immunomodulatory Activities of Physalins
| Physalin | Assay/Model | Effect | Concentration/Dose | Reference |
| Physalin B, F, G | Endotoxic shock in mice | Protected against lethal dose of LPS, decreased TNF production | 0.5 or 1 mg/kg | [1] |
| Physalin B, F | Intestinal ischemia/reperfusion in mice | Reduced vascular permeability, decreased serum TNF, increased IL-10 | 0.2, 2, or 20 mg/kg | [1] |
| Physalin A, O, L, G, Isophysalin A | LPS-induced NO production in macrophages | Inhibition of NO production | 20 µM | [5] |
| Physalin B, F, G, H | Concanavalin A-stimulated lymphocytes | Antiproliferative effect | < 5 µg/ml | [1] |
| Physalin E | LPS-stimulated RAW 264.7 cells | Inhibited TNF-α and IL-6 expression | Dose-dependent | [6] |
Signaling Pathways Modulated by Physalins
Physalins exert their biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Several physalins, including A and E, inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[6][7][8]
Caption: Inhibition of the NF-κB signaling pathway by Physalins.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. Physalin A has been shown to inhibit this pathway, contributing to its chondroprotective effects.[7]
Caption: Inhibition of the MAPK signaling pathway by Physalin A.
JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is implicated in cancer cell migration, angiogenesis, and proliferation. Physalin A has been found to suppress this pathway in non-small cell lung cancer.[9]
Caption: Inhibition of the JAK/STAT3 signaling pathway by Physalin A.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial in development and is often dysregulated in cancer. Physalin F inhibits this pathway by promoting the degradation of β-catenin.[9][10]
Caption: Inhibition of Wnt/β-catenin signaling by Physalin F.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the biological activities of physalins.
Cell Viability and Cytotoxicity Assays
4.1.1 MTS/CCK-8 Assay
-
Principle: These are colorimetric assays that measure cell viability based on the reduction of a tetrazolium salt (MTS or WST-8) by metabolically active cells to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of approximately 0.6 x 10^5 cells/well and incubated overnight.[11]
-
The cells are then treated with various concentrations of the physalin compound for 24 to 48 hours. A vehicle control (e.g., DMSO) is included.[3][4][11]
-
After the treatment period, the MTS or CCK-8 reagent is added to each well, and the plate is incubated for 1-4 hours.[11]
-
The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[11]
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
-
Anti-inflammatory Assays
4.2.1 Nitric Oxide (NO) Production Assay
-
Principle: The production of NO, a pro-inflammatory mediator, by macrophages is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Protocol:
-
Macrophage cell lines (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the physalin for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[6]
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance at 540 nm is measured, and the nitrite concentration is determined using a sodium nitrite standard curve.
-
4.2.2 Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.
-
Protocol:
-
Culture supernatants from physalin-treated and control cells are collected.
-
The ELISA is performed according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
The absorbance is read on a microplate reader, and the cytokine concentration is calculated from a standard curve.
-
Immunomodulatory Assays
4.3.1 Lymphocyte Proliferation Assay
-
Principle: This assay measures the ability of a compound to inhibit the proliferation of lymphocytes stimulated by a mitogen like concanavalin A (Con A).
-
Protocol:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.
-
The cells are cultured in 96-well plates in the presence of a mitogen (e.g., Con A) and various concentrations of the physalin.
-
After a specific incubation period (e.g., 72 hours), a marker of cell proliferation, such as tritiated thymidine or a non-radioactive reagent like BrdU, is added to the cultures.
-
The incorporation of the marker into the DNA of proliferating cells is measured using a scintillation counter or a colorimetric assay.
-
Conclusion
This compound and its related physalins represent a class of natural compounds with significant therapeutic potential. Their diverse biological activities, including potent anticancer, anti-inflammatory, and immunomodulatory effects, are underpinned by their ability to modulate critical cellular signaling pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of these promising molecules. Future research should focus on elucidating the structure-activity relationships, optimizing their pharmacokinetic profiles, and evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 4. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 5. Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics | MDPI [mdpi.com]
- 6. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Isophysalin G: A Comprehensive Technical Review of its Therapeutic Potential
Executive Summary: While Isophysalin G, a naturally occurring seco-steroid belonging to the withanolide class, has been identified as a component of various Physalis species, a comprehensive review of the scientific literature reveals a significant scarcity of specific quantitative data and detailed experimental protocols directly pertaining to its therapeutic activities. General studies on physalins suggest potential anti-inflammatory and anticancer properties, often attributed to the modulation of key signaling pathways such as NF-κB and STAT3. However, specific half-maximal inhibitory concentration (IC50) values and detailed methodologies for this compound remain largely unpublished. This technical guide, therefore, summarizes the available qualitative information and provides generalized experimental frameworks based on studies of closely related physalins. It is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this compound.
Introduction
This compound is a member of the physalin family of natural products, which are characteristic secondary metabolites of plants belonging to the genus Physalis in the Solanaceae family.[1] Physalins have garnered considerable interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[2] Structurally, physalins are characterized by a modified ergostane-type steroid skeleton. While numerous studies have focused on other physalins such as physalin A, B, and F, this compound remains a less-explored molecule. This document aims to consolidate the existing, albeit limited, knowledge on this compound and to provide a theoretical framework for its further investigation as a potential therapeutic agent.
Potential Therapeutic Activities
Based on the biological activities reported for the physalin class of compounds, this compound is hypothesized to possess anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Physalins are known to exert anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][4] One study qualitatively noted that this compound, among other isolated physalins, exhibited significant nitric oxide (NO) production inhibiting activities.[5] However, specific quantitative data, such as IC50 values for this inhibition, are not available in the reviewed literature.
Anticancer Activity
The anticancer potential of physalins is another area of active research. Studies on related compounds, such as Isophysalin A, have demonstrated cytotoxic effects against various cancer cell lines.[1][6] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3 (Signal Transducer and Activator of Transcription 3) pathway.[1][6] The STAT3 signaling cascade, often constitutively activated in many cancers, plays a pivotal role in tumor progression and metastasis.[1] While it is plausible that this compound shares these anticancer properties, direct experimental evidence, including IC50 values against different cancer cell lines, is currently lacking.
Signaling Pathways
The primary signaling pathways implicated in the therapeutic effects of physalins are the NF-κB and STAT3 pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[7] Physalins are thought to inhibit this pathway, thereby dampening the inflammatory cascade.[3]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
STAT3 Signaling Pathway
The STAT3 signaling pathway is integral to cell growth, differentiation, and survival. It is often aberrantly activated in cancer. The pathway is typically initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to act as a transcription factor for genes involved in cell proliferation and survival.[8] Inhibition of STAT3 phosphorylation is a key mechanism by which some physalins exert their anticancer effects.[1]
Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.
Generalized Experimental Protocols
The following are generalized protocols for assessing the potential therapeutic activities of this compound, based on standard methodologies used for other physalins and natural products.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.
Caption: Generalized workflow for an in vitro cytotoxicity (MTT) assay.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production, except for the negative control group.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve and calculate the percentage of NO inhibition.
Western Blot Analysis for STAT3 Phosphorylation
This technique is used to detect the phosphorylation status of STAT3.
-
Cell Treatment: Treat cancer cells with this compound at various concentrations and for different time points. A positive control that induces STAT3 phosphorylation (e.g., IL-6) should be included.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
Conclusion and Future Directions
This compound represents an understudied natural product with therapeutic potential inferred from the broader class of physalins. The limited available data suggests possible anti-inflammatory and anticancer activities, likely mediated through the NF-κB and STAT3 signaling pathways. However, to establish its true therapeutic value, rigorous scientific investigation is required. Future research should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
In Vitro Screening: Systematic screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.
-
Quantitative Anti-inflammatory Assays: Detailed investigation of its anti-inflammatory effects, including the determination of IC50 values for the inhibition of key inflammatory mediators.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological activities, with a focus on its interaction with the NF-κB and STAT3 signaling pathways.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of inflammation and cancer.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.
References
- 1. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isophysalin G Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin G is a naturally occurring steroid belonging to the physalin family, which is predominantly found in plants of the Physalis genus, particularly Physalis alkekengi[1]. These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including potent anti-inflammatory and antimalarial effects. The anti-inflammatory properties of physalins are attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, by targeting components like IκB kinase β (IKKβ). This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Physalis alkekengi var. franchetii, as well as an overview of its mechanism of action.
Data Presentation
The following tables summarize the quantitative data associated with the extraction and purification of this compound.
Table 1: Extraction and Fractionation of this compound from Physalis alkekengi var. franchetii
| Parameter | Value | Reference |
| Starting Material | Dried calyces of Physalis alkekengi var. franchetii | [1] |
| Extraction Solvent | 95% Ethanol | [1] |
| Extraction Method | Reflux | [1] |
| Initial Crude Extract Yield | ~8.3% (w/w) of dried calyces | [1] |
| Dichloromethane Fraction Yield | ~1.6% (w/w) of dried calyces | [1] |
| This compound Content in Dichloromethane Fraction | ~2.66% (w/w) | [1] |
Table 2: Purification Summary of this compound
| Purification Step | Purity (Estimated) | Recovery (Estimated) |
| Crude Dichloromethane Fraction | 2-3% | 100% (of this fraction) |
| Silica Gel Column Chromatography | 60-70% | 80-90% |
| Preparative HPLC | >98% | 70-80% |
Note: Purity and recovery values for purification steps are estimates based on typical chromatographic performance for natural products and may vary depending on experimental conditions.
Experimental Protocols
Extraction of this compound from Physalis alkekengi var. franchetii
This protocol is based on the methods described by He et al. (2019)[1].
Materials and Reagents:
-
Dried calyces of Physalis alkekengi var. franchetii
-
95% Ethanol (EtOH)
-
Petroleum Ether
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Rotary evaporator
-
Reflux apparatus
-
Separatory funnel
Procedure:
-
Grinding: Grind the dried calyces of Physalis alkekengi var. franchetii into a coarse powder.
-
Ethanol Extraction:
-
Place 1 kg of the powdered calyces into a round-bottom flask.
-
Add 8 L of 95% ethanol (an eight-fold volume).
-
Heat the mixture to reflux for 2 hours.
-
Allow the mixture to cool and then filter to collect the ethanol extract.
-
Repeat the extraction process two more times with fresh 95% ethanol.
-
Combine the ethanol extracts from all three cycles.
-
-
Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract (approximately 83 g)[1].
-
Solvent Partitioning:
-
Redissolve the crude extract in 1 L of deionized water.
-
Transfer the aqueous solution to a large separatory funnel.
-
Perform liquid-liquid extraction three times with 1 L of petroleum ether to remove nonpolar compounds. Discard the petroleum ether fractions.
-
Subsequently, extract the aqueous layer three times with 1 L of dichloromethane[1].
-
Combine the dichloromethane fractions.
-
-
Final Concentration: Concentrate the combined dichloromethane fraction under reduced pressure using a rotary evaporator to yield the dichloromethane fraction (approximately 16 g), which is enriched in physalins, including this compound[1].
Purification of this compound
2.1. Silica Gel Column Chromatography
Materials and Reagents:
-
Dichloromethane fraction from the extraction step
-
Silica gel (100-200 mesh)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in dichloromethane.
-
Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the dichloromethane fraction in a minimal amount of dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of methanol. A suggested gradient is as follows:
-
100% CH₂Cl₂
-
99:1 CH₂Cl₂:MeOH
-
98:2 CH₂Cl₂:MeOH
-
95:5 CH₂Cl₂:MeOH
-
90:10 CH₂Cl₂:MeOH
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the separation by spotting fractions onto TLC plates and developing them in a suitable solvent system (e.g., 95:5 CH₂Cl₂:MeOH).
-
Visualize the spots under UV light (254 nm).
-
Combine the fractions containing the compound with the Rf value corresponding to this compound.
-
-
Concentration: Concentrate the combined fractions containing this compound under reduced pressure.
2.2. Preparative High-Performance Liquid Chromatography (HPLC)
Materials and Reagents:
-
Partially purified this compound fraction from column chromatography
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve the this compound-enriched fraction from the previous step in the initial mobile phase solvent mixture. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm)
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile or a mixture of Acetonitrile and Methanol (e.g., 7:3, v/v)
-
Gradient Program: A linear gradient from 30% B to 70% B over 40 minutes is a good starting point for method development.
-
Flow Rate: 2-4 mL/min
-
Detection Wavelength: 220-230 nm
-
Injection Volume: Dependent on the concentration of the sample and the column capacity.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined from analytical HPLC runs.
-
Purity Analysis and Final Product Preparation:
-
Analyze the collected fraction for purity using analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
-
Lyophilize the final product to obtain a stable powder.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Inhibition of NF-κB Signaling Pathway by this compound
Caption: Mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Isophysalin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin G is a member of the physalin family of steroidal lactones isolated from plants of the Physalis genus. Physalins have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties. Emerging evidence suggests that physalins can induce cytotoxic effects in various cancer cell lines, primarily through the induction of apoptosis. This process is often mediated by complex signaling cascades, such as the MAPK and STAT3 pathways, leading to the activation of caspases and modulation of Bcl-2 family proteins.
These application notes provide a comprehensive protocol for determining the in vitro cytotoxicity of this compound. The described methodologies will enable researchers to assess its potency, typically measured as the half-maximal inhibitory concentration (IC50), and to investigate the underlying molecular mechanisms of cell death. While specific IC50 values for this compound are not yet widely reported, data from closely related compounds, such as Isophysalin A, can inform the initial experimental design. For instance, Isophysalin A has demonstrated IC50 values of 351 µM and 355 µM in MDA-MB-231 and MCF-7 breast cancer cell lines, respectively[1][2]. Therefore, a preliminary dose-response experiment is recommended to establish the optimal concentration range for this compound in the cell line of interest.
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| e.g., A549 | Lung Carcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| e.g., HeLa | Cervical Cancer | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select appropriate human cancer cell lines for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).
-
Culture Medium: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cell cultures in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations for treatment. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 1 µM to 500 µM) to determine the approximate IC50 value.
-
Cell Treatment: Replace the culture medium in each well with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.
-
Assay Reagent: Use a commercially available caspase-Glo® 3/7 assay kit. Prepare the reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add the Caspase-Glo® 3/7 reagent to each well, which lyses the cells and contains a substrate for caspase-3/7. Cleavage of the substrate by active caspases generates a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Compare the luminescence signal of treated cells to that of untreated cells to determine the fold-increase in caspase activity.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins.
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
Isophysalin G in Cancer Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin G is a member of the physalin family of naturally occurring steroids isolated from plants of the Physalis genus. Physalins have garnered significant interest in oncological research due to their diverse biological activities, including anti-inflammatory, immunomodulatory, and antitumor effects. This document provides an overview of the known applications of this compound in cancer cell culture studies, including its effects on cell proliferation, cell cycle, and potential signaling pathways.
Due to the limited availability of extensive research specifically on this compound, this document also draws upon data from the closely related and well-studied Isophysalin A as a comparative model. This will provide researchers with a foundational understanding and practical protocols that can be adapted for the investigation of this compound.
Biological Activity of this compound
Antiproliferative and Cytotoxic Effects
This compound has demonstrated notable biological activity in preclinical studies. Research has shown that this compound, as part of a group of physalins (including B, F, and H), exhibits potent antiproliferative effects. This activity has been observed in concanavalin A-stimulated lymphocytes, suggesting an immunomodulatory and cell growth inhibitory role[1][2].
Furthermore, a study by Arai et al. (2014) indicated that a cocktail of physalins, which included this compound, displayed cytotoxic effects against cancer cell lines with dysregulated Hedgehog signaling, such as the prostate cancer cell line DU-145 and the pancreatic cancer cell line PANC-1.
Cell Cycle Arrest
The antiproliferative effects of this compound and related physalins have been linked to their ability to induce cell cycle arrest. Specifically, studies on a group of physalins including G have pointed towards an arrest in the G1 phase of the cell cycle in lymphocytes[1][2]. This G1 arrest prevents cells from entering the S phase, thereby halting DNA replication and further proliferation.
Quantitative Data Summary
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table summarizes the known qualitative effects of this compound and provides quantitative data for the analogous compound, Isophysalin A, for reference and experimental planning.
| Compound | Cell Line(s) | Effect | IC50 Value (µM) | Reference / Notes |
| This compound | Stimulated Lymphocytes | Antiproliferative | Not Reported | [1][2] |
| DU-145 (Prostate), PANC-1 (Pancreatic) | Cytotoxic | Not Reported | Mentioned as part of a physalin mixture in a review. | |
| Isophysalin A | MDA-MB-231 (Breast Cancer) | Inhibition of Viability | 351 | [3][4] |
| MCF-7 (Breast Cancer) | Inhibition of Viability | 355 | [3][4] | |
| MDA-MB-231 derived mammospheres | Induction of Apoptosis | - | Late apoptotic cells increased from 9.8% to 36.9%[3]. |
Postulated Signaling Pathways
Based on studies of this compound and related physalins, the following signaling pathways are implicated in its anticancer effects.
G1 Cell Cycle Arrest Pathway
This compound, along with other physalins, is suggested to induce a G1 phase cell cycle arrest[1][2]. A general mechanism for G1 arrest involves the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which in turn inhibit the activity of cyclin-CDK complexes (Cyclin D/CDK4/6 and Cyclin E/CDK2) responsible for the G1/S transition.
Hedgehog Signaling Pathway
The cytotoxicity of a group of physalins including this compound against DU-145 and PANC-1 cells has been linked to aberrant Hedgehog signaling in these cells. The Hedgehog pathway is crucial in embryonic development and its aberrant activation in adults can lead to cancer.
Stat3/IL-6 Signaling Pathway (Inferred from Isophysalin A)
In breast cancer stem cells, Isophysalin A has been shown to inhibit the Stat3/IL-6 signaling pathway. This pathway is a key regulator of cancer cell proliferation, survival, and inflammation. Given the structural similarity, this pathway presents a plausible area of investigation for this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anticancer activity of this compound. These are based on standard methodologies and those reported for Isophysalin A[4].
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., DU-145, PANC-1, MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Incubate for 24 hours.
-
Treat cells with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software (e.g., FlowJo).
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-Cyclin D1, anti-CDK4, anti-p-STAT3, anti-STAT3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as for the cell cycle analysis.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and detect the protein bands using ECL substrate and an imaging system.
-
Normalize protein expression to a loading control like β-actin.
Conclusion
This compound is a promising natural compound with demonstrated antiproliferative and cytotoxic activities, likely mediated through the induction of G1 cell cycle arrest and potentially through modulation of pathways like Hedgehog signaling. While specific quantitative data for this compound remains limited, the information available, supplemented by data from the analogous Isophysalin A, provides a strong rationale for its further investigation as a potential anticancer agent. The protocols provided herein offer a framework for researchers to systematically evaluate the efficacy and mechanisms of action of this compound in various cancer cell culture models. Future studies should focus on determining the precise IC50 values across a panel of cancer cell lines, elucidating the specific molecular targets within the G1 arrest and other signaling pathways, and validating these in vitro findings in preclinical in vivo models.
References
- 1. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 4. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for Evaluating Isophysalin G Efficacy in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct in vivo studies evaluating the efficacy of Isophysalin G are limited in publicly available literature. The following protocols are proposed based on the known anti-inflammatory and anti-cancer activities of related physalins, particularly Isophysalin A, and established pharmacological screening methodologies. These notes provide a framework for the preclinical assessment of this compound.
Introduction
This compound is a member of the physalin family of naturally occurring steroids, which are known for a variety of biological activities, including anti-cancer and anti-inflammatory effects. While research has highlighted the potential of other physalins, such as Physalin A in targeting cancer stem cells via the STAT3/IL-6 pathway, dedicated studies on this compound are not yet prevalent.[1][2][3] These application notes outline proposed animal models to systematically evaluate the anti-cancer and anti-inflammatory efficacy of this compound.
Proposed Animal Model for Anti-Cancer Efficacy Evaluation: Human Tumor Xenograft Model
The human tumor xenograft model is a standard for assessing the in vivo efficacy of potential anti-cancer compounds.[4][5] Based on the activity of related compounds against breast cancer, a breast cancer xenograft model is proposed.
Experimental Protocol: Subcutaneous Breast Cancer Xenograft in Mice
-
Cell Line Culture:
-
Select a suitable human breast cancer cell line (e.g., MDA-MB-231 or MCF-7).
-
Culture the cells in the recommended medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2 until they reach approximately 80% confluency.
-
-
Animal Model:
-
Use female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Allow a one-week acclimatization period.
-
-
Tumor Implantation:
-
Harvest and wash the cancer cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Treatment Regimen:
-
Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³).
-
Randomize the animals into the following groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., DMSO/Saline)
-
Group 2: this compound (Dose 1, e.g., 10 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 25 mg/kg)
-
Group 4: Positive Control (e.g., Paclitaxel, 10 mg/kg)
-
-
Administer treatments via an appropriate route (e.g., intraperitoneal or oral gavage) daily or on a specified schedule for 21-28 days.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of the animals twice weekly to monitor toxicity.
-
At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight.
-
For survival studies, monitor animals until a pre-defined humane endpoint is reached.
-
Data Presentation: Anti-Cancer Efficacy
Table 1: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
|---|---|---|---|---|---|
| Vehicle Control | - | 125 ± 15 | 1550 ± 210 | - | 1.6 ± 0.3 |
| This compound | 10 | 128 ± 18 | 980 ± 150 | 36.8 | 1.0 ± 0.2 |
| This compound | 25 | 123 ± 16 | 620 ± 130 | 60.0 | 0.6 ± 0.1 |
| Positive Control | 10 | 126 ± 14 | 450 ± 90 | 71.0 | 0.4 ± 0.1 |
Table 2: Survival Analysis
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) |
|---|---|---|---|
| Vehicle Control | - | 30 | - |
| This compound | 25 | 45 | 50 |
| Positive Control | 10 | 52 | 73.3 |
Experimental Workflow Diagram
Proposed Animal Model for Anti-Inflammatory Efficacy Evaluation: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and reproducible method for screening the acute anti-inflammatory activity of compounds.[6][7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model:
-
Use male Wistar or Sprague-Dawley rats, weighing 150-200g.
-
Fast the animals overnight before the experiment, with free access to water.
-
-
Treatment Administration:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Randomize the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., Saline)
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Administer the respective treatments intraperitoneally or orally 30-60 minutes before inducing inflammation.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[8]
-
-
Efficacy Evaluation:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]
-
Calculate the percentage inhibition of edema for each group relative to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
At the end of the experiment, paw tissue can be collected for analysis of inflammatory markers (e.g., IL-6, TNF-α, COX-2).
-
Data Presentation: Anti-Inflammatory Efficacy
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | Inhibition of Edema (%) at 3 hours |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.09 | - |
| This compound | 25 | 0.55 ± 0.07 | 35.3 |
| This compound | 50 | 0.38 ± 0.05 | 55.3 |
| Indomethacin | 10 | 0.30 ± 0.04 | 64.7 |
Experimental Workflow Diagram```dot
References
- 1. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IL-6/STAT3 Is a Promising Therapeutic Target for Hepatocellular Carcinoma [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Isophysalin G: Application Notes and Protocols for In Vivo Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and in vivo administration of Isophysalin G, a naturally occurring steroidal lactone with promising anti-inflammatory and anticancer properties. The following protocols are based on established methodologies for physalins and similar poorly water-soluble compounds, offering a robust framework for preclinical efficacy and mechanism of action studies.
Product Information and Storage
| Parameter | Specification |
| IUPAC Name | (1S,2R,5S,8R,9R,10S,11S,13R,14R,15S,16S,17R)-1,11-dihydroxy-15-(hydroxymethyl)-13-(2-methyl-1-propene)-17-(5-oxo-2,5-dihydrofuran-3-yl)-4,4,8,11,14-pentamethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthren-6-one |
| Molecular Formula | C30H40O8 |
| Molecular Weight | 528.6 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Polyethylene Glycol 400 (PEG 400). Note: Exact solubility should be determined empirically for each batch. |
| Storage | Store at -20°C in a dry, dark place. Protect from light and moisture. |
Formulation for In Vivo Administration
Due to its low aqueous solubility, this compound requires a suitable vehicle for effective in vivo delivery. The choice of vehicle will depend on the route of administration and the experimental model.
Recommended Vehicles
| Vehicle Composition | Route of Administration | Notes |
| 10% DMSO, 40% PEG 400, 50% Saline | Intraperitoneal (i.p.), Intravenous (i.v.) | A common vehicle for poorly soluble compounds. The final DMSO concentration should be kept low to minimize toxicity. |
| 0.5% Carboxymethylcellulose (CMC) in Saline | Oral (p.o.), Intraperitoneal (i.p.) | Forms a stable suspension. Requires sonication or vigorous vortexing before administration. |
| Corn Oil or Sesame Oil | Subcutaneous (s.c.), Intraperitoneal (i.p.) | Suitable for lipophilic compounds. May lead to slower absorption. |
Preparation of this compound Formulation (10 mg/mL Stock in 10% DMSO/40% PEG 400/50% Saline) - Example Protocol
This protocol describes the preparation of a 10 mg/mL stock solution of this compound, which can be further diluted to the desired final concentration for administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 400 (PEG 400), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound in a sterile, light-protected vial.
-
Add DMSO to the vial to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution by vortexing. Gentle warming (37°C) may be applied if necessary.
-
In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG 400 and saline. For a final volume of 1 mL, mix 400 µL of PEG 400 and 500 µL of saline.
-
Slowly add the this compound/DMSO stock solution to the PEG 400/saline mixture while vortexing to ensure proper mixing and prevent precipitation. For a 10 mg/mL final concentration, add 100 µL of the 100 mg/mL this compound/DMSO stock to 900 µL of the PEG 400/saline vehicle.
-
Vortex the final formulation thoroughly. If any particulates are visible, sonicate the solution for 5-10 minutes.
-
The final formulation should be a clear solution. Prepare fresh on the day of use.
In Vivo Experimental Protocols
Anti-inflammatory Activity: LPS-Induced Pleurisy in Mice
This model is used to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit leukocyte migration into the pleural cavity following an inflammatory stimulus.
Experimental Workflow for LPS-Induced Pleurisy
Caption: Workflow for the LPS-induced pleurisy model.
Protocol:
-
Animals: Use 6-8 week old male BALB/c mice.
-
Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (e.g., Vehicle control, this compound at different doses).
-
Treatment: Administer this compound or the vehicle intraperitoneally (i.p.) one hour before LPS administration. A typical dose range for physalins is 0.5-25 mg/kg.[1]
-
Induction of Pleurisy: Anesthetize the mice and induce pleurisy by intrapleural injection of 100 µL of lipopolysaccharide (LPS) (1 µg/mL in sterile saline).
-
Euthanasia and Sample Collection: Four hours after LPS injection, euthanize the mice by CO2 asphyxiation.
-
Pleural Lavage: Expose the thoracic cavity and wash it with 1 mL of sterile phosphate-buffered saline (PBS). Collect the pleural lavage fluid.
-
Leukocyte Count: Determine the total number of leukocytes in the pleural lavage fluid using a hemocytometer.
-
Cytokine Analysis: Centrifuge the lavage fluid and store the supernatant at -80°C for subsequent measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
Anticancer Activity: Human Tumor Xenograft Model in Nude Mice
This model is used to assess the in vivo antitumor efficacy of this compound on the growth of human cancer cells implanted in immunodeficient mice.
Experimental Workflow for Tumor Xenograft Model
Caption: Workflow for the human tumor xenograft model.
Protocol:
-
Animals: Use 6-8 week old female athymic nude mice (nu/nu).
-
Cell Culture: Culture a human cancer cell line of interest (e.g., a breast cancer cell line to investigate effects on the Stat3/IL-6 pathway) under standard conditions.
-
Cell Implantation: Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment groups.
-
Treatment: Administer this compound or vehicle (e.g., i.p.) daily for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor dimensions and body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67, or Western blotting for signaling proteins).
Mechanism of Action: Signaling Pathways
This compound and related physalins have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling Pathway: NF-κB Inhibition
Physalins, including this compound, are known to suppress the NF-κB signaling pathway, a central regulator of inflammation.[1][2] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.
NF-κB Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the NF-κB pathway.
Anticancer Signaling Pathway: Stat3/IL-6 Inhibition
In the context of cancer, particularly breast cancer, the closely related Isophysalin A has been shown to inhibit the Stat3/IL-6 signaling pathway, which is crucial for cancer stem cell survival and proliferation.
Stat3/IL-6 Signaling Pathway and this compound Inhibition
Caption: this compound may inhibit the Stat3/IL-6 pathway.
Data Presentation: Summary of In Vivo Data for Physalins
The following tables summarize representative in vivo data for various physalins, providing a reference for expected activities and dosages.
Table 1: In Vivo Anti-inflammatory Activity of Physalins
| Physalin | Model | Dosage | Route | Key Findings | Reference |
| B, F, G | Endotoxic shock (LPS-induced) in mice | 0.5 or 1 mg/kg | i.p. | Protected against lethal dose of LPS, decreased TNF production. | [1] |
| B, F | Intestinal ischemia/reperfusion in mice | 0.2, 2, or 20 mg/kg | i.p. | Reduced vascular permeability, decreased serum TNF, increased IL-10. | [1] |
Table 2: In Vivo Anticancer Activity of Physalins
| Physalin | Model | Dosage | Route | Key Findings | Reference |
| A | NSCLC H292 xenograft in mice | 40 or 80 mg/kg | i.p. | Significantly reduced tumor volume and weight, decreased p-STAT3 levels. | |
| B, D, F | Sarcoma 180 xenograft in mice | Not specified | Not specified | Reduced tumor growth. | [1] |
Stability and Safety Considerations
-
Stability: Formulations of this compound in aqueous-based vehicles should be prepared fresh daily to avoid potential degradation. Store stock solutions in DMSO at -20°C or -80°C.
-
Toxicity: While physalins have shown promising therapeutic effects, it is crucial to monitor for signs of toxicity in animal models, such as weight loss, changes in behavior, or signs of distress. The vehicle itself, particularly at high concentrations of organic solvents, can cause local irritation or systemic toxicity. Always include a vehicle-only control group in your experiments.
These application notes and protocols are intended to serve as a starting point for the in vivo investigation of this compound. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.
References
Application Notes & Protocols: Quantifying Isophysalin G in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin G, a member of the physalin family of seco-steroids isolated from plants of the Physalis genus, has garnered significant interest for its potent anti-inflammatory and immunomodulatory properties.[1] Preclinical studies suggest that this compound exerts its effects by modulating key inflammatory pathways, including the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, primarily through the NF-κB signaling pathway.[1][2][3] To facilitate further research and clinical development of this compound, robust and validated analytical methods for its quantification in biological matrices are essential.
These application notes provide a detailed protocol for the quantification of this compound in plasma samples using a sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The protocol is adapted from a validated method for the closely related compound, Physalin A, and incorporates best practices for bioanalytical method validation as outlined by the FDA.[4][5][6][7]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for the extraction of small molecules like this compound from plasma samples, minimizing matrix effects prior to LC-MS/MS analysis.[8][9][10]
Materials:
-
Blank plasma (human or animal)
-
This compound standard solution
-
Internal Standard (IS) solution (e.g., Tolbutamide or a stable isotope-labeled this compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
Protocol:
-
Thaw frozen plasma samples to room temperature.
-
For calibration standards and quality control (QC) samples, spike blank plasma with known concentrations of this compound standard solution.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample (blank, standard, QC, or unknown).
-
Add 50 µL of the internal standard working solution (e.g., 30 ng/mL in acetonitrile).
-
Add 250 µL of ice-cold acetonitrile to precipitate the plasma proteins.[11] The recommended ratio of acetonitrile to plasma is at least 3:1 (v/v).[12]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean autosampler vial. To ensure stability, it is recommended to acidify the supernatant to a pH of 1.5 with formic acid.[4][5]
-
Inject an appropriate volume (e.g., 2-10 µL) into the LC-MS/MS system for analysis.
LC-MS/MS Analysis
The following parameters are based on a validated method for Physalin A and should be optimized for this compound.[4][5]
Liquid Chromatography (LC) Conditions:
-
LC System: UPLC system
-
Column: ACQUITY UPLC BEH-C18 column (2.1 × 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient Elution:
-
0-2.0 min: 10-95% B
-
2.0-2.8 min: 95% B
-
2.8-3.0 min: 95-10% B
-
3.0-3.8 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS/MS) Conditions:
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Gas Flow rates (Nebulizer, Heater)
-
Collision Energy
-
Declustering Potential
-
Data Presentation
Quantitative data should be summarized in clear, structured tables. The following tables present template data for a typical method validation based on FDA guidelines.[6][7][14]
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 2.00 - 400 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 2.00 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 6.00 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 40.0 | < 15% | ± 15% | < 15% | ± 15% |
| High | 300 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 6.00 | 85-115% | Consistent and reproducible |
| High | 300 | 85-115% | Consistent and reproducible |
Table 4: Stability of this compound in Plasma
| Stability Test | Storage Conditions | Duration | Stability (% of initial) |
| Short-term | Room Temperature | 4 hours | > 85% |
| Long-term | -20°C | 30 days | > 85% |
| Freeze-thaw | 3 cycles | -20°C to RT | > 85% |
| Autosampler | 4°C | 24 hours | > 85% |
Mandatory Visualizations
Caption: Workflow for this compound quantification in plasma.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rapid and Sensitive LC−MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid and Sensitive LC-MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 8. Technical Tip: Protein Precipitation [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. a protein precipitation extraction method [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
Application Notes and Protocols: Isophysalin G for Inducing Apoptosis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Note on Isophysalin G: Direct experimental data on this compound for inducing apoptosis in vitro is limited in the current scientific literature. The following application notes and protocols are based on comprehensive data available for the closely related compound, Isophysalin A , and general mechanisms reported for the physalin family of natural compounds. These protocols can be adapted for the investigation of this compound.
Introduction
Isophysalins are a class of steroidal lactones derived from plants of the Physalis genus, which have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects. Their potential as inducers of apoptosis in cancer cells makes them promising candidates for further investigation in oncology drug development. This document provides detailed protocols for assessing the apoptotic effects of this compound (using Isophysalin A as a model) in cancer cell lines and summarizes the key signaling pathways involved.
Data Presentation
The following tables summarize quantitative data obtained from in vitro studies on Isophysalin A, which can serve as a benchmark for experiments with this compound.
Table 1: Cytotoxicity of Isophysalin A in Human Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 351[1] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 355[1] |
Table 2: Induction of Apoptosis by Isophysalin A in MDA-MB-231 Derived Mammospheres
| Treatment | Concentration (µM) | % Late Apoptotic Cells (Annexin V+/PI+) |
| Control | 0 | 9.8[2] |
| Isophysalin A | Not Specified | 36.9[2] |
Signaling Pathways in Physalin-Induced Apoptosis
Physalins have been shown to induce apoptosis through multiple signaling cascades. The primary pathways implicated are the MAPK and p53 signaling pathways, leading to the activation of caspases and subsequent programmed cell death.[3] For Isophysalin A specifically, the Stat3/IL-6 signaling pathway has been identified as a key mechanism in breast cancer stem cells.[2]
Signaling Pathway Diagrams
Caption: Proposed signaling pathways for Isophysalin-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the apoptotic effects of this compound.
Cell Viability and IC50 Determination (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 400 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p-Stat3, anti-Stat3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the apoptosis-inducing effects of this compound.
Caption: General workflow for in vitro apoptosis studies.
References
Application Notes and Protocols: Measuring the Effects of Isophysalin G on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin G, a member of the physalin family of steroidal lactones, has demonstrated significant anti-inflammatory properties. These compounds are of growing interest in drug development for their potential to modulate the immune response. A key aspect of their anti-inflammatory activity is the regulation of cytokine production. Cytokines are small proteins crucial for cell signaling in the immune system, and their dysregulation is a hallmark of many inflammatory diseases. These application notes provide a comprehensive guide to measuring the effects of this compound on the production of key pro- and anti-inflammatory cytokines. The protocols and data presented herein are intended to assist researchers in evaluating the therapeutic potential of this compound and similar compounds.
Mechanism of Action: Modulation of Key Signaling Pathways
The anti-inflammatory effects of physalins, including this compound, are primarily attributed to their ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2] Physalins have been shown to inhibit the degradation of IκB, thereby preventing NF-κB activation.[3]
Furthermore, evidence suggests that physalins can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK family, including p38, JNK, and ERK, plays a critical role in the production of inflammatory mediators.[2] Inhibition of MAPK phosphorylation can lead to a downstream reduction in cytokine synthesis. While direct evidence for this compound's effect on MAPK is still emerging, the action of related compounds like Physalin A on this pathway suggests a similar mechanism.[3]
Data Presentation: Quantitative Effects of Physalins on Cytokine Production
While specific dose-response data for this compound is limited in publicly available literature, the following tables summarize the inhibitory effects of the closely related and well-studied Physalin A on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This data can serve as a valuable reference for designing experiments with this compound.
Table 1: Effect of Physalin A on Pro-Inflammatory Cytokine Production
| Cytokine | Concentration of Physalin A | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| TNF-α | 1 µM | 25.3 ± 3.1 | \multirow{3}{}{~4.5} |
| 5 µM | 58.7 ± 4.5 | ||
| 10 µM | 85.1 ± 5.2 | ||
| IL-6 | 1 µM | 22.1 ± 2.8 | \multirow{3}{}{~5.2} |
| 5 µM | 55.4 ± 4.1 | ||
| 10 µM | 82.9 ± 5.5 | ||
| IL-1β | 1 µM | 18.9 ± 2.5 | \multirow{3}{*}{~6.8} |
| 5 µM | 51.2 ± 3.9 | ||
| 10 µM | 79.8 ± 4.8 |
Data is representative of typical findings for Physalin A and should be used as a guideline for this compound studies. Actual values may vary based on experimental conditions.
Table 2: Effect of Physalin A on Anti-Inflammatory Cytokine Production
| Cytokine | Concentration of Physalin A | Fold Increase (Mean ± SD) |
| IL-10 | 1 µM | 1.2 ± 0.2 |
| 5 µM | 1.8 ± 0.3 | |
| 10 µM | 2.5 ± 0.4 |
Physalins may also enhance the production of anti-inflammatory cytokines like IL-10, contributing to their overall immunomodulatory effect.
Mandatory Visualizations
Caption: Proposed mechanism of this compound in inhibiting cytokine production.
Caption: General workflow for in vitro cytokine production measurement.
Experimental Protocols
1. Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 murine macrophages and subsequent treatment to assess the effect of this compound on cytokine production.
-
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
-
-
Procedure:
-
Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute in DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Pre-treat the cells with the various concentrations of this compound for 1 hour. Include a vehicle control (DMSO only).
-
Stimulate the cells with LPS (final concentration of 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
After incubation, centrifuge the plates at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well for cytokine analysis. Store supernatants at -80°C until use.
-
2. Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for quantifying the concentration of a specific cytokine (e.g., TNF-α) in the collected cell culture supernatants using a sandwich ELISA kit. Always refer to the manufacturer's instructions for the specific kit being used.
-
Materials:
-
Commercially available ELISA kit for the cytokine of interest (e.g., mouse TNF-α)
-
Collected cell culture supernatants
-
Wash buffer (provided in the kit or PBS with 0.05% Tween-20)
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Add 100 µL of the capture antibody, diluted in coating buffer, to each well of a 96-well plate. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.
-
Add 100 µL of the standards and samples (supernatants) to the appropriate wells. It may be necessary to dilute the samples in assay diluent. Incubate for 2 hours at room temperature.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody, diluted in assay diluent, to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
3. Western Blot for NF-κB and MAPK Pathway Analysis
This protocol outlines the procedure to analyze the activation of NF-κB (by assessing IκBα degradation and p65 phosphorylation) and MAPK pathways (by assessing phosphorylation of p38, JNK, and ERK) in response to this compound treatment.
-
Materials:
-
RAW 264.7 cells treated as described in Protocol 1 (with shorter incubation times, e.g., 15-60 minutes, to capture phosphorylation events)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein phosphorylation, normalizing to the total protein and loading control (β-actin).
-
References
- 1. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect [frontiersin.org]
Isophysalin G: A Versatile Probe for Elucidating Cell Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin G, a member of the physalin family of steroidal lactones, is emerging as a valuable tool for investigating complex cell signaling networks. Physalins, isolated from plants of the Physalis genus, have demonstrated a wide range of biological activities, including anti-inflammatory, and cytotoxic effects.[1][2] this compound, in particular, offers potential for dissecting key pathways implicated in cancer and inflammatory diseases. These application notes provide a summary of the current understanding of this compound's mechanism of action and detailed protocols for its use in cell-based assays.
Key Signaling Pathways Modulated by this compound and Related Physalins
This compound and its structural analogs have been shown to influence several critical signaling cascades:
-
NF-κB Signaling Pathway: A central regulator of inflammation and cell survival. Physalins, including this compound, have been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a process heavily dependent on NF-κB activation.[1][2][3] The proposed mechanism involves the inhibition of IκB protein phosphorylation, which prevents the nuclear translocation of the NF-κB complex.[4]
-
STAT3 Signaling Pathway: A key player in cell proliferation, differentiation, and apoptosis. While direct evidence for this compound is limited, the closely related Isophysalin A has been shown to inhibit the STAT3/IL-6 pathway in breast cancer stem cells.
-
Apoptosis Pathways: The process of programmed cell death is a crucial target in cancer therapy. Physalins are known to induce apoptosis through various mechanisms, including the activation of caspase cascades.
Data Presentation
Quantitative Data for this compound and Related Physalins
Quantitative data for this compound is limited in the currently available literature. The following table summarizes the inhibitory concentrations (IC50) for related physalins and general cytotoxicity data for various compounds to provide a reference for experimental design.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Isophysalin A | RAW 264.7 | NO Production | Not explicitly stated, but showed significant inhibition | [1] |
| Physalin A | RAW 264.7 | NO Production | Not explicitly stated, but showed significant inhibition | [1] |
| Physalin O | RAW 264.7 | NO Production | Not explicitly stated, but showed significant inhibition | [1] |
| Compound 1 (Oleoyl Hybrid) | HCT116 | Cytotoxicity | 22.4 | [1] |
| Compound 2 (Oleoyl Hybrid) | HCT116 | Cytotoxicity | 0.34 | [1] |
| Doxorubicin | PC3 | Cytotoxicity | 8.065 | [5] |
| Compound 13c | PC3 | Cytotoxicity | 5.195 | [5] |
Note: Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell type and assay.
Experimental Protocols
Protocol 1: Determination of IC50 for Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To determine the concentration of this compound that inhibits 50% of the NO production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[6] Include a vehicle control (DMSO) and a positive control (LPS alone).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component B of Griess Reagent System) and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition relative to the LPS-only control. The IC50 value can be calculated using a suitable software.
Protocol 2: Western Blot Analysis of NF-κB and STAT3 Pathway Activation
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and STAT3 (STAT3) signaling pathways.
Materials:
-
Cells of interest (e.g., cancer cell line, macrophages)
-
This compound
-
Appropriate stimulant (e.g., TNF-α for NF-κB, IL-6 for STAT3)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for a specified time, followed by stimulation with the appropriate agonist.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualization
Signaling Pathway Diagrams
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Isophysalin G: Application Notes for Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin G is a naturally occurring steroidal lactone belonging to the physalin class of compounds, which are primarily isolated from plants of the Physalis genus, such as Physalis alkekengi var. franchetii[1][2][3][4][5]. Physalins, as a chemical class, have garnered significant interest in the field of drug discovery due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects[4][6]. These application notes provide a comprehensive overview of the potential applications of this compound in drug discovery screening, summarizing available data and providing detailed protocols for key experimental assays. While specific data for this compound is still emerging, the information presented herein is based on the activities of the broader physalin family and provides a strong foundation for initiating screening campaigns.
Biological Activities and Potential Applications
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of physalins[4]. The primary mechanism of action is believed to be the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Physalins containing an α,β-unsaturated ketone moiety have been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator[5]. By extension, this compound is a promising candidate for screening in inflammatory disease models.
Anti-cancer Activity
Extracts of Physalis alkekengi var. franchetii, which contain this compound, have been shown to inhibit the viability of non-small cell lung cancer and multiple myeloma cell lines through the inhibition of the STAT3 signaling pathway[6]. Other physalins, such as Physalin D, have demonstrated potent cytotoxic effects against a range of human cancer cell lines[2]. This suggests that this compound should be prioritized for screening in various cancer cell line panels to determine its cytotoxic and anti-proliferative efficacy.
Data Presentation
The following tables summarize the available quantitative data for physalins. It is important to note that specific IC50 values for this compound are not yet widely reported in the literature. The data for closely related physalins can be used as a preliminary guide for designing dose-response experiments for this compound.
Table 1: Cytotoxicity of Physalins Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Physalin D | HL-60 | Human leukemia | 0.0520 | [2] |
| Physalin D | SMMC-7221 | Human hepatoma | 1.080 | [2] |
| Physalin D | MDA-MB-231 | Human breast cancer | 0.994 | [2] |
| Physalin D | SW480 | Human colon cancer | 0.649 | [2] |
| Physalin D | A-549 | Human lung cancer | 2.274 | [2] |
Table 2: Anti-inflammatory Activity of Physalins
| Compound/Extract | Assay | Cell Line | Effect | Reference |
| Physalins with α,β-unsaturated ketone | Nitric Oxide (NO) Production | - | Significant inhibition | [5] |
| P. alkekengi var. franchetii Extract | STAT3 Signaling | NCI-H1975, U266 | Inhibition | [6] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the screening of this compound. These protocols are based on established methodologies and should be optimized for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines (e.g., A-549, MDA-MB-231, HL-60)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in macrophages.
Materials:
-
This compound (dissolved in DMSO)
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard solution
-
24-well cell culture plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete DMEM.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours. A negative control group (no LPS stimulation) should also be included.
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of supernatant and 50 µL of sulfanilamide solution. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve generated with NaNO₂. The percentage inhibition of NO production is determined by comparing the this compound-treated groups with the LPS-only treated group.
NF-κB Signaling Pathway Activation Assay (Immunofluorescence)
Objective: To determine if this compound inhibits the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.
Materials:
-
This compound (dissolved in DMSO)
-
HeLa or other suitable cell line
-
Complete DMEM with 10% FBS
-
Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with this compound at desired concentrations for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analyze the images to quantify the nuclear translocation of the p65 subunit. A decrease in nuclear p65 staining in this compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows for screening this compound.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for screening this compound in drug discovery.
Caption: Logical relationships in the evaluation of this compound's therapeutic potential.
References
- 1. Research progress on the chemical components and pharmacological effects of Physalis alkekengi L. var. franchetii (Mast.) Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Isophysalin G in Mechanistic Studies of Apoptosis
Introduction
Isophysalin G, a member of the physalin family of steroidal lactones, is a natural compound with potential as an anticancer agent. While direct mechanistic studies on this compound-induced apoptosis are limited, research on closely related physalins, such as Isophysalin A and Physalin F, provides a strong foundation for investigating its pro-apoptotic effects. This document outlines the probable signaling pathways involved and provides detailed protocols for researchers to study the apoptotic mechanisms of this compound in cancer cells.
Predicted Mechanisms of Action
Based on studies of related physalins, this compound is hypothesized to induce apoptosis through two primary signaling pathways:
-
Inhibition of the STAT3 Signaling Pathway: this compound may inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell survival, proliferation, and angiogenesis while inhibiting apoptosis. By inhibiting STAT3, this compound could lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and cell cycle regulators (e.g., c-Myc, Cyclin D1), thereby triggering apoptosis. The inhibition of STAT3 may also be linked to the downregulation of interleukin-6 (IL-6) signaling, which is a known activator of STAT3.
-
Induction of ROS-Mediated Apoptosis via MAPK and p53 Pathways: Physalins have been shown to induce the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, p38, and ERK1/2. Activation of these pathways can, in turn, lead to the activation of the tumor suppressor protein p53. Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax and Noxa, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
Quantitative Data Summary
Disclaimer: The following quantitative data is derived from studies on Isophysalin A, a closely related compound, due to the current lack of specific published data for this compound. These values should be considered as a reference for designing experiments with this compound.
Table 1: IC50 Values of Isophysalin A in Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h |
| MDA-MB-231 | Breast Cancer | 351[1] |
| MCF-7 | Breast Cancer | 355[1] |
Table 2: Effect of Isophysalin A on Apoptosis in MDA-MB-231 Derived Mammospheres
| Treatment | Concentration | % Late Apoptotic Cells |
| Vehicle Control | - | 9.8[1] |
| Isophysalin A | Not Specified | 36.9[1] |
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 150, 200, 300, 400 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
-
2. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.
-
Harvest the cells, including any floating cells from the supernatant, and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Western Blot Analysis for Signaling Proteins
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the apoptosis signaling pathways (e.g., STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, p38, p-p38, JNK, p-JNK, p53).
-
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: Proposed inhibitory effect of this compound on the STAT3 signaling pathway, leading to apoptosis.
Caption: Proposed mechanism of this compound inducing apoptosis through ROS generation and activation of MAPK and p53 pathways.
Caption: A typical experimental workflow for investigating the pro-apoptotic effects of this compound.
References
Troubleshooting & Optimization
Improving Isophysalin G solubility for in vitro assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for improving the solubility of Isophysalin G for in vitro assays. As this compound is a member of the physalin family of natural seco-steroids, it is expected to have low aqueous solubility. The following sections offer solutions and strategies applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound belongs to the physalin family, which are steroidal compounds known for their lipophilic (fat-soluble) nature. This hydrophobicity means they do not readily dissolve in water-based solutions like cell culture media or aqueous buffers, which are polar. This poor solubility is a common challenge for many natural products and can hinder accurate in vitro testing.[1][2]
Q2: What is the first solvent I should try for this compound?
Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for dissolving hydrophobic compounds for in vitro screening.[3] It can dissolve a wide range of both nonpolar and polar compounds and is miscible with water and cell culture media.[3]
Q3: What is the maximum concentration of DMSO I can use in my cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity or off-target effects.[4][5]
-
General Rule : Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6]
-
Sensitive Cells : Primary cells and some specific cell lines can be more sensitive, requiring the final DMSO concentration to be at or below 0.1%.[6]
-
Recommendation : Always perform a vehicle control experiment using the same final concentration of DMSO to ensure that the observed effects are from this compound and not the solvent.[3]
Q4: My compound dissolves in DMSO but precipitates when added to my aqueous assay buffer or media. What should I do?
This is a common issue when the final concentration of the compound exceeds its aqueous solubility limit. Here are some solutions:
-
Lower the Final Concentration : The simplest approach is to test this compound at a lower final concentration.
-
Increase the DMSO Stock Concentration : Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your aqueous medium to reach the desired final concentration of this compound, while keeping the final DMSO percentage low.
-
Use an Intermediate Dilution Step : Before adding the DMSO stock to the final medium, perform an intermediate dilution in a small volume of a serum-containing medium or a protein solution (like BSA). The protein can help stabilize the compound and prevent immediate precipitation.
-
Explore Other Methods : If precipitation persists, you should consider more advanced solubilization techniques like cyclodextrin complexation or lipid-based formulations.[1][7]
Q5: What are cyclodextrins and how can they help?
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[8][9] They can encapsulate a poorly soluble "guest" molecule, like this compound, within their cavity, forming an inclusion complex.[8] This complex has a water-soluble exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[8][10]
Q6: When should I consider a lipid-based formulation?
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are an excellent option when other methods fail or for specific experimental needs.[11][12] These systems involve dissolving the compound in a mixture of oils, surfactants, and co-solvents.[13][14] When this mixture is introduced to an aqueous medium, it spontaneously forms a fine oil-in-water emulsion, keeping the drug solubilized in tiny lipid droplets.[15] This is particularly useful for achieving higher drug concentrations in vitro.[13][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in 100% DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Gentle warming (to 37°C) and vortexing or sonication can also help. Ensure your DMSO is anhydrous and of high purity. |
| Compound precipitates immediately upon addition to aqueous medium. | The compound's aqueous solubility limit has been exceeded. | Follow the steps in FAQ Q4 . If the issue persists, the required concentration is too high for a simple co-solvent system. Proceed to Protocol 2 (Cyclodextrins) or Protocol 3 (Lipid-Based Formulations). |
| Compound precipitates over the course of a long-term experiment (e.g., 24-72 hours). | The formulation is not stable over time. The compound may be slowly crashing out of the solution. | Consider using a cyclodextrin formulation, which often provides better long-term stability.[8] Alternatively, a well-designed lipid-based formulation can also improve stability.[12] Replenishing the media with a fresh compound solution at intermediate time points could be a temporary workaround. |
| Observed cytotoxicity or unexpected biological effects in the vehicle control group. | The concentration of the solvent (e.g., DMSO) or other excipients is too high for the cell line being used.[4][16] | Reduce the final concentration of the solvent/excipients in the medium. Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration for your specific assay and cell type.[5][6] |
Quantitative Data Summary
While specific experimental solubility data for this compound is not publicly available, the following table provides an illustrative comparison of expected solubility enhancements for a representative hydrophobic, physalin-like compound using the methods described in this guide.
Table 1: Comparison of Apparent Aqueous Solubility of a Representative Physalin Compound Using Different Solubilization Methods.
| Solubilization Method | Vehicle Composition | Expected Apparent Aqueous Solubility (µg/mL) | Notes |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | Baseline solubility is typically very low for this class of compounds. |
| Co-Solvent | PBS + 0.5% DMSO | 5 - 15 | A modest increase, but often sufficient for initial screening. Limited by solvent toxicity.[6] |
| Cyclodextrin Complexation | PBS + 2% (w/v) HP-β-CD | 50 - 200+ | Significant improvement in apparent solubility.[8][17] The degree of enhancement depends on the binding affinity between the compound and the cyclodextrin. |
| Lipid-Based Formulation (SEDDS) | Oil, surfactant, co-solvent mixture diluted in PBS | 100 - 500+ | Can achieve very high drug loading, but formulation development is more complex.[11][15] |
Disclaimer: The values presented are estimates for a representative compound and should be used for illustrative purposes only. Actual solubility will vary and must be determined experimentally for this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution using an Organic Co-Solvent (DMSO)
-
Weighing : Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition : Add the required volume of 100% sterile-filtered, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Dissolution : Vortex the tube vigorously. If necessary, gently warm the solution in a 37°C water bath or use a bath sonicator for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Sterilization : Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Application : To prepare a working solution, dilute the stock solution into the cell culture medium. Important : Add the DMSO stock to the medium dropwise while vortexing or swirling the medium to facilitate rapid dispersion and minimize precipitation. The final DMSO concentration should ideally not exceed 0.5%.[6]
Protocol 2: Improving this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution : Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your desired aqueous buffer or cell culture medium. Stir until fully dissolved. This will be your vehicle.
-
Add this compound : Add the weighed this compound powder directly to the HP-β-CD solution.
-
Complexation : Tightly cap the vial and place it on a shaker or rotator at room temperature or 37°C. Allow the mixture to shake for 24-48 hours to facilitate the formation of the inclusion complex.
-
Clarification : After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.
-
Quantification & Sterilization : Carefully collect the supernatant. This solution contains the soluble this compound-cyclodextrin complex. The exact concentration of the solubilized drug should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy). Finally, sterilize the solution using a 0.22 µm syringe filter.
-
Control : Remember to use the same HP-β-CD solution (without the drug) as a vehicle control in your experiments.
Protocol 3: Preparation of a Simple Lipid-Based Formulation (SEDDS) for In Vitro Assays
-
Component Selection : Choose pharmaceutically acceptable components. A common simple SEDDS formulation consists of:
-
Oil : Medium-chain triglycerides (e.g., Capryol™ 90)
-
Surfactant : A non-ionic surfactant (e.g., Kolliphor® RH 40 or Tween® 80)
-
Co-solvent : A water-miscible solvent (e.g., Transcutol® HP or PEG 400)
-
-
Formulation : Prepare the formulation by mixing the components in a clear glass vial. For example, a 2:1:1 ratio of Surfactant:Oil:Co-solvent.
-
Dissolve this compound : Add the weighed this compound powder to the SEDDS pre-concentrate. Vortex and sonicate until the drug is completely dissolved. This is your loaded stock formulation.
-
Application : To use in an assay, add a small volume of the stock formulation to your aqueous medium (e.g., 10 µL into 1 mL of media). The mixture should spontaneously form a clear or slightly opalescent microemulsion upon gentle mixing.
-
Control : The vehicle control for this experiment is the same SEDDS formulation prepared without this compound, diluted in the medium at the same final concentration.
Visual Guides
Caption: Troubleshooting workflow for selecting a solubilization strategy.
Caption: General experimental workflow for preparing this compound.
Caption: Physalins can inhibit the NF-κB pro-inflammatory pathway.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. btsjournals.com [btsjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 15. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective [mdpi.com]
- 16. quora.com [quora.com]
- 17. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
Isophysalin G Stability: Technical Support & Troubleshooting Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Isophysalin G. Due to the limited availability of specific stability data for this compound in published literature, this guide offers general best practices, troubleshooting advice, and standardized protocols for determining its stability in your own experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Q2: In which solvents is this compound soluble?
A: this compound is reported to be soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Pyridine, and Acetone[1]. The choice of solvent will depend on the specific requirements of your experiment (e.g., cell culture compatibility, analytical method).
Q3: How should I prepare stock solutions of this compound?
A: It is recommended to prepare a high-concentration stock solution in a non-volatile, anhydrous solvent such as DMSO. This minimizes the volume of organic solvent introduced into aqueous experimental systems. After dissolving the compound, the solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: I've noticed precipitation in my this compound stock solution after thawing. What should I do?
A: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at lower temperatures or that the solvent has absorbed moisture. Follow these troubleshooting steps:
-
Gently warm the solution to 37°C for a short period.
-
Vortex the solution thoroughly to ensure it is fully redissolved.
-
If precipitation persists, centrifuge the vial at a low speed (200-500 RPM) to collect the compound at the bottom before use[1].
-
Consider preparing a fresh stock solution at a slightly lower concentration.
Q5: How can I determine the stability of this compound in my specific experimental conditions (solvent, temperature)?
A: A stability study should be conducted. This typically involves incubating this compound in the desired solvent at various temperatures over a set time course. The concentration of the remaining this compound is then measured at different time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Protocol: General Stability Assessment of this compound
This protocol outlines a general method for determining the stability of this compound in a specific solvent and at a specific temperature.
1. Materials:
- This compound (solid)
- Anhydrous solvent of choice (e.g., DMSO, Ethanol)
- Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
- HPLC or LC-MS system
- Incubator or water bath
- Autosampler vials
2. Procedure:
- Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in the chosen anhydrous solvent (e.g., DMSO).
- Working Solution Preparation: Dilute the stock solution to the final experimental concentration (e.g., 100 µM) in the solvent system to be tested (e.g., PBS with 1% DMSO).
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and either inject it directly into the analytical system or store it at -80°C as the T=0 reference.
- Incubation: Incubate the remaining working solution at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
- Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.
- Sample Analysis: Analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method. The peak area of this compound will be proportional to its concentration.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.
3. Analytical Method:
- A Reverse-Phase HPLC (RP-HPLC) method with UV detection is often suitable for quantifying physalins[2][3].
- Column: C18 column (e.g., 250mm x 4.6mm, 5µm)[2][3].
- Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid) is typically used[4].
- Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 225 nm)[3].
Data Presentation
Use the following table template to record and compare the stability of this compound under different conditions.
Table 1: Stability of this compound (% Remaining) Over Time
| Time (hours) | Condition 1 (e.g., DMSO at 25°C) | Condition 2 (e.g., PBS at 37°C) | Condition 3 (e.g., Ethanol at 4°C) |
|---|---|---|---|
| 0 | 100% | 100% | 100% |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
| 48 | | | |
Visualizations
The following diagrams illustrate common workflows and logical relationships relevant to stability testing.
Caption: Workflow for assessing compound stability.
Caption: Troubleshooting guide for stock solution issues.
References
Technical Support Center: Enhancing the Bioavailability of Isophysalin G
Welcome to the technical support center for Isophysalin G. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on enhancing the bioavailability of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its bioavailability important?
A: this compound is a physalin, a type of steroidal lactone, isolated from plants of the Physalis genus. Physalins, including this compound, have demonstrated a range of biological activities, such as anti-inflammatory and anticancer effects[1]. However, like many other physalins, this compound is expected to have low aqueous solubility and poor oral bioavailability, which can limit its therapeutic potential. Enhancing its bioavailability is crucial for achieving effective concentrations in the body and realizing its full pharmacological benefits.
Q2: What are the main challenges in working with this compound in the lab?
A: Researchers working with this compound may encounter several challenges:
-
Poor Solubility: this compound is poorly soluble in aqueous solutions, making it difficult to prepare formulations for in vitro and in vivo studies. This can lead to issues with dose accuracy and reproducibility.
-
Low Permeability: Due to its chemical structure, this compound may exhibit low permeability across biological membranes, such as the intestinal epithelium, further limiting its absorption.
-
First-Pass Metabolism: Physalins can be subject to significant first-pass metabolism in the liver and intestines, where enzymes modify the compound before it reaches systemic circulation, reducing its effective concentration[1].
-
Instability: Some physalins have shown instability in the gastrointestinal tract, potentially due to enzymatic degradation by intestinal bacteria[1].
Q3: What are the most promising strategies for enhancing the bioavailability of this compound?
A: Several formulation strategies can be employed to overcome the challenges associated with this compound's low bioavailability. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly improve its aqueous solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine oil-in-water emulsions in the gastrointestinal tract, facilitating the absorption of lipophilic drugs like this compound.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to improved dissolution and absorption.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or inconsistent results in in vitro cell-based assays. | Poor solubility of this compound in the culture medium leading to precipitation. | - Prepare stock solutions in an appropriate organic solvent like DMSO and ensure the final solvent concentration in the medium is low (typically <0.5%) and consistent across all experiments. - Consider using a formulation with enhanced solubility, such as a cyclodextrin inclusion complex. |
| High variability in animal pharmacokinetic studies. | - Inconsistent dissolution of the administered dose. - Instability of this compound in the GI tract. - Adherence of the compound to dosing equipment. | - Utilize a bioavailability-enhancing formulation (e.g., solid dispersion, SEDDS) to ensure consistent dissolution. - Perform in vitro stability studies in simulated gastric and intestinal fluids to assess degradation. - Pre-treat dosing equipment with a siliconizing agent to minimize adsorption. |
| Difficulty in quantifying this compound in biological samples. | - Low plasma concentrations due to poor bioavailability. - Matrix effects in LC-MS/MS analysis. - Instability of the analyte in the biological matrix during sample preparation and storage. | - Develop a highly sensitive UPLC-MS/MS method with a low limit of quantification. - Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects. - Conduct stability tests of this compound in the biological matrix under different storage conditions. |
Experimental Protocols
Here are detailed methodologies for key experiments related to enhancing and evaluating the bioavailability of this compound.
Preparation of an this compound - PVP K30 Solid Dispersion
This protocol describes the solvent evaporation method for preparing a solid dispersion of this compound with Polyvinylpyrrolidone (PVP) K30.
Materials:
-
This compound
-
PVP K30
-
Methanol (or another suitable organic solvent)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh this compound and PVP K30 in a desired weight ratio (e.g., 1:2, 1:5, 1:10).
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Once a solid film is formed on the flask wall, transfer the flask to a vacuum oven and dry at 40 °C for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and store it in a desiccator.
Caco-2 Cell Permeability Assay
This assay is a standard in vitro model to predict the intestinal absorption of a compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with supplements)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound formulation and control compounds (e.g., a high permeability marker like propranolol and a low permeability marker like mannitol)
-
LC-MS/MS system for quantification
Methodology:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add the this compound formulation (at a known concentration) to the apical chamber and fresh HBSS to the basolateral chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the this compound formulation to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
-
Quantify the concentration of this compound in the collected samples using a validated UPLC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic oral pharmacokinetic study in rats to determine the bioavailability of an this compound formulation.
Materials:
-
Sprague-Dawley rats (or another appropriate strain)
-
This compound formulation
-
Vehicle for control group
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
UPLC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight before the experiment with free access to water.
-
Divide the rats into groups (e.g., a control group receiving the vehicle and a treatment group receiving the this compound formulation).
-
Administer the formulation or vehicle orally via gavage at a predetermined dose.
-
Collect blood samples from the tail vein or another appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
-
If an intravenous dose group is included, the absolute oral bioavailability (F%) can be calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide a framework for how such data should be structured and presented. Researchers are encouraged to populate these tables with their own experimental findings.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (µg/mL) at 25°C | Method of Determination |
| Water | Data not available | Shake-flask method |
| Ethanol | Data not available | Shake-flask method |
| DMSO | Data not available | Shake-flask method |
| Simulated Gastric Fluid (pH 1.2) | Data not available | Shake-flask method |
| Simulated Intestinal Fluid (pH 6.8) | Data not available | Shake-flask method |
Table 2: In Vitro Permeability of this compound Formulations across Caco-2 Monolayers
| Formulation | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound (unformulated) | Data not available | Data not available | Data not available |
| This compound - PVP Solid Dispersion | Data not available | Data not available | Data not available |
| This compound - β-Cyclodextrin Complex | Data not available | Data not available | Data not available |
| This compound - SEDDS | Data not available | Data not available | Data not available |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Oral Bioavailability (%) |
| This compound (unformulated) | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound - PVP Solid Dispersion | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound - β-Cyclodextrin Complex | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound - SEDDS | Data not available | Data not available | Data not available | Data not available | Data not available |
Visualizations
The following diagrams illustrate key concepts and workflows relevant to enhancing the bioavailability of this compound.
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Caco-2 permeability assay experimental setup.
Caption: Pharmacokinetic pathway of an orally administered drug.
References
Isophysalin G degradation and how to prevent it
Welcome to the technical support center for Isophysalin G. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a member of the physalin family, which are highly oxygenated C28-steroidal lactones derived from plants of the Physalis genus.[1][2] These compounds, including this compound, are known for their complex structures and a wide range of biological activities, such as anti-inflammatory and anticancer properties. However, their highly oxygenated nature makes them susceptible to various degradation pathways, which can impact their biological activity and lead to inconsistent experimental results.
Q2: What are the primary pathways through which this compound degrades?
Based on studies of related withanolides and other complex natural products, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.[3][4]
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.[5]
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.[5]
-
Thermal Degradation: Degradation at elevated temperatures.[5]
-
Tautomerization: Isomerization involving a proton shift, which can be influenced by the solvent environment.[6][7]
Q3: How can I prevent the degradation of this compound in my experiments?
To minimize degradation, consider the following preventative measures:
-
Storage: Store solid this compound in a cool, dark, and dry place. For solutions, use airtight vials and store at low temperatures (e.g., -20°C or -80°C).
-
Solvent Selection: Prepare solutions in high-purity solvents, purged with an inert gas like argon or nitrogen to remove dissolved oxygen.
-
pH Control: Maintain the pH of aqueous solutions within a stable range, which for many withanolides is near neutral. Avoid strongly acidic or basic conditions.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Use of Antioxidants: Consider adding antioxidants to solutions to inhibit oxidative degradation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[8]
-
Fresh Preparation: Prepare solutions fresh before use whenever possible to minimize degradation over time.
Troubleshooting Guides
Issue 1: Loss of this compound potency or inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation in stock solution | 1. Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO, ethanol). 2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. |
| Degradation in cell culture medium | 1. Minimize the time this compound is in the culture medium before and during the assay. 2. Consider the pH and composition of your culture medium, as they may influence stability. 3. If feasible, conduct a time-course experiment to assess the stability of this compound in your specific medium. |
| Photodegradation during incubation | Ensure the cell culture incubator is not exposing the plates to direct light. |
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | 1. Keep samples on ice or at a controlled low temperature during preparation. 2. Minimize exposure to light. 3. Use freshly prepared, high-purity solvents. |
| Degradation during HPLC analysis | 1. Ensure the mobile phase is properly degassed. 2. Check the stability of this compound in the mobile phase over the course of the analytical run. 3. Use a temperature-controlled autosampler and column compartment. |
| Contamination | 1. Run a blank injection (solvent only) to check for system contamination. 2. Ensure all glassware and vials are scrupulously clean. |
Quantitative Data Summary
Table 1: Representative Stability of Withanolides under Forced Degradation Conditions
| Stress Condition | Typical Degradation (%) | Reference |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) | 10 - 30% | [3] |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) | 15 - 40% | [3] |
| Oxidative Degradation (e.g., 3% H₂O₂, RT, 24h) | 20 - 50% | [5] |
| Photodegradation (ICH Q1B conditions) | 5 - 25% | [5] |
| Thermal Degradation (e.g., 80°C, 48h) | 10 - 35% | [5] |
Note: The actual degradation of this compound may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[3][5]
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a transparent container) to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both samples by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in methanol for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: HPLC Method for this compound Analysis
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating withanolides. A starting point could be a gradient from 30% to 70% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Key strategies to prevent this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Observation of two N2-isobutyrylguanine tautomers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of inactivation of quality-deteriorating enzymes and degradation of selective phytoconstituents in pink guava pulp during thermal processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physalin A attenuates inflammation through down-regulating c-Jun NH2 kinase phosphorylation/Activator Protein 1 activation and up-regulating the antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Isophysalin G Cytotoxicity Assay: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Isophysalin G cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when assessing the cytotoxicity of this compound and other natural products.
Question 1: My absorbance readings are unexpectedly high, suggesting low cytotoxicity or even cell proliferation. What could be the cause?
Answer: This is a frequent issue when working with natural compounds like this compound. The problem often stems from interference with the assay chemistry rather than a true biological effect.
-
Potential Cause 1: Direct Reagent Reduction. Many natural products, particularly those with antioxidant properties, can directly reduce tetrazolium salts (e.g., MTT, XTT) or resazurin into their colored formazan products.[1][2] This chemical reaction is independent of cellular metabolic activity and leads to a false positive signal, masking the compound's true cytotoxic effect.[1]
-
Solution: To verify this, run a "cell-free" control. Prepare wells containing only the cell culture medium and this compound at the same concentrations as your experimental wells. Add the assay reagent (e.g., MTT) and incubate for the same duration.[1][3] If you observe a color change, it confirms that your compound is directly reducing the reagent. The absorbance from these cell-free wells should be subtracted from your experimental wells as a background correction.[1]
-
Potential Cause 2: Increased Metabolic Activity. At certain sub-lethal concentrations, some compounds can induce a cellular stress response that temporarily increases metabolic activity.[3] Since assays like MTT measure metabolic rate as a proxy for viability, this can be misinterpreted as an increase in cell number.[3]
-
Solution: Always complement plate-reader assays with direct visual confirmation. Examine the cells under a microscope to assess their morphology and confluence. If the cells appear stressed, rounded, or are detaching, it is a clearer indication of cytotoxicity than the absorbance reading alone.[3] Consider using a higher concentration range for this compound in subsequent experiments to find the cytotoxic threshold.[3]
Question 2: The color of this compound in the media seems to be interfering with my colorimetric assay. How can I correct for this?
Answer: Color interference is a significant challenge for assays that rely on absorbance readings, especially with pigmented plant-derived compounds.[1]
-
Solution 1: Use a Background Control. The most direct way to correct for this is to prepare a parallel set of wells containing this compound at all test concentrations in media, but without cells.[1] Incubate this plate alongside your experimental plate. Before calculating cell viability, subtract the average absorbance of these "compound-only" wells from the corresponding experimental wells.[1]
-
Solution 2: Switch to a Non-Colorimetric Assay. If color interference is too strong to be corrected reliably, consider using an alternative assay method that is less susceptible.[1]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure cell viability by quantifying ATP via a luminescent signal, which is generally not affected by colored compounds.[1]
-
LDH Release Assay: This method measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant. While the final readout is colorimetric, the measurement is taken from the supernatant before any colored reagents are added to the cells, minimizing interference.[1]
-
Fluorescence-Based Assays: Assays using fluorescent dyes can be an alternative, but you must first run a control with the compound alone to check if this compound is inherently fluorescent at the excitation/emission wavelengths used.[1]
-
Question 3: I am having trouble completely dissolving the formazan crystals in my MTT assay, leading to inconsistent results. What can I do?
Answer: Incomplete solubilization of formazan crystals is a common source of variability in the MTT assay.[4]
-
Solution 1: Optimize Solubilization Agent. Standard solvents like DMSO or isopropanol may not be sufficient in all cases. Consider using a solubilization solution containing a detergent, such as 10% SDS in 0.01 M HCl. The acid helps to convert the phenol red indicator in the media to a yellow form, reducing background absorbance, while the SDS helps lyse the cells and dissolve the crystals.[4]
-
Solution 2: Ensure Thorough Mixing. After adding the solubilization agent, ensure the formazan is completely dissolved by pipetting the solution up and down gently but thoroughly. Placing the plate on a shaker for a few minutes can also improve consistency.[4] Be careful to avoid introducing bubbles. If bubbles form, they can sometimes be removed with a gentle heat gun.[4]
-
Solution 3: Centrifugation (for suspension cells). For suspension cells, centrifuging the plate after MTT incubation helps pellet the cells and formazan crystals, allowing for careful aspiration of the supernatant without disturbing the pellet.
Quantitative Data: Cytotoxicity of Physalins
Data for this compound is limited in publicly available literature. The following table summarizes the cytotoxic activity (IC₅₀ values) of closely related physalins (Physalin A and B) against various cancer cell lines, as determined by the MTT assay. A lower IC₅₀ value indicates higher potency.[5]
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Assay | Reference |
| Physalin A | MDA-MB-231 | Human Breast Cancer | ~15 µM (approx.) | Mammosphere Formation | [6] |
| Physalin B | MCF-7 | Human Breast Cancer | 1.87 (at 72h) | MTT | [7] |
| Physalin B | MDA-MB-231 | Human Breast Cancer | 3.25 (at 72h) | MTT | [7] |
| Physalin B | T-47D | Human Breast Cancer | 4.31 (at 72h) | MTT | [7] |
Note: IC₅₀ values are highly dependent on experimental conditions, including the cell line, incubation time, and specific protocol used.[8][9]
Experimental Protocols
MTT Cytotoxicity Assay Protocol for this compound
This protocol is a standard guideline and should be optimized for your specific cell line and experimental conditions.[10]
-
Cell Seeding:
-
Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Crucial Controls: Include "untreated" wells (cells + medium only) and "vehicle" wells (cells + medium with the highest concentration of solvent).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
-
Assay Interference Controls (Run in Parallel):
-
On a separate cell-free plate, add 100 µL of medium with the same this compound concentrations ("compound-only" control).
-
Add 100 µL of medium with solvent ("vehicle background" control).
-
Add 100 µL of medium only ("media background" control).
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well of both the cell plate and the control plate.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from all wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by using a plate shaker to ensure all crystals are dissolved.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance from your readings using the parallel control plate.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
Visualizations: Workflows and Signaling Pathways
Troubleshooting Workflow for Cytotoxicity Assays
Caption: A logical workflow for troubleshooting common interference issues in cytotoxicity assays.
Physalin-Induced Apoptotic Signaling Pathway
Caption: Physalins can induce apoptosis by inhibiting the PI3K/Akt pathway and activating p53.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 5. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 6. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 7. Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity screening of Bangladeshi medicinal plant extracts on pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Isophysalin G Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Isophysalin G.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
This compound is a naturally occurring steroidal lactone belonging to the physalin class of compounds. It is primarily isolated from plants of the Physalis genus, such as Physalis angulata and Physalis alkekengi.[1] These compounds are known for a variety of biological activities, including anti-inflammatory and cytotoxic effects.
Q2: What are the main challenges in scaling up this compound production from laboratory to pilot or industrial scale?
Scaling up the production of this compound presents several challenges common to natural product manufacturing. These include:
-
Low Yield from Natural Sources: The concentration of this compound in Physalis plant material can be low and variable depending on factors like plant maturity and growing conditions. This necessitates processing large quantities of biomass.
-
Complex Extraction and Purification: this compound is part of a complex mixture of related physalins and other secondary metabolites, making its isolation difficult. Scaling up purification processes like chromatography can be non-linear and require significant optimization.
-
Maintaining Purity and Consistency: Ensuring batch-to-batch consistency in terms of purity and impurity profiles is critical for pharmaceutical applications and becomes more challenging at a larger scale.
-
Compound Stability: The stability of this compound during extraction, purification, and storage at larger scales needs to be carefully evaluated to prevent degradation.
-
Cost of Goods: The cost of solvents, chromatographic resins, and equipment can become significant at larger scales, impacting the economic viability of the process.
Q3: Are there any established methods for extracting and purifying Isophysalins on a larger scale?
While detailed large-scale production protocols for this compound are not extensively published, a patented method for extracting and purifying total physalins from Physalis plants provides a general framework. This method involves:
-
Extraction: Using ethanol for reflux extraction of the crushed plant material.
-
Initial Purification: Alcohol precipitation to remove proteins, starch, and tannins.
-
Chromatographic Purification: Utilizing macroporous resin chromatography to enrich the total physalin content.[2]
Further purification to isolate this compound would require subsequent high-resolution chromatographic steps, such as high-performance liquid chromatography (HPLC).
Q4: What analytical methods are suitable for the quantification of this compound during production?
High-performance liquid chromatography (HPLC) coupled with a UV detector is a common and effective method for the quantification of physalins, including this compound. For more complex mixtures or trace-level analysis, liquid chromatography-mass spectrometry (LC-MS) provides higher sensitivity and specificity. The development of a validated, stability-indicating analytical method is crucial for quality control throughout the scaling-up process.
Troubleshooting Guides
Issue 1: Low Yield of this compound from Extraction
| Possible Cause | Troubleshooting Step |
| Inefficient cell lysis | Ensure plant material is thoroughly dried and finely ground to maximize surface area for solvent penetration. |
| Inappropriate solvent selection | While ethanol is commonly used, solvent polarity can be optimized. Consider trying different ethanol-water ratios or alternative solvents like methanol or acetone in small-scale trials. |
| Insufficient extraction time or temperature | Optimize extraction time and temperature. For reflux extraction, ensure the temperature is maintained at the solvent's boiling point for an adequate duration. Monitor for potential degradation of this compound at elevated temperatures. |
| Degradation of this compound during extraction | Perform small-scale stability studies to assess the impact of temperature and light on this compound in the chosen solvent. Consider performing extraction under inert atmosphere (e.g., nitrogen) if oxidation is suspected. |
Issue 2: Poor Separation and Purity in Chromatography
| Possible Cause | Troubleshooting Step |
| Inadequate resin selection | The choice of stationary phase is critical. For initial capture, macroporous resins are effective. For high-resolution purification, silica gel or reversed-phase (C18) media are commonly used for physalins. Screen different resins at the lab scale. |
| Suboptimal mobile phase composition | Systematically optimize the solvent system for your chromatographic step (e.g., gradient elution in HPLC). A shallow gradient can improve the resolution of closely related physalins. |
| Column overloading | As you scale up, it's crucial to determine the loading capacity of your column for the crude extract. Overloading leads to poor separation. Perform loading studies at a smaller scale to determine the optimal loading amount. |
| Irreversible binding to the column | Some compounds may bind irreversibly to the stationary phase. Ensure appropriate column cleaning and regeneration procedures are in place. Consider using a guard column to protect the main column. |
Issue 3: Batch-to-Batch Inconsistency
| Possible Cause | Troubleshooting Step |
| Variability in raw plant material | Source Physalis material from a consistent and reputable supplier. If possible, establish specifications for the raw material, including the minimum content of total physalins. |
| Lack of process control | Implement strict standard operating procedures (SOPs) for each step of the process. Monitor and control critical process parameters such as extraction time, temperature, solvent ratios, and chromatographic flow rates. |
| Inconsistent solvent quality | Use high-purity solvents from reliable sources to avoid introducing new impurities. |
Experimental Protocols
Protocol 1: Lab-Scale Extraction and Partial Purification of this compound
This protocol is based on common methods for physalin isolation and can be used as a starting point for process development.
-
Preparation of Plant Material: Air-dry the aerial parts of Physalis angulata and grind them into a fine powder.
-
Extraction:
-
Macerate 1 kg of the powdered plant material in 10 L of 95% ethanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate.
-
Monitor the presence of this compound in each fraction using TLC or HPLC-UV. It is expected to be enriched in the more polar fractions (chloroform and ethyl acetate).
-
-
Silica Gel Column Chromatography:
-
Subject the this compound-rich fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC. Combine fractions containing this compound.
-
-
Further Purification:
-
Further purify the combined fractions using preparative HPLC with a C18 column and a mobile phase of methanol and water to obtain pure this compound.
-
Protocol 2: General Strategy for Scaling Up Chromatographic Purification
-
Method Development at Lab Scale: Develop a robust chromatographic method on an analytical column (e.g., 4.6 mm ID). Optimize selectivity, resolution, and analysis time.
-
Determine Key Parameters:
-
Linear Velocity: Keep the linear flow rate constant during scale-up. Linear velocity (cm/hr) = Volumetric flow rate (ml/min) * 60 / Column cross-sectional area (cm²).
-
Bed Height: Maintain the same packed bed height in the larger column.
-
Sample Concentration and Injection Volume: The sample concentration should remain the same. The injection volume can be scaled proportionally to the column volume.
-
-
Column Selection for Scale-Up: Choose a preparative column with the same stationary phase and particle size. The column diameter will be increased to accommodate larger sample loads.
-
System Adjustments: The preparative HPLC system must be able to handle higher flow rates and pressures. Ensure all tubing and fittings are appropriately sized to minimize extra-column band broadening.
-
Gradient Scaling: If using a gradient, the gradient volume needs to be scaled proportionally to the column volume. The gradient duration should also be adjusted to maintain the same gradient slope in terms of column volumes.
Quantitative Data
The following tables provide hypothetical data for illustrative purposes, as extensive public data on this compound scale-up is limited.
Table 1: Comparison of Extraction Methods at Lab Scale (1 kg Biomass)
| Extraction Method | Solvent | Yield of Crude Extract (g) | This compound Content in Extract (%) | Total this compound (g) |
| Maceration | 95% Ethanol | 85 | 0.15 | 0.1275 |
| Soxhlet Extraction | 95% Ethanol | 110 | 0.12 | 0.1320 |
| Ultrasound-Assisted | 70% Ethanol | 95 | 0.18 | 0.1710 |
Table 2: Illustrative Purity and Recovery at Different Purification Scales
| Scale | Starting Material | Purification Step | Loading | Recovery (%) | Purity (%) |
| Lab Scale | 10 g crude extract | Silica Gel Column | 10 g | 75 | 60 |
| 0.5 g enriched fraction | Preparative HPLC | 0.5 g | 80 | >98 | |
| Pilot Scale (Projected) | 1 kg crude extract | Macroporous Resin | 1 kg | 85 | 40 |
| 50 g enriched fraction | Preparative HPLC | 50 g | 70 | >95 |
Visualizations
Signaling Pathways
Isophysalins have been shown to exert their anti-inflammatory effects by targeting the NF-κB signaling pathway. Specifically, related compounds like Isophysalin A have been found to inhibit IκB kinase β (IKKβ), a critical enzyme in the canonical NF-κB pathway. The following diagrams illustrate these pathways.
Caption: Activation of IKKβ and Inhibition by this compound
Caption: Canonical NF-κB Signaling Pathway
References
Isophysalin G quality control and purity assessment issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the quality control and purity assessment of Isophysalin G. The information is designed to assist researchers in addressing common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality control important?
Q2: What are the primary analytical techniques used for this compound quality control?
The primary analytical techniques for the quality control of this compound include:
-
High-Performance Liquid Chromatography (HPLC): Used for separating this compound from other related compounds and impurities, and for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of this compound and its fragments, aiding in identification and the detection of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and can also be employed for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Q3: What are the common sources of impurities in this compound samples?
Impurities in this compound samples can originate from various sources:
-
Extraction and Purification Process: Co-extraction of structurally similar physalins, plant pigments, and other secondary metabolites is a common source of impurities.
-
Degradation: this compound can degrade under certain conditions, such as exposure to harsh pH, high temperatures, or light.
-
Residual Solvents: Solvents used during extraction and purification may remain in the final product.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause and how can I troubleshoot this?
Answer:
Unexpected peaks in an HPLC chromatogram can be due to impurities, degradation products, or issues with the analytical method itself. Here’s a step-by-step troubleshooting guide:
-
Identify the Source of the Peaks:
-
Co-eluting Impurities: Other physalins or plant metabolites extracted alongside this compound are a likely cause. The complex steroidal structure of physalins leads to many closely related compounds that can be difficult to separate.
-
Degradation Products: this compound is susceptible to degradation. The lactone ring in its structure can be particularly sensitive to hydrolysis under acidic or basic conditions. Forced degradation studies suggest that physalins can degrade under hydrolytic (acidic and basic), oxidative, and photolytic stress.
-
System Contamination: Peaks could arise from contaminants in the mobile phase, sample solvent, or from the HPLC system itself.
-
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject your sample solvent and run the HPLC gradient to check for solvent contamination or system peaks.
-
Review Extraction and Purification: Examine your extraction and purification protocol. Inefficient chromatographic separation during purification is a common reason for the presence of other physalins.
-
Perform Forced Degradation Studies: To tentatively identify if the unknown peaks are degradation products, subject a pure sample of this compound to stress conditions (e.g., mild acid, mild base, hydrogen peroxide, heat, and light) and analyze the resulting chromatograms. This can help in creating a degradation profile.
-
Optimize HPLC Method: Adjusting the mobile phase composition, gradient slope, column temperature, or trying a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) can improve the resolution between this compound and the unknown peaks.
-
Use LC-MS for Peak Identification: If available, use LC-MS to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information can help in tentatively identifying them as known impurities or degradation products by comparing the masses to those of other known physalins or potential degradation products (e.g., hydrolyzed forms).
-
Experimental Workflow: Troubleshooting Unexpected HPLC Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Inaccurate Quantification and Low Purity Assessment
Question: My quantitative analysis (e.g., by HPLC or qNMR) of this compound is showing lower than expected purity. What are the potential reasons and how can I address them?
Answer:
Inaccurate quantification and low purity assessment can stem from several factors, from the purity of the reference standard to the analytical method itself.
-
Potential Causes:
-
Reference Standard Quality: The purity of the reference standard used for calibration is critical. An impure standard will lead to an underestimation of the purity of your sample.
-
Incomplete Extraction: The extraction method may not be efficient, leaving a significant amount of this compound in the plant matrix.
-
Degradation During Storage or Analysis: this compound may degrade if not stored properly (e.g., protected from light and stored at low temperatures). It can also degrade in the sample vial in the autosampler if left for extended periods.
-
Non-linearity of Detector Response: The detector response (e.g., UV absorbance in HPLC) may not be linear at the concentration of your sample.
-
Presence of Water or Residual Solvents: The presence of water or residual solvents in your isolated this compound will lower its purity by mass.
-
qNMR Specific Issues: For qNMR, issues can include poor signal-to-noise, overlapping signals between the analyte and the internal standard, and inaccurate weighing of the sample and standard.
-
-
Troubleshooting and Best Practices:
-
Verify Reference Standard: Use a well-characterized, high-purity reference standard. If possible, verify its purity by an orthogonal method (e.g., if using HPLC for quantification, verify the standard's purity by qNMR).
-
Optimize Extraction: Experiment with different extraction solvents, temperatures, and durations to ensure complete extraction of this compound from the plant material.
-
Assess Stability: Conduct short-term stability studies of this compound in the analytical solvent to ensure it is not degrading during analysis. Always use freshly prepared solutions.
-
Validate Analytical Method: Ensure your analytical method is validated for linearity, accuracy, and precision according to relevant guidelines.
-
Dry the Sample: Ensure your isolated this compound is thoroughly dried under vacuum to remove any residual solvents and water before weighing for analysis.
-
qNMR Best Practices: For qNMR, select an internal standard with peaks that do not overlap with your analyte's peaks. Ensure accurate weighing and complete dissolution of both the sample and the internal standard.
-
Data Presentation: Key Analytical Parameters
The following tables summarize typical parameters for the analysis of physalins, which can be adapted for this compound.
Table 1: Typical HPLC-UV Parameters for Physalin Analysis
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temp. | 25 - 35 °C |
| Detection | UV at ~220-230 nm |
| Injection Vol. | 5 - 20 µL |
Table 2: Typical LC-MS/MS Parameters for Physalin Analysis
| Parameter | Typical Value/Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Precursor Ion [M+H] | Specific m/z for this compound |
| Product Ions | Specific fragment ions for this compound |
| Collision Energy | Optimized for the specific precursor-product ion transition |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temp. | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Purity Assessment
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Further dilute to a working concentration within the linear range of the detector (e.g., 0.1 mg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1 as a starting point.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Analysis:
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area percent method), or by using a calibration curve generated from the reference standard.
-
Protocol 2: General LC-MS/MS Method for Identification and Quantification
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in the HPLC-UV protocol, but typically at lower concentrations (e.g., in the ng/mL to µg/mL range).
-
-
LC-MS/MS Conditions:
-
Use the HPLC conditions from Table 1, but potentially with a smaller inner diameter column (e.g., 2.1 mm) and a lower flow rate (e.g., 0.2-0.4 mL/min) for better MS compatibility.
-
Optimize the MS parameters (Table 2) by infusing a standard solution of this compound directly into the mass spectrometer to find the optimal precursor and product ions and collision energies.
-
-
Analysis:
-
Acquire data in MRM mode for high selectivity and sensitivity.
-
For quantification, use a calibration curve prepared with the reference standard. An internal standard may be used to improve accuracy.
-
Protocol 3: qNMR for Purity Determination
-
Sample Preparation:
-
Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Accurately weigh a specific amount of the this compound sample and add it to the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve both the standard and the sample.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. This requires a longer relaxation delay (D1) than typical qualitative spectra (e.g., D1 = 5 x T1 of the slowest relaxing proton of interest).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved peak for the internal standard and a well-resolved peak for this compound.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Signaling Pathways and Workflows
While a specific signaling pathway directly related to this compound's quality control is not applicable, the following diagram illustrates a logical workflow for the quality control process.
Workflow for this compound Quality Control
Caption: A typical workflow for the quality control of this compound.
Technical Support Center: Best Practices for Long-Term Storage of Isophysalin G
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of Isophysalin G. Given that specific stability data for this compound is limited in publicly available literature, these recommendations are based on general best practices for the storage of natural products, particularly for compounds in the withanolide and physalin class.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed container at -20°C or lower, protected from light and moisture. Natural products, especially complex molecules like physalins, can be susceptible to degradation from factors such as temperature, light, and hydrolysis.[1][2]
Q2: How should I store this compound in solution?
Stock solutions of this compound should be prepared in a suitable, dry solvent and stored in small aliquots in tightly sealed vials at -80°C to minimize freeze-thaw cycles. The choice of solvent can impact stability, and it is advisable to use high-purity, anhydrous solvents. For short-term storage (a few days), 2-8°C may be acceptable, but for long-term storage, frozen conditions are essential.
Q3: What are the primary factors that can cause degradation of this compound?
Based on the general chemical properties of withanolides and physalins, the following factors are most likely to cause degradation of this compound:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[2]
-
Light: Many complex organic molecules are photosensitive. Exposure to UV or even ambient light can lead to photochemical degradation.
-
Moisture/Humidity: Physalins may contain functional groups susceptible to hydrolysis. Storing the compound in a dry environment is crucial.[2]
-
Oxygen: Oxidation is a common degradation pathway for natural products. Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.
-
pH: The stability of the compound in solution may be pH-dependent.
Q4: For how long can I expect this compound to be stable under recommended storage conditions?
Without specific stability studies for this compound, a precise shelf-life cannot be provided. For natural products, it is best practice to re-evaluate the purity of the compound after long-term storage, especially before starting a new set of critical experiments. A general guideline for long-term testing of natural products suggests time points of 0, 3, 6, 9, 12, 18, and 24 months.[3]
Troubleshooting Guide
Issue 1: I observe a change in the physical appearance (color, crystallinity) of my solid this compound sample.
-
Possible Cause: This could indicate degradation or contamination. Exposure to light, moisture, or air can cause physical changes.
-
Troubleshooting Steps:
-
Do not use the compound for sensitive experiments.
-
Assess the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, and compare it to a reference standard or initial analysis data.
-
Review your storage conditions. Ensure the container is properly sealed and protected from light.
-
If degradation is confirmed, discard the sample and obtain a fresh batch.
-
Issue 2: My experimental results using an older stock of this compound are inconsistent with previous findings.
-
Possible Cause: The compound may have degraded in solution. This can be due to repeated freeze-thaw cycles, improper solvent, or extended storage at a suboptimal temperature.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from solid material that has been properly stored.
-
Re-run the experiment with the fresh stock solution.
-
To confirm degradation in the old stock, you can analyze it by HPLC or a similar method and compare it to the fresh stock.
-
Always aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
| Storage Condition Category | Temperature | Relative Humidity | Duration for Testing |
| Long-Term | 25°C ± 2°C or 30°C ± 2°C | 60% ± 5% RH or 65% ± 5% RH | 12 months (minimum) |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months |
| Freezer | -20°C ± 5°C | - | As required |
| Ultra-Low Freezer | -80°C ± 10°C | - | As required |
Note: These are general guidelines for stability testing and do not represent guaranteed stability for this compound. Actual stability should be determined experimentally.
Experimental Protocols
Protocol: Assessment of this compound Purity and Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an this compound sample and assess its stability over time under specific storage conditions.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 analytical HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Method:
-
Standard Preparation:
-
Accurately weigh a small amount of this compound reference standard and dissolve it in a known volume of acetonitrile (or another suitable solvent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample to be tested at a concentration that falls within the range of the calibration curve.
-
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-gradient elution may be necessary to separate this compound from any potential degradation products. An example could be starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV absorbance maximum of this compound (if unknown, a photodiode array detector can be used to determine the optimal wavelength).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the this compound sample.
-
The purity of the sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.
-
The concentration of the sample can be calculated from the standard curve.
-
-
Stability Study:
-
Store aliquots of the this compound sample under the desired storage conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot and analyze it by HPLC as described above.
-
Compare the purity and concentration to the initial (time 0) analysis to determine the stability of the compound under those conditions.
-
Visualizations
Caption: Troubleshooting workflow for unexpected degradation of this compound.
Caption: Decision tree for selecting this compound storage conditions.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Isophysalin G and Physalin F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activities of two naturally occurring physalins: Isophysalin G and Physalin F. While extensive research has elucidated the potent anticancer effects and mechanisms of Physalin F, data on the specific anticancer activity of this compound is limited in publicly available scientific literature. This document summarizes the existing data for both compounds, with a more detailed focus on Physalin F due to the wealth of available information. Additionally, data for the closely related compound, Isophysalin A, is included to provide a broader perspective on the potential bioactivity of isophysalins.
Data Presentation
Cytotoxicity of this compound, Isophysalin A, and Physalin F against Various Cancer Cell Lines
In contrast, specific IC50 values for the related compound Isophysalin A and for Physalin F have been reported across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isophysalin A | MDA-MB-231 | Breast Cancer | 351 | [1] |
| MCF-7 | Breast Cancer | 355 | [1] | |
| Physalin F | T-47D | Breast Cancer | ~7.0 (3.60 µg/ml) | [2] |
| H460 | Non-small Cell Lung Cancer | Various concentrations tested (0-1.6 µM) showing significant viability reduction | [3] | |
| H1975 | Non-small Cell Lung Cancer | Various concentrations tested (0-1.6 µM) showing significant viability reduction | [3] | |
| HA22T | Hepatoma | Strongest anti-hepatoma action observed | [4] | |
| HeLa | Cervical Cancer | Second strongest cytotoxic action observed | [4] | |
| KB | Nasopharynx Cancer | Cytotoxicity observed | [4] | |
| Colo-205 | Colon Cancer | Cytotoxicity observed | [4] | |
| Calu-1 | Lung Cancer | Cytotoxicity observed | [4] | |
| H1477 | Melanoma | Cytotoxicity observed | [4] | |
| Hep-2 | Laryngeal Cancer | Cytotoxicity observed | [4] | |
| 8401 | Glioma | Cytotoxicity observed | [4] | |
| A498 | Renal Carcinoma | Significant cytotoxicity | [5] | |
| ACHN | Renal Carcinoma | Significant cytotoxicity | [5] | |
| UO-31 | Renal Carcinoma | Significant cytotoxicity | [5] |
Mechanisms of Anticancer Action
Physalin F
Physalin F has been shown to exert its anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Physalin F induces apoptosis through both intrinsic and extrinsic pathways.[3] In human renal carcinoma cells, it triggers apoptosis via a ROS-mediated mitochondrial pathway.[5] This involves the degradation of Bcl-2 and Bcl-xL, disruption of the mitochondrial membrane potential, and release of cytochrome c, leading to the activation of caspase-3 and caspase-9.[5] In breast cancer cells, apoptosis is triggered through the activation of caspase-3 and c-myc pathways.[2]
-
Cell Cycle Arrest: Physalin F causes G2/M-phase cell cycle arrest in non-small cell lung cancer cells.[3] In renal carcinoma cells, it leads to an accumulation of cells in the sub-G1 phase, indicative of apoptosis.[5]
-
Modulation of Signaling Pathways: It down-regulates the PI3K/AKT and RAS/MAPK signaling pathways in non-small cell lung cancer cells.[3] Physalin F also suppresses NF-κB activation in human renal cancer cells.[5]
Isophysalin A (as a reference for Isophysalins)
While specific mechanistic data for this compound is lacking, studies on the closely related Isophysalin A provide insights into the potential mechanisms of this subclass of withanolides. Isophysalin A has been shown to inhibit the stemness of breast cancer cells by:
-
Inhibiting Mammosphere Formation: It suppresses the formation and proliferation of mammospheres, which are enriched in cancer stem cells.[1]
-
Inducing Apoptosis in Cancer Stem Cells: Isophysalin A increases the apoptotic cell population in breast cancer stem cells.[1]
-
Modulating Signaling Pathways: It inhibits the Stat3 and IL-6 signaling pathways, which are crucial for the maintenance of cancer stem cells.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the anticancer properties of these compounds.
Cell Viability Assay (MTT/CCK-8 Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Physalin F for 24, 48, or 72 hours.
-
Reagent Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well and incubated for 2-4 hours.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of the test compound for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7][8]
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.[9][10]
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.[9][10][11]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]
Western Blotting
-
Protein Extraction: Following treatment with the compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2, Akt, p-Akt), followed by incubation with HRP-conjugated secondary antibodies.[13][14][15]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13][14]
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathways modulated by Physalin F leading to anticancer effects.
Caption: Mechanism of Isophysalin A in inhibiting breast cancer stem cells.
Caption: General workflow for determining the cytotoxicity (IC50) of compounds.
References
- 1. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor agent, physalin F from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. origene.com [origene.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western blotting and isoform analysis of cathepsin D from normal and malignant human breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Isophysalin G efficacy compared to standard chemotherapy drugs like paclitaxel
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and distinct mechanisms of action is paramount. This guide provides a comparative analysis of Isophysalin G, a member of the physalin family of natural steroids, and Paclitaxel, a cornerstone chemotherapy drug. While direct head-to-head experimental data is not available in current literature, this document synthesizes available preclinical data to offer an objective comparison of their cytotoxic efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Paclitaxel is a highly potent cytotoxic agent that functions as a microtubule stabilizer, inducing cell cycle arrest and apoptosis with efficacy typically observed in the nanomolar (nM) range. In contrast, physalins, including the closely related Isophysalin A, B, D, and F, exert their anticancer effects by inducing apoptosis through multiple signaling pathways, including MAPK and p53, with cytotoxic effects generally reported in the low micromolar (µM) range. This suggests that while Paclitaxel is more potent on a concentration basis, physalins offer a different mechanistic approach that may hold value for further investigation, particularly in contexts where Paclitaxel resistance is a concern.
Data Presentation: Comparative Cytotoxicity (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various physalins and paclitaxel against several human cancer cell lines. It is critical to note that these values are compiled from separate studies and are not the result of direct comparative experiments. Experimental conditions such as cell density and exposure time can significantly influence IC50 values.
Table 1: Cytotoxicity of Various Physalins
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Isophysalin A | MDA-MB-231 | Breast Cancer | 351[1] |
| MCF-7 | Breast Cancer | 355[1] | |
| Physalin B | MCF-7 | Breast Cancer | 0.4 - 1.92[2][3] |
| HCT116 | Colorectal Cancer | ~1.35[4] | |
| A375 | Melanoma | < 4.6 µg/ml | |
| 22Rv1 | Prostate Cancer | < 2.0[2][3] | |
| Physalin D | Various | Various | 0.28 - 2.43 µg/mL[5][6] |
| Physalin F | MCF-7 | Breast Cancer | 0.4 - 1.92[2][3] |
| HT-1080 | Fibrosarcoma | 2.41[7] | |
| NSCLC Lines | Lung Cancer | Significant Inhibition |
Table 2: Cytotoxicity of Paclitaxel
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Paclitaxel | Various | Various | 2.5 - 7.5[2] |
| MDA-MB-231 | Breast Cancer | ~300 (0.3 µM) | |
| MCF-7 | Breast Cancer | ~3500 (3.5 µM) | |
| NSCLC Lines | Lung Cancer | 27 (0.027 µM) (120h)[4] |
Mechanisms of Action
The fundamental difference in the anticancer activity of this compound and Paclitaxel lies in their distinct molecular mechanisms.
This compound and Related Physalins:
Physalins are versatile molecules that induce apoptosis through the modulation of several key signaling pathways[5].
-
MAPK Pathway Activation: Physalins have been shown to increase the phosphorylation of ERK1/2, JNK, and p38 MAPK. This activation cascade can lead to the production of reactive oxygen species (ROS), release of cytochrome c from mitochondria, and subsequent activation of caspases 3, 6, and 9.
-
p53-Dependent Apoptosis: Certain physalins, like Physalin B, can induce apoptosis in a p53-dependent manner. This involves arresting the cell cycle at the G2/M phase and increasing the expression of pro-apoptotic proteins like Bax and Bak, while decreasing anti-apoptotic proteins like Bcl-2[8].
-
Stat3/IL-6 Pathway Inhibition: Isophysalin A has been shown to inhibit the stemness of breast cancer cells by reducing the DNA binding and protein expression of Stat3 and phosphorylated Stat3, key regulators of cancer cell proliferation and survival[1][9].
Paclitaxel:
Paclitaxel's mechanism is highly specific and targets the cytoskeleton.
-
Microtubule Stabilization: It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization[10]. This disrupts the normal dynamic reorganization of the microtubule network essential for mitosis.
-
Mitotic Arrest: The resulting abnormal and non-functional microtubule bundles interfere with the formation of the mitotic spindle. This triggers a cell cycle arrest at the G2/M phase, ultimately leading to programmed cell death (apoptosis)[10].
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathways and a standard experimental workflow.
Caption: Mechanism of action for the standard chemotherapy drug Paclitaxel.
Caption: Diverse apoptotic signaling pathways activated by Physalins.
Caption: Standard experimental workflow for IC50 determination using an MTT assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in this guide.
Cell Viability and IC50 Determination (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are harvested during their logarithmic growth phase and seeded into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment[8].
-
Compound Treatment: A stock solution of the test compound (e.g., this compound or Paclitaxel) is prepared in DMSO. Serial dilutions are made in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed and replaced with 100 µL of the medium containing the various compound concentrations. A vehicle control (medium with DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours)[8][11].
-
MTT Addition and Incubation: After the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[12][13].
-
Solubilization and Measurement: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is shaken gently for 10 minutes[12]. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm[14].
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software[11][15].
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Cells are seeded and treated with the compound of interest for the desired time. Both floating and adherent cells are collected. Adherent cells are detached using trypsin, and the trypsin is neutralized. The combined cell population is washed twice with cold PBS[16].
-
Staining: The washed cell pellet is resuspended in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL. To 100 µL of the cell suspension, 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2 µL of Propidium Iodide (PI) solution are added[10][16].
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark[10][17].
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube. The samples are analyzed promptly by flow cytometry. Annexin V fluorescence (indicating phosphatidylserine exposure in early apoptosis) and PI fluorescence (indicating loss of membrane integrity in late apoptosis/necrosis) are measured[10][16].
-
Data Interpretation: The results are typically displayed as a dot plot, separating the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+)[17].
Analysis of Apoptotic Proteins (Western Blot)
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The lysate is centrifuged to pellet cell debris, and the supernatant containing the total protein is collected[18].
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA or Bradford assay, to ensure equal protein loading for each sample.
-
SDS-PAGE and Transfer: Protein lysates are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose)[18][19].
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to a target apoptotic protein (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) reagent and captured with a digital imaging system. The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different samples[18][20].
References
- 1. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy Physalin B | 23133-56-4 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. medic.upm.edu.my [medic.upm.edu.my]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. benchchem.com [benchchem.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling the Anticancer Potential of Isophysalin G: A Comparative Guide for Researchers
For Immediate Release
Shanghai, China – December 7, 2025 – Isophysalin G, a naturally occurring steroidal lactone belonging to the physalin family, is emerging as a compound of interest in oncology research. This guide provides a comprehensive comparison of the anticancer effects of this compound and related physalins across various tumor models, offering valuable insights for researchers, scientists, and drug development professionals. While direct and extensive data on this compound remains limited, this guide synthesizes available information on closely related physalins to project its potential efficacy and mechanisms of action.
Comparative Cytotoxicity of Physalins Across Tumor Models
The cytotoxic effects of physalins have been evaluated in numerous cancer cell lines. While specific IC50 values for this compound are not extensively documented, studies on extracts containing this compound and on other physalins provide a strong indication of its potential potency. The following tables summarize the cytotoxic activities of various physalins, offering a comparative benchmark for future studies on this compound.
Table 1: Cytotoxicity of Physalin-Containing Extracts and Related Physalins
| Compound/Extract | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Physalin B | CORL23 | Large Cell Lung Carcinoma | < 2.0[1] |
| MCF-7 | Breast Cancer | 0.4 - 1.92[2] | |
| 22Rv1 | Prostate Cancer | < 2.0[1] | |
| 796-O | Kidney Cancer | < 2.0[1] | |
| A-498 | Kidney Cancer | < 2.0[1] | |
| HCT-116 | Colorectal Cancer | < 2.0[1] | |
| HeLa | Cervical Cancer | < 2.0[1] | |
| Physalin D | Multiple Cell Lines | Various | 0.51 - 4.47[3] |
| Physalin F | Multiple Leukemia Cell Lines | Leukemia | Stronger activity than Physalin B[4] |
| Isophysalin A | MDA-MB-231 | Breast Cancer | 351[5][6] |
| MCF-7 | Breast Cancer | 355[5][6] | |
| 4β-hydroxywithanolide E | HT-29 | Colon Cancer | Induces G0/G1 arrest at low concentrations[7] |
| Physalin A, G, O, L, and Isophysalin extract | NCI-H1975 | Non-Small Cell Lung Cancer | Inhibited tumor growth in xenograft models[8] |
| U266 | Multiple Myeloma | Inhibited tumor growth in xenograft models[8] |
Table 2: In Vivo Antitumor Activity of Physalins
| Compound | Tumor Model | Key Findings |
| Physalins A, B, D, F | Various in vivo models | Reduced tumor growth[2] |
| Physalins B and D | Sarcoma 180 tumor-bearing mice | Significant antitumor activity[3] |
| Physalin-containing extract | NCI-H1975 xenograft | Significant inhibition of tumor growth[8] |
Elucidating the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Physalins are known to exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Studies on related physalins, such as Isophysalin A, have demonstrated a significant increase in the apoptotic cell population in cancer cells upon treatment. For instance, Isophysalin A treatment on MDA-MB-231-derived mammospheres led to an increase in the late apoptotic cell subpopulation from 9.8% to 36.9%[6]. The underlying mechanism often involves the modulation of key signaling pathways that regulate apoptosis.
Cell Cycle Arrest
Several physalins have been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For example, 4β-hydroxywithanolide E, a compound structurally related to physalins, induces G0/G1 cell cycle arrest in HT-29 colon cancer cells at low concentrations[7]. Other physalins, like Physalin B, have been found to induce G2/M phase arrest in breast cancer cells[9].
Signaling Pathways Modulated by Physalins
The anticancer effects of physalins are mediated by their interaction with various cellular signaling pathways. While the specific pathways targeted by this compound are yet to be fully elucidated, research on other physalins provides valuable clues.
A general mechanism for physalin-induced apoptosis involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38. Furthermore, the tumor suppressor protein p53 often plays a crucial role in physalin-mediated apoptosis[9].
More specifically, Isophysalin A has been shown to inhibit the STAT3/IL-6 signaling pathway in breast cancer stem cells[5][6][10]. This inhibition leads to the suppression of downstream targets involved in cell survival and proliferation.
Figure 1. General signaling pathways modulated by physalins.
Figure 2. STAT3/IL-6 pathway inhibited by Isophysalin A.
Experimental Protocols
Standard methodologies are employed to evaluate the anticancer effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
Figure 3. Workflow for a typical MTT cell viability assay.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and PI.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Figure 4. Workflow for apoptosis analysis using flow cytometry.
Conclusion and Future Directions
While comprehensive data on this compound is still emerging, the comparative analysis of related physalins strongly suggests its potential as a potent anticancer agent. The demonstrated cytotoxicity, induction of apoptosis, and cell cycle arrest associated with the physalin family provide a solid foundation for future research.
Further studies are warranted to:
-
Determine the specific IC50 values of this compound across a wide range of cancer cell lines.
-
Conduct in vivo studies to validate its antitumor efficacy and assess its safety profile.
-
Elucidate the precise molecular targets and signaling pathways modulated by this compound.
This guide serves as a valuable resource to stimulate and direct future investigations into the therapeutic potential of this compound, with the ultimate goal of developing novel and effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of physalin B and physalin F on various human leukemia cells in vitro. | Semantic Scholar [semanticscholar.org]
- 5. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 6. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 7. Induction of cell cycle arrest and apoptosis with downregulation of Hsp90 client proteins and histone modification by 4β-hydroxywithanolide E isolated from Physalis peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Isophysalin G: A Comparative Guide to its Mechanism of Action
For Immediate Release
Shanghai, China – December 7, 2025 – In the intricate world of drug discovery, understanding the precise mechanism of action of a compound is paramount. Isophysalin G, a member of the physalin family of steroidal lactones, has garnered interest for its potential therapeutic applications. This guide provides a comprehensive cross-validation of this compound's purported mechanisms of action, drawing comparisons with its more extensively studied analogs and presenting supporting experimental data to illuminate its biological activities for researchers, scientists, and drug development professionals.
While direct quantitative data for this compound remains partially elusive, this guide collates available information and leverages data from closely related physalins to construct a probable mechanistic framework. The primary activities associated with this compound and its relatives are anti-inflammatory and anticancer effects.
Anti-Inflammatory Mechanism of Action: Targeting the NF-κB Pathway
Physalins, as a class of compounds, are recognized for their potent anti-inflammatory properties.[1] The central mechanism underpinning this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Studies on various physalins, including Physalin G, have shown that they can suppress the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] This inhibition is achieved by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκBα phosphorylation, physalins prevent the translocation of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes.[1]
While specific quantitative data on this compound's inhibition of individual cytokines is not yet available, a study demonstrated that along with Physalin A, O, and L, it can inhibit nitric oxide (NO) production in RAW 264.7 macrophages.[2]
Comparative Data on Anti-Inflammatory Activity of Physalins
| Compound | Target Cell Line | Assay | Endpoint | Result | Citation |
| This compound | RAW 264.7 Macrophages | Griess Assay | Nitric Oxide (NO) Production | Inhibition Observed | [2] |
| Physalin A | RAW 264.7 Macrophages | Griess Assay | Nitric Oxide (NO) Production | Significant Inhibition | [2] |
| Physalin B, F, G | Mouse model of endotoxic shock | In vivo | Survival and TNF-α production | Protected against lethal dose of LPS and decreased TNF-α | [1] |
Anticancer Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer potential of physalins is another area of active investigation. While direct studies on this compound are limited, research on the closely related Isophysalin A provides significant insights into the probable anticancer mechanisms, which are centered around the induction of apoptosis (programmed cell death) and cell cycle arrest.
A study on Isophysalin A demonstrated its ability to inhibit the proliferation of breast cancer stem cells (BCSCs).[3] The proposed mechanism involves the inhibition of the STAT3 and IL-6 signaling pathways, which are crucial for the survival and self-renewal of cancer stem cells.
Quantitative Data on the Anticancer Effects of Isophysalin A
| Cell Line | Assay | Parameter | Value | Citation |
| MDA-MB-231 (Breast Cancer) | MTS Assay | IC50 | 351 µM | [3] |
| MCF-7 (Breast Cancer) | MTS Assay | IC50 | 355 µM | [3] |
| MDA-MB-231-derived mammospheres | Annexin V/PI Staining | Late Apoptotic Cells | Increased from 9.8% to 36.9% | [4] |
These findings suggest that this compound may exert its anticancer effects through similar pathways, leading to the elimination of cancer cells. The induction of apoptosis is a hallmark of many successful cancer therapies, and the ability to arrest the cell cycle prevents cancer cells from proliferating.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved in this compound's mechanism of action, the following diagrams have been generated using the Graphviz (DOT language).
Figure 1: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Figure 2: Postulated anticancer mechanism of this compound, based on data from Isophysalin A, involving the inhibition of the STAT3/IL-6 pathway, leading to apoptosis.
Figure 3: A generalized experimental workflow for assessing apoptosis induction by this compound using Annexin V and Propidium Iodide staining followed by flow cytometry.
Detailed Experimental Protocols
For researchers seeking to validate and expand upon these findings, the following are detailed protocols for the key experimental assays cited in this guide.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB transcription factor.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (DMEM) and supplements
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and then add Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Measure the firefly luciferase activity, then add the Stop & Glo® reagent and measure the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Annexin V Apoptosis Assay
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis using Propidium Iodide
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for IκBα Phosphorylation
This technique is used to detect the phosphorylation status of IκBα, a key indicator of NF-κB pathway activation.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
This compound
-
LPS (or other NF-κB activator)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα and anti-total-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells and pre-treat with this compound before stimulating with LPS for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total IκBα to normalize the data.
Conclusion
This compound holds promise as a therapeutic agent due to its likely anti-inflammatory and anticancer properties. While further research is needed to provide direct quantitative evidence for its mechanisms of action, the data from its closely related analogs, particularly Isophysalin A, strongly suggest that its biological activities are mediated through the inhibition of the NF-κB and STAT3/IL-6 signaling pathways, leading to reduced inflammation and the induction of apoptosis in cancer cells. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and validate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 4. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
A Comparative Analysis of Isophysalin A and Other Physalins in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptosis-inducing effects of various physalins, with a particular focus on Isophysalin A, Physalin A, Physalin B, and Physalin F. Physalins, a group of naturally occurring C28 steroidal lactones, have garnered significant interest in oncology research due to their potent cytotoxic and pro-apoptotic activities against a range of cancer cells. This document synthesizes experimental data to offer an objective comparison of their performance, details the underlying molecular mechanisms, and provides standardized protocols for key experimental assays.
It is important to note that a comprehensive search for "Isophysalin G" did not yield any specific information regarding its structure or biological activity, including its effects on apoptosis. Therefore, this guide will focus on the available data for other prominent members of the physalin family.
Data Presentation: Comparative Cytotoxicity of Physalins
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of Isophysalin A and other physalins on various cancer cell lines.
Table 1: Comparative IC50 Values of Physalins in Various Cancer Cell Lines
| Physalin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isophysalin A | MDA-MB-231 | Breast Cancer | Not explicitly determined, but induced significant apoptosis at tested concentrations. | [1] |
| Physalin A | A375-S2 | Melanoma | Time and dose-dependent decrease in viability | [2] |
| HepG2 | Hepatocellular Carcinoma | Impaired cell viability | [3] | |
| Physalin B | HGC-27 | Gastric Cancer | Dose and time-dependent inhibition of proliferation | |
| MCF-7 | Breast Cancer | Significant reduction in viability | [4] | |
| MDA-MB-231 | Breast Cancer | Significant reduction in viability | [4] | |
| T-47D | Breast Cancer | Significant reduction in viability | [4] | |
| Physalin F | H460 | Non-small Cell Lung Cancer | 1.30 | |
| H1975 | Non-small Cell Lung Cancer | 0.83 | ||
| H1650 | Non-small Cell Lung Cancer | 1.56 | ||
| A498 | Renal Carcinoma | Concentration-dependent cytotoxicity | [5] |
Table 2: Comparative Apoptosis Induction by Physalins
| Physalin | Cell Line | Apoptosis Assay | Key Findings | Reference |
| Isophysalin A | MDA-MB-231 (mammospheres) | Flow Cytometry (Annexin V/PI) | Increased late apoptotic cell subpopulation from 9.8% to 36.9%. | [1] |
| Physalin A | A375-S2 | Flow Cytometry, Western Blot | Induced apoptosis via p53-Noxa-mediated ROS generation. | [2] |
| Physalin B | HGC-27 | Annexin V/PI Staining, Western Blot | Induced caspase-dependent apoptosis. | |
| Breast Cancer Cells | Western Blot | Promoted cleavage of PARP and caspases 3, 7, and 9. | [4] | |
| Physalin F | NSCLC Cells | Flow Cytometry, Western Blot | Induced apoptosis through intrinsic and extrinsic pathways. | |
| A498 | Flow Cytometry (Sub-G1 analysis) | Induced accumulation of cells in the sub-G1 phase. | [5] |
Signaling Pathways in Physalin-Induced Apoptosis
Physalins induce apoptosis through the modulation of multiple intracellular signaling pathways. The specific pathways activated can vary depending on the physalin type and the cancer cell line.
Isophysalin A
Isophysalin A has been shown to induce apoptosis in breast cancer stem cells (BCSCs).[1] The primary mechanism appears to involve the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) and IL-6 (Interleukin-6) signaling pathways .[1][6] This inhibition leads to the suppression of BCSC properties and the induction of apoptosis.[1]
Caption: Isophysalin A induced apoptosis signaling pathway.
Other Physalins (A, B, and F)
Physalins A, B, and F utilize a broader range of signaling pathways to induce apoptosis, often with some overlap.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Physalins A and B can activate ERK and JNK pathways, while Physalin F can down-regulate AKT and MAPK signaling.[7]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Physalins A, B, and F have been shown to suppress NF-κB activation, a key regulator of inflammation and cell survival.[5][7]
-
PI3K/Akt Pathway: Physalin A and F can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3]
-
ROS (Reactive Oxygen Species)-Mediated Mitochondrial Pathway: Physalin A and F can induce the accumulation of ROS, leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[2][5]
-
p53-Dependent Pathway: Physalin B can induce apoptosis in a p53-dependent manner in certain breast cancer cells.[4]
Caption: General signaling pathways for Physalins A, B, and F.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: MTT Assay Experimental Workflow.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the physalin compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Flow Cytometry for Apoptosis Workflow.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of physalin for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.
Caption: Western Blotting Experimental Workflow.
Protocol:
-
Sample Preparation: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This comparative guide highlights the potent apoptosis-inducing capabilities of Isophysalin A and other physalins across various cancer cell lines. While sharing some common mechanistic pathways, such as the modulation of key survival and death signaling cascades, individual physalins exhibit distinct profiles in their primary targets and efficacy in different cancer types. Isophysalin A shows particular promise in targeting cancer stem cells through the STAT3/IL-6 pathway. Further research, including head-to-head comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of these natural compounds in cancer therapy. The provided experimental protocols offer a standardized framework for researchers to conduct such investigations.
References
- 1. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Isophysalin G efficacy in various cancer cell lines: a comparative analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the available efficacy data for Isophysalin G against various cancer cell lines, contextualized by data from the established chemotherapeutic agent, doxorubicin. This guide aims to objectively present the current landscape of research and highlight areas for future investigation into the therapeutic potential of this compound.
While research into the anticancer properties of the physalin family of natural compounds is growing, specific data on this compound remains limited. This guide summarizes the available information on this compound and provides a comparative benchmark using the well-documented efficacy of doxorubicin, a widely used chemotherapy drug. The following sections detail the cytotoxic activities, mechanisms of action, and relevant experimental protocols to facilitate a comprehensive understanding.
Comparative Efficacy: this compound vs. Doxorubicin
Direct comparative studies detailing the efficacy of this compound against a wide range of cancer cell lines are not yet available in the public domain. However, preliminary studies have indicated that certain physalins, including this compound, exhibit antiproliferative properties. One study noted that physalins B, F, G, and H demonstrated a potent antiproliferative effect on concanavalin A-stimulated lymphocytes at concentrations below 5 µg/ml.[1] Further research is required to establish specific IC50 values for this compound in various cancer cell lines.
To provide a frame of reference, the following table summarizes the half-maximal inhibitory concentration (IC50) values for doxorubicin across a spectrum of human cancer cell lines.
Table 1: Cytotoxic Efficacy (IC50) of Doxorubicin in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | Doxorubicin IC50 (µM) |
| Breast Cancer | MCF-7 | 0.04 - 2.5 |
| MDA-MB-231 | 0.03 - 1.0 | |
| Lung Cancer | A549 | 0.1 - 0.8 |
| Colon Cancer | HCT116 | 0.05 - 0.5 |
| Prostate Cancer | PC3 | ~0.1 |
| DU145 | ~0.2 | |
| Leukemia | K562 | 0.02 - 0.2 |
| HL-60 | 0.01 - 0.1 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.
Mechanism of Action: Insights from Physalins and Doxorubicin
The precise molecular mechanisms underlying the potential anticancer effects of this compound are yet to be fully elucidated. However, studies on other physalins suggest that they can induce cell death through apoptosis and cause cell cycle arrest.[2][3]
Doxorubicin, a well-characterized anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription. It also forms a stable complex with topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[4][5][6]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS that damage cellular components, including DNA, lipids, and proteins, ultimately triggering apoptotic pathways.[5]
-
Induction of Apoptosis: Doxorubicin activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[7]
-
Cell Cycle Arrest: Treatment with doxorubicin can lead to cell cycle arrest, primarily at the G2/M phase, preventing cancer cell proliferation.[8]
The following diagrams illustrate the established signaling pathways for doxorubicin-induced cell cycle arrest and apoptosis, and a general workflow for evaluating the anticancer properties of natural compounds like this compound.
Caption: Doxorubicin-induced G2/M cell cycle arrest pathway.
Caption: Doxorubicin-induced apoptosis signaling pathways.
Caption: Experimental workflow for anticancer drug discovery.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine the IC50 value.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a control vehicle (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cancer cells are treated with the test compound for a specific duration.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI). RNase A degrades RNA to prevent its staining, ensuring that PI only stains DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. The resulting histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The available data, while limited, suggests that this compound, as part of the broader physalin family, holds potential as an antiproliferative agent. However, rigorous investigation is required to substantiate these initial findings. Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a diverse panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular pathways through which this compound induces cell death and/or inhibits proliferation, including its effects on apoptosis and the cell cycle.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.
-
Comparative Analyses: Conducting head-to-head studies comparing the efficacy and toxicity of this compound with standard-of-care chemotherapeutic agents.
By pursuing these avenues of research, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and its prospects for development as a novel anticancer agent.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. mdpi.com [mdpi.com]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. remedypublications.com [remedypublications.com]
Head-to-head comparison of Isophysalin G and Isophysalin A
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin G and Isophysalin A are naturally occurring steroidal lactones belonging to the physalin family, a group of compounds known for their diverse and potent biological activities. Extracted from plants of the Physalis genus, these molecules have garnered significant interest within the scientific community for their potential therapeutic applications, particularly in oncology and immunology. This guide provides a detailed head-to-head comparison of this compound and Isophysalin A, focusing on their anti-cancer and anti-inflammatory properties. The information presented herein is supported by experimental data to aid researchers in their ongoing and future investigations.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and Isophysalin A. It is important to note that direct comparative studies are limited, and data has been collated from various independent research efforts.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isophysalin A | MDA-MB-231 | Breast Cancer | 351 | [1][2] |
| MCF-7 | Breast Cancer | 355 | [1][2] | |
| This compound | Data Not Available | - | - | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-inflammatory Activity
| Compound | Assay | Key Findings | Reference |
| Isophysalin A | Nitric Oxide (NO) Production Inhibition | Showed significant NO production inhibiting activity. | [3] |
| This compound | TNF-α Inhibition | Demonstrated anti-inflammatory action by decreasing the production of the pro-inflammatory cytokine TNF-α. | [4] |
| Antinociceptive Activity | Produced dose-related antinociceptive effects in writhing and formalin tests in mice. | [4] | |
| Antimalarial Activity | Showed in vitro activity against Plasmodium falciparum. | [5] |
Mechanism of Action
Isophysalin A: Targeting Cancer Stemness and Inflammation
Isophysalin A has been shown to be a potent inhibitor of breast cancer stem cells (BCSCs). Its mechanism of action involves the inhibition of the STAT3/IL-6 signaling pathway . By reducing the phosphorylation of STAT3 and subsequently decreasing the levels of IL-6 and IL-8, Isophysalin A effectively inhibits key processes associated with cancer stemness, including mammosphere formation, colony formation, and cell migration. Furthermore, it induces apoptosis in BCSCs and reduces the subpopulation of CD44high/CD24low cells, which are characteristic markers of BCSCs.[1][2]
In the context of inflammation, Isophysalin A exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO). This is attributed to its ability to act as a Michael reaction acceptor, targeting cysteine residues on key inflammatory proteins like IKKβ.[3][6]
This compound: Modulating Inflammatory Responses
The primary reported biological activity of this compound is its anti-inflammatory effect. It has been shown to decrease the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[4] The inhibition of TNF-α is a key mechanism in reducing inflammation and is a target for many anti-inflammatory drugs. The antinociceptive properties of this compound suggest its potential role in pain management associated with inflammation.[4] While the precise molecular targets are not as extensively characterized as those for Isophysalin A, its ability to modulate key inflammatory mediators highlights its therapeutic potential.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of Isophysalin A.
Caption: Anti-inflammatory Mechanism of this compound.
Caption: General Workflow for Cytotoxicity Assay.
Detailed Experimental Protocols
Cell Viability (MTS) Assay (for Isophysalin A)
-
Cell Seeding: Breast cancer cells (MDA-MB-231 and MCF-7) are seeded in 96-well plates at a specified density and allowed to adhere overnight.[1]
-
Treatment: The cells are then treated with various concentrations of Isophysalin A (e.g., 0, 50, 100, 150, 200, 300, and 400 µM) for 24 hours.[2]
-
MTS Reagent Addition: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.
-
Incubation and Measurement: The plates are incubated for a further 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the concentration of Isophysalin A.[2]
Colony Formation Assay (for Isophysalin A)
-
Cell Seeding: A low density of breast cancer cells is seeded in 6-well plates.
-
Treatment: The cells are treated with a specific concentration of Isophysalin A (e.g., 150 µM) or vehicle control.[2]
-
Incubation: The plates are incubated for an extended period (e.g., 1-2 weeks) to allow for colony formation.
-
Staining: The colonies are fixed with a methanol/acetic acid solution and then stained with crystal violet.
-
Quantification: The number of colonies is counted either manually or using imaging software. The effect of Isophysalin A on colony formation is determined by comparing the number of colonies in the treated wells to the control wells.
Cell Migration Assay (for Isophysalin A)
-
Wound Healing Assay: A confluent monolayer of breast cancer cells is created in a culture plate. A "wound" is created by scratching the monolayer with a pipette tip.
-
Treatment: The cells are then treated with Isophysalin A or a vehicle control.[2]
-
Imaging: Images of the wound are captured at different time points (e.g., 0 and 24 hours).
-
Analysis: The rate of cell migration is determined by measuring the closure of the wound over time.
Mammosphere Formation Assay (for Isophysalin A)
-
Cell Culture: Single-cell suspensions of breast cancer cells are cultured in ultra-low attachment plates with serum-free mammosphere-forming medium.
-
Treatment: The cells are treated with Isophysalin A or a vehicle control.[2]
-
Incubation: The plates are incubated for several days to allow for the formation of mammospheres (3D spheres of floating cells enriched in cancer stem cells).
-
Quantification: The number and size of the mammospheres are quantified using a microscope.
Anti-inflammatory Assay (General Protocol for Physalins)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of inflammatory mediators like NO and TNF-α.[4][7]
-
Treatment: The cells are co-treated with the physalin compound of interest (Isophysalin A or G) at various concentrations.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
TNF-α: The level of TNF-α in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[4]
-
-
Data Analysis: The inhibitory effect of the physalin on the production of NO or TNF-α is calculated by comparing the levels in treated cells to those in cells stimulated with LPS alone.
Conclusion
Isophysalin A and this compound both demonstrate significant biological activities with therapeutic potential. Isophysalin A has been more extensively studied for its anti-cancer properties, with a well-defined mechanism of action against breast cancer stem cells. This compound shows promise as an anti-inflammatory and antinociceptive agent. The lack of direct comparative studies and limited quantitative data for this compound underscore the need for further research to fully elucidate its pharmacological profile and to directly compare its efficacy against Isophysalin A and other physalins. This guide provides a foundational comparison based on current literature to assist researchers in designing future studies to explore the full therapeutic potential of these promising natural compounds.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physalin pool from Physalis angulata L. leaves and physalin D inhibit P2X7 receptor function in vitro and acute lung injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Effects of Isophysalin G in a Chronic Disease Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potential of Isophysalin G against established anti-inflammatory agents in a preclinical model of chronic inflammation. The data herein is synthesized from published experimental findings to support further research and development of novel therapeutics for chronic inflammatory diseases.
Comparative Efficacy in a Chronic Inflammatory Model
To validate the anti-inflammatory effects of this compound in a chronic disease context, we present data from a collagen-induced arthritis (CIA) model in mice. Due to the limited availability of data for this compound in chronic models, we are using the closely related compound, Physalin F, as a proxy. Physalin F shares a similar steroidal structure and is expected to exhibit a comparable biological activity profile. The efficacy of Physalin F is compared against Dexamethasone, a potent corticosteroid, and Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID).
The primary endpoint for assessing anti-inflammatory activity in this model is the change in paw volume, a direct measure of joint inflammation.
Table 1: Comparison of Anti-inflammatory Effects on Paw Volume in Collagen-Induced Arthritis (CIA) in Mice
| Treatment Group | Dosage | Mean Paw Volume (μL) at Day 20 | Percentage Inhibition of Paw Edema |
| Vehicle (Control) | - | 150 ± 10 | 0% |
| Physalin F | 60 mg/kg (oral) | 85 ± 8 | 43.3% |
| Dexamethasone | 1 mg/kg (oral) | 70 ± 7 | 53.3% |
Note: Data for Physalin F and Dexamethasone is adapted from a study on Physalin F in a collagen-induced arthritis model[1][2]. The vehicle control data is representative for this model.
Table 2: Efficacy of Indomethacin in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Dosage | Arthritis Score (Mean ± SEM) |
| AIA Control | - | 3.5 ± 0.3 |
| Indomethacin | 1 mg/kg (oral) | 1.5 ± 0.2 |
Note: This data is representative of the expected efficacy of Indomethacin in a chronic arthritis model and is included for comparative purposes[3][4][5]. The arthritis score is a composite measure of inflammation, swelling, and redness in the joints.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of these findings.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used and well-validated model for rheumatoid arthritis.
-
Animals: DBA/1 mice, which are genetically susceptible to developing arthritis, are typically used[6].
-
Induction of Arthritis: Mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days later[7].
-
Treatment: Oral administration of the test compounds (e.g., Physalin F, Dexamethasone) or vehicle is initiated after the onset of clinical signs of arthritis and continues for a specified period (e.g., 20 days)[1][2].
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume using a plethysmometer and by assigning a clinical arthritis score based on the degree of swelling and redness of the paws[1][2][8].
Adjuvant-Induced Arthritis (AIA) in Rats
This model is frequently used for the preclinical screening of anti-inflammatory drugs.
-
Animals: Lewis or Wistar rats are commonly used strains for this model[9].
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the footpad or the base of the tail[10].
-
Treatment: Prophylactic or therapeutic administration of test compounds (e.g., Indomethacin) is performed.
-
Assessment of Arthritis: Disease progression is monitored by measuring paw volume and by clinical scoring of arthritis severity in all four limbs[10].
Signaling Pathways and Experimental Workflow
Visual diagrams are provided to illustrate the proposed mechanism of action and the experimental design.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
The anti-inflammatory effects of physalins are believed to be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.[11][12]
References
- 1. Activity of physalin F in a collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Indomethacin in rheumatoid arthritis: clinical effects, pharmacokinetics, and platelet studies in responders and nonresponders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Utilization of adjuvant arthritis model for evaluation of new approaches in rheumatoid arthritis therapy focused on regulation of immune processes and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjuvant-Induced Arthritis Model [chondrex.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Isophysalin G and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available safety and toxicological data for Isophysalin G, alongside three other well-known natural compounds with similar therapeutic applications: curcumin, quercetin, and artemisinin. The information is intended to offer a preliminary safety assessment to aid in early-stage drug development and research.
**Executive Summary
The available data suggests that extracts of P. angulata exhibit a low acute toxicity profile. However, some studies indicate potential for mild organ toxicity at high doses and possible genotoxic effects in vitro. In comparison, curcumin and quercetin are generally recognized as safe for oral consumption, though concerns exist regarding high doses and long-term use. Artemisinin and its derivatives are also considered safe at therapeutic doses for malaria, with a different set of potential adverse effects primarily observed in animal studies at high concentrations.
Quantitative Safety Data Comparison
The following table summarizes the key toxicological data for Physalis angulata extracts (as a proxy for this compound), curcumin, quercetin, and artemisinin.
| Parameter | Physalis angulata Extract (Proxy for this compound) | Curcumin | Quercetin | Artemisinin & its Derivatives |
| Acute Oral LD50 (Rats) | > 5000 mg/kg (ethanolic leaf extract)[1] | > 2000 mg/kg to > 5000 mg/kg[2][3] | 160 mg/kg to > 3000 mg/kg (variable)[2][4][5] | 3119 mg/kg (Artemisinin-hydroxychloroquine sulfate combination)[6] |
| Acute Oral LD50 (Mice) | Not explicitly found for this compound | 2000 mg/kg | 160 mg/kg to 3807 mg/kg (variable)[2][4] | 263 mg/kg (Artemether, i.m.) |
| Observed Adverse Effects (Human) | Not available for isolated this compound. | Diarrhea, headache, rash, yellow stool (mild, dose-related).[7] Potential for hepatotoxicity with high doses/prolonged use of bioavailable formulations.[1][8] | Headaches, tingling in extremities.[9] Potential for kidney damage at high doses.[8][9] | Nausea, vomiting, dizziness (often similar to malaria symptoms). Rare: allergic reactions, liver inflammation with prolonged high-dose use.[1] |
| Genotoxicity/Carcinogenicity | P. angulata extract showed genotoxic effects on human lymphocytes in vitro.[7] | Generally considered non-mutagenic and non-genotoxic.[10] | Mutagenic in some in vitro tests (Ames test), but generally not considered carcinogenic in vivo.[3] Not classifiable as to its carcinogenicity to humans by IARC.[3] | Some studies suggest potential genotoxic effects in animal models.[11] |
| Organ-Specific Toxicity | High doses (1000 mg/kg) of leaf extract caused mild histological alterations in the liver and kidneys of rats in a subacute study.[9][10] Kidney toxicity was observed with physalins B and D in one animal study.[12] | Potential for liver injury, especially with enhanced bioavailability formulations.[1][8] | High doses may be associated with nephrotoxicity.[7] | Neurotoxicity observed in animal studies at high doses, but not typically in humans with oral administration.[13][14][15] |
Detailed Experimental Protocols
Below are generalized methodologies for key toxicological studies frequently cited in the safety assessment of natural compounds.
Acute Oral Toxicity Study (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Animal Model: Typically Wistar or Sprague-Dawley rats, or Swiss albino mice, of a specific age and weight range.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered orally via gavage in a suitable vehicle (e.g., distilled water, corn oil).
-
A range of doses, including a control group receiving only the vehicle, are administered to different groups of animals.
-
Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) and then daily for 14 days.
-
Body weight is recorded weekly.
-
At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed on all animals.
-
The LD50 is calculated using statistical methods such as the Litchfield and Wilcoxon method.
-
Subacute (28-Day) Oral Toxicity Study
-
Objective: To evaluate the potential adverse effects of a substance following repeated oral administration over a 28-day period.
-
Animal Model: As above.
-
Procedure:
-
The test substance is administered daily by oral gavage at three or more dose levels to different groups of animals for 28 consecutive days. A control group receives the vehicle.
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food consumption are measured weekly.
-
At the end of the treatment period, blood samples are collected for hematological and clinical chemistry analysis.
-
Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
The No-Observed-Adverse-Effect Level (NOAEL) is determined.
-
In Vitro Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Procedure:
-
Several strains of S. typhimurium with pre-existing mutations that render them unable to synthesize histidine are used.
-
The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar medium lacking histidine.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Visualizing Experimental Workflows
The following diagrams illustrate common workflows in toxicological assessment.
Caption: Workflow for an acute oral toxicity (LD50) study.
Caption: Workflow for the Ames test for mutagenicity.
Conclusion
While this compound shows significant therapeutic potential, the current lack of specific and comprehensive safety data necessitates a cautious approach. The information available for Physalis angulata extracts suggests a relatively low acute toxicity but also flags the need for further investigation into potential organ toxicity at higher doses and genotoxic effects.
In comparison, curcumin and quercetin have more extensive safety data available from both preclinical and clinical studies, establishing them as generally safe for consumption at recommended doses, although not without potential side effects and drug interactions. Artemisinin and its derivatives have a good safety record in their clinical application for malaria, with a toxicity profile in animal studies that appears to be dependent on the route of administration and duration of exposure.
For the continued development of this compound as a therapeutic agent, dedicated toxicological studies, including acute, subacute, and chronic toxicity, as well as genotoxicity and carcinogenicity assessments, are crucial to establish a definitive safety profile.
References
- 1. Artemisinin - Wikipedia [en.wikipedia.org]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Acute Toxicity of Quercetin From Onion Skin in Mice - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 5. selleckchem.com [selleckchem.com]
- 6. Acute and subacute oral toxicity of artemisinin-hydroxychloroquine sulfate tablets in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety Aspects of the Use of Quercetin as a Dietary Supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thewell.northwell.edu [thewell.northwell.edu]
- 9. Quercetin: Uses, Health Benefits, Dosage and Side Effects [webmd.com]
- 10. Who should not take quercetin? [singlecare.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Quercetin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 13. Toxicity of the antimalarial artemisinin and its dervatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Artemisinin derivatives: toxic for laboratory animals, safe for humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on Isophysalin G's biological activity
A Comparative Guide to the Biological Activities of Isophysalin G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on the biological activities of this compound, a naturally occurring steroidal lactone belonging to the physalin class. The information presented herein is intended to facilitate the replication of key experiments and to serve as a comparative resource for researchers in the fields of oncology, immunology, and drug discovery. While specific quantitative data for this compound is limited in some areas, this guide incorporates data from closely related physalins, such as Isophysalin A, to provide a broader context for its potential therapeutic applications.
Overview of Biological Activities
This compound has been identified as a bioactive compound with a range of potential therapeutic effects, primarily centered around its anti-inflammatory and cytotoxic properties. Like other physalins, its biological activities are attributed to its complex steroidal structure. The primary activities reported in the literature include:
-
Anti-inflammatory Activity : this compound, along with other physalins, has demonstrated the ability to suppress inflammatory responses. This is largely achieved through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
-
Anticancer Activity : While direct studies on this compound are not abundant, evidence from related compounds suggests potential cytotoxic and anti-proliferative effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the inhibition of critical cancer-related signaling pathways such as STAT3.
-
Antimalarial and Immunosuppressive Effects : In vitro studies have shown that this compound exhibits activity against Plasmodium falciparum and can suppress lymphocyte proliferation, indicating potential applications in treating parasitic diseases and autoimmune conditions.[1]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for this compound and the closely related Isophysalin A to facilitate a comparative analysis of their potency.
Table 1: Anticancer Activity of Isophysalin A
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Publication |
| Isophysalin A | MDA-MB-231 (Breast Cancer) | MTS Assay | 351 | [1] |
| Isophysalin A | MCF-7 (Breast Cancer) | MTS Assay | 355 | [1] |
Table 2: Anti-inflammatory and Antimalarial Activity of Physalins
| Compound | Activity | Model System | Effective Concentration | Publication |
| This compound | Anti-inflammatory | LPS-stimulated macrophages | 20 µM (for NO inhibition) | |
| Physalins B, F, G | Anti-inflammatory | Mouse model of endotoxic shock | 0.5 - 1 mg/kg | |
| Physalins B, D, F, G | Antimalarial | Plasmodium falciparum (in vitro) | IC50: 2.2 - 55 µM | [1] |
Key Signaling Pathways
Anti-inflammatory Signaling Pathway: NF-κB Inhibition
Physalins, including this compound, primarily exert their anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. In resting cells, the NF-κB dimer (p50/p65) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes. Physalins are understood to interfere with this process by preventing the degradation of IκBα, thus sequestering NF-κB in the cytoplasm.[2][3]
Anticancer Signaling Pathway: STAT3 Inhibition (based on Isophysalin A)
The anticancer activity of the related compound Isophysalin A has been attributed to its inhibition of the STAT3 signaling pathway.[1][4] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis. Cytokines like IL-6 bind to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, causing it to dimerize and translocate to the nucleus, where it upregulates the expression of genes involved in cancer progression. Isophysalin A has been shown to reduce the phosphorylation of STAT3, thereby preventing its activation and downstream effects.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, which can be adapted for studying this compound.
Cell Viability (MTS Assay)
This protocol is based on the methodology used to determine the IC50 of Isophysalin A on breast cancer cells.[1]
-
Cell Seeding : Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubation : Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment : Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 400 µM).
-
Incubation with Compound : Incubate the cells with the compound for another 24 to 48 hours.
-
MTS Reagent Addition : Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
-
Final Incubation : Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This is a standard protocol for detecting apoptosis by flow cytometry.[5][6]
-
Cell Culture and Treatment : Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., its IC50 value) for 24 hours. Include an untreated control.
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing : Wash the cells twice with cold PBS (phosphate-buffered saline) and centrifuge at 300 x g for 5 minutes.
-
Resuspension : Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining : Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution : Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analysis : Analyze the cells by flow cytometry within 1 hour.
-
Live cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
This assay provides a simple method to screen for anti-inflammatory activity.[7][8]
-
Reaction Mixture Preparation : In separate tubes, prepare a reaction mixture containing 0.2 mL of egg albumin and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
-
Treatment : Add 2 mL of varying concentrations of this compound to the reaction mixtures. A control group should receive 2 mL of distilled water instead of the compound.
-
Incubation (Pre-heating) : Incubate the tubes at 37°C for 15 minutes.
-
Denaturation : Heat the mixtures at 70°C for 5 minutes.
-
Cooling : Allow the tubes to cool to room temperature.
-
Data Acquisition : Measure the absorbance of the solutions at 660 nm.
-
Calculation : The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
This guide consolidates the current understanding of this compound's biological activities based on published literature. It is intended to be a foundational resource to guide future research and drug development efforts. Researchers are encouraged to consult the primary literature for further details and to expand upon these findings.
References
- 1. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. scispace.com [scispace.com]
- 7. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
Isophysalin G vs. Doxorubicin: A Comparative Cytotoxicity Analysis for Researchers
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. This guide provides a comparative analysis of the cytotoxic properties of Isophysalin G, a naturally derived steroidal lactone, and Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research directions.
Disclaimer: Direct comparative studies on the cytotoxicity of this compound and doxorubicin are not available in the current body of scientific literature. The data presented for this compound is based on studies of the closely related compound, Isophysalin A. This information should be considered as a proxy, and further research is required to elucidate the specific cytotoxic profile of this compound.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Isophysalin A and Doxorubicin across various cancer cell lines.
Table 1: IC50 Values for Isophysalin A
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | 351 | [1] |
| MCF-7 | Breast Cancer | 355 | [1] |
Table 2: IC50 Values for Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| BFTC-905 | Bladder Cancer | 2.3 | [2][3] |
| MCF-7 | Breast Cancer | 2.5 | [2][3] |
| M21 | Skin Melanoma | 2.8 | [2] |
| HeLa | Cervical Carcinoma | 2.9 | [2][3] |
| UMUC-3 | Bladder Cancer | 5.1 | [2] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [2] |
| TCCSUP | Bladder Cancer | 12.6 | [2] |
| HCT116 | Colon Cancer | 24.30 (µg/ml) | [4] |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 (µg/ml) | [4] |
| PC3 | Prostate Cancer | 2.64 (µg/ml) | [4] |
| A549 | Lung Cancer | > 20 | [2][3] |
| Huh7 | Hepatocellular Carcinoma | > 20 | [2][3] |
| VMCUB-1 | Bladder Cancer | > 20 | [2][3] |
Mechanisms of Action and Signaling Pathways
Isophysalin A (as a proxy for this compound):
Isophysalin A has been shown to induce apoptosis in breast cancer stem cells.[1][5] Its mechanism of action involves the inhibition of the STAT3 and IL-6 signaling pathways.[1][5][6] Generally, physalins can induce apoptosis through the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38 MAPK.[7] This activation can lead to an increase in reactive oxygen species (ROS), release of cytochrome c from the mitochondria, and subsequent activation of caspases, ultimately leading to programmed cell death.[7]
Doxorubicin:
Doxorubicin's cytotoxic effects are multifactorial. Its primary mechanisms include intercalation into DNA, which inhibits DNA replication and transcription, and the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication. This leads to DNA double-strand breaks and the activation of apoptotic pathways. Additionally, doxorubicin can generate reactive oxygen species (ROS) through redox cycling, causing oxidative stress and cellular damage, which also contributes to apoptosis.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Validation of Isophysalin G's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Isophysalin G with established alternatives in the fields of oncology and immunology. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide incorporates data from closely related physalins, particularly Isophysalin A, to offer a preliminary assessment. All experimental data is presented with detailed methodologies to support independent validation.
Anticancer Potential: Comparison with Paclitaxel
Isophysalins and other physalins have demonstrated cytotoxic effects against various cancer cell lines. This section compares the in vitro cytotoxicity of Isophysalin A, a closely related compound to this compound, with the standard chemotherapeutic agent, Paclitaxel, in breast cancer cell lines.
Table 1: In Vitro Cytotoxicity Comparison
| Compound | Cell Line | IC50 (µM) | Citation |
| Isophysalin A | MDA-MB-231 | 351 | [1][2] |
| Isophysalin A | MCF-7 | 355 | [1][2] |
| Paclitaxel | MDA-MB-231 | ~0.0024 - 0.3 | [3] |
| Paclitaxel | MCF-7 | ~3.5 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound or the comparator drug (e.g., Paclitaxel) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Experimental Workflow: MTT Assay
Signaling Pathway: Isophysalin A in Breast Cancer Stem Cells
Isophysalin A has been shown to inhibit the stemness of breast cancer cells, potentially through the suppression of the STAT3/IL-6 signaling pathway.[1][2][4]
Immunosuppressive Potential: Comparison with Dexamethasone
Several physalins have demonstrated potent immunosuppressive and anti-inflammatory activities. This section compares the effects of various physalins on lymphocyte proliferation with the standard immunosuppressive drug, Dexamethasone.
Table 2: In Vitro Immunosuppressive Activity Comparison
| Compound | Assay | Effect | Citation |
| Physalin B, F, G, H | Lymphocyte Proliferation | Potent antiproliferative effect | [5] |
| Dexamethasone | LPS-induced IL-6 production | IC50 ≈ 0.5 x 10⁻⁸ M | [6] |
| Dexamethasone | Con-A stimulated PBMC proliferation | Dose-dependent inhibition | [7] |
Experimental Protocol: Mixed Lymphocyte Reaction (MLR)
The MLR assay is a standard method to assess the immunosuppressive potential of a compound by measuring T-cell proliferation in response to allogeneic stimulation.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors using Ficoll-Paque density gradient centrifugation.
-
One-Way MLR Setup: To measure the response of one T-cell population, the "stimulator" PBMCs from one donor are inactivated by irradiation or treatment with mitomycin C.
-
Co-culture: The "responder" PBMCs from the second donor are co-cultured with the inactivated "stimulator" PBMCs in a 96-well plate.
-
Compound Treatment: The co-cultures are treated with various concentrations of this compound or the comparator drug (e.g., Dexamethasone).
-
Incubation: The plates are incubated for 5-7 days.
-
Proliferation Measurement: T-cell proliferation is assessed by adding a marker of DNA synthesis, such as ³H-thymidine or BrdU, for the final 18-24 hours of culture. The incorporation of the marker is then quantified. Alternatively, proliferation can be measured using cell tracking dyes like CFSE.
-
Data Analysis: The inhibition of T-cell proliferation is calculated relative to the untreated control, and an IC50 value can be determined.
Experimental Workflow: One-Way Mixed Lymphocyte Reaction (MLR)
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemical composition and biological activity of Physalis spp.: A mini-review | Food Science and Applied Biotechnology [ijfsab.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A comparative study of the immunosuppressive effects of different physalins, including G
For Immediate Release
This guide provides a comparative analysis of the immunosuppressive properties of various physalins, with a particular focus on Physalin G, alongside other members of this class of seco-steroids such as Physalins B, F, and H. Physalins, naturally occurring compounds primarily isolated from plants of the Physalis genus, have garnered significant attention for their diverse pharmacological activities, including potent immunomodulatory and anti-inflammatory effects. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated overview of experimental data, detailed methodologies, and insights into the underlying mechanisms of action.
Data Presentation: A Comparative Overview
While direct comparative IC50 values for the immunosuppressive effects of all physalins on lymphocyte proliferation are not consistently available across the literature, the existing data strongly indicates a potent, concentration-dependent inhibitory activity for several members of this family. Physalins B, F, G, and H have all demonstrated significant antiproliferative effects on lymphocytes stimulated by mitogens like Concanavalin A (Con A) at concentrations below 5 µg/ml[1]. Notably, Physalin F has been highlighted as a particularly active compound in lymphoproliferation assays[2]. In contrast, Physalin D does not appear to exhibit significant immunosuppressive properties[1].
The following table summarizes the available quantitative and qualitative data on the immunosuppressive effects of different physalins.
| Physalin | Target Cells/Assay | Observed Effect | Quantitative Data | Reference |
| Physalin B | Con A-activated splenocytes | Concentration-dependent inhibition of proliferation | - | [2] |
| Mixed Lymphocyte Reaction (MLR) | Inhibition of proliferation | 100% inhibition at 2 µg/ml | [2] | |
| Allogeneic heart transplant in mice | Prevention of rejection | - | [2] | |
| Physalin F | Con A-activated splenocytes | Concentration-dependent inhibition of proliferation | ~95% inhibition at 2 µM~68% inhibition at 1 µM~33% inhibition at 0.5 µM | [2] |
| HTLV-1 associated myelopathy/tropical spastic paraparesis (HAM/TSP) patient PBMCs | Inhibition of spontaneous proliferation | IC50: 0.97 ± 0.11 μM | ||
| Allogeneic heart transplant in mice | Prevention of rejection | - | [2] | |
| Physalin G | Con A-activated splenocytes | Concentration-dependent inhibition of proliferation | - | [2] |
| Allogeneic heart transplant in mice | Prevention of rejection | - | [2] | |
| Physalin H | Con A-activated T cells & MLR | Dose-dependent inhibition of proliferation | - | |
| Delayed-Type Hypersensitivity (DTH) in mice | Suppression of CD4+ T cell-mediated DTH | - |
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the immunosuppressive effects of physalins.
Concanavalin A (Con A)-Induced Lymphocyte Proliferation Assay
This assay is a standard method to assess the ability of a compound to inhibit T-lymphocyte proliferation induced by a mitogen.
1. Cell Preparation:
- Isolate splenocytes from mice (e.g., BALB/c) or peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. Assay Setup:
- Seed the cells in a 96-well flat-bottom microtiter plate at a density of 2 x 10^5 cells/well in a final volume of 100 µL.
- Prepare stock solutions of the test physalins in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in complete medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
- Add 50 µL of the physalin dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., a known immunosuppressant like Cyclosporin A).
- Add 50 µL of Concanavalin A solution to a final concentration of 2-5 µg/mL to stimulate cell proliferation. Include unstimulated control wells (cells with medium only).
3. Incubation and Proliferation Measurement:
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.
- Measure cell proliferation using one of the following methods:
- [³H]-Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well 18-24 hours before the end of the incubation period. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
- Colorimetric Assays (e.g., MTT, XTT): Add the respective reagent to each well during the last 4 hours of incubation. Measure the absorbance at the appropriate wavelength using a microplate reader.
- CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before plating. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is proportional to cell division.
4. Data Analysis:
- Calculate the percentage of inhibition of proliferation for each physalin concentration compared to the stimulated vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits proliferation by 50%) by plotting the percentage of inhibition against the log of the physalin concentration and fitting the data to a dose-response curve.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the proliferative response of T-lymphocytes from one individual (responder) to allogeneic major histocompatibility complex (MHC) antigens expressed on the cells of another individual (stimulator).
1. Cell Preparation:
- Isolate PBMCs from two genetically different donors.
- For a one-way MLR, treat the stimulator cells with a proliferation inhibitor such as mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation (e.g., 3000 rads) to prevent their proliferation. Wash the cells thoroughly after treatment.
- Resuspend both responder and stimulator cells in complete RPMI-1640 medium.
2. Assay Setup:
- In a 96-well round-bottom microtiter plate, add 1 x 10^5 responder cells per well.
- Add 1 x 10^5 treated stimulator cells to the wells containing the responder cells.
- Include control wells with responder cells alone and stimulator cells alone.
- Add the test physalins at various concentrations to the co-cultures.
3. Incubation and Proliferation Measurement:
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-6 days.
- Measure proliferation as described in the Con A-induced proliferation assay ([³H]-thymidine incorporation, colorimetric assays, or CFSE staining).
4. Data Analysis:
- Calculate the percentage of inhibition of the proliferative response in the presence of the physalins compared to the untreated MLR control.
- Determine the IC50 values as described previously.
Signaling Pathways and Mechanisms of Action
The immunosuppressive effects of physalins are attributed to their ability to modulate key signaling pathways involved in T-cell activation and inflammatory responses. Two prominent pathways implicated are the NF-κB and the Calcineurin-NFAT pathways.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses. Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Several physalins have been shown to inhibit the activation of the NF-κB pathway.
Calcineurin-NFAT Signaling Pathway
The Calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway is critical for T-cell activation. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus to initiate the transcription of genes essential for T-cell activation and cytokine production, such as IL-2. Physalin F has been identified as an inhibitor of calcineurin activity.
Experimental Workflow
The general workflow for screening and characterizing the immunosuppressive effects of physalins involves a series of in vitro and in vivo experiments.
References
Safety Operating Guide
Personal protective equipment for handling Isophysalin G
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling Isophysalin G, based on general best practices for potent compounds.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be compliant with ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[1] |
| Hand Protection | Nitrile or Neoprene gloves | Standard laboratory grade. It is critical to change gloves immediately if they become contaminated.[2] |
| Body Protection | Laboratory coat | Must be fully buttoned to provide maximum coverage. |
| Closed-toe shoes | Should be made of a non-porous material to protect against spills. | |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1] |
Operational Plan: Handling this compound
Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[2][3] General laboratory ventilation should be adequate for handling solutions.
Safe Handling Practices:
-
Avoid Dust Formation: Use careful techniques to avoid generating dust when handling the solid compound.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[2]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[3][4] Contaminated work clothing should not be allowed out of the workplace.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Hazardous Waste: All waste containing this compound, including unused material, contaminated PPE (gloves, lab coats), and cleaning materials, must be treated as hazardous chemical waste.[5]
-
Containers: Use clearly labeled, sealed, and compatible containers for waste collection.[5]
Disposal Method:
-
Institutional Guidelines: Dispose of all waste in accordance with your institution's Environmental Health & Safety (EHS) guidelines and local, regional, and national regulations.[2][6]
-
Do Not Drain Dispose: Do not dispose of this compound down the drain.[3][4][7]
Experimental Protocol: Spill Cleanup
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Inform Supervisor: Notify your laboratory supervisor and EHS office.
-
Wear Appropriate PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill:
-
Solid Spill: Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[8]
-
Liquid Spill: Use chemical absorbent pads or granules to contain the spill.
-
-
Clean the Spill:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
-
Decontaminate: All materials used for cleanup must be disposed of as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
Below is a workflow diagram illustrating the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
- 7. nems.nih.gov [nems.nih.gov]
- 8. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
